molecular formula C5H4N4O2 B1615836 1-methyl-4-nitro-1H-imidazole-5-carbonitrile CAS No. 40648-96-2

1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Cat. No.: B1615836
CAS No.: 40648-96-2
M. Wt: 152.11 g/mol
InChI Key: LXXDMPXVEZYDCI-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-imidazole-5-carbonitrile (CAS 40648-96-2) is a high-value chemical intermediate with the molecular formula C5H4N4O2 and a molecular weight of 152.11 . Its structure incorporates both a nitro and a nitrile functional group on an N-methylimidazole core, making it a versatile scaffold for synthetic chemistry. This compound is critically important in medicinal chemistry research, particularly as a precursor in the synthesis of purine nucleosides . It is synthesized via a cine-substitution reaction, a method that provides efficient access to this and other labeled nitrile-containing imidazoles which are useful for tracing metabolic pathways . As part of the nitroimidazole class, its potential mechanism of action in derived bioactive molecules may involve enzymatic reduction of its nitro group, leading to the generation of toxic radical anions that can cause DNA strand breaks and inhibit synthesis in target cells . Researchers utilize this compound exclusively for laboratory purposes. It is a key building block in developing novel molecular hybrids and conjugates aimed at overcoming antibiotic resistance in pathogens like Gram-positive and Gram-negative bacteria . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-5-nitroimidazole-4-carbonitrile
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InChI

InChI=1S/C5H4N4O2/c1-8-3-7-5(9(10)11)4(8)2-6/h3H,1H3
Source PubChem
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InChI Key

LXXDMPXVEZYDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
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DSSTOX Substance ID

DTXSID70278512
Record name 1-methyl-4-nitro-1H-imidazole-5-carbonitrile
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Molecular Weight

152.11 g/mol
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CAS No.

40648-96-2
Record name 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The document details the synthetic pathway, reaction mechanisms, and experimental protocols for the preparation of the target molecule, commencing from the precursor 1-methyl-1H-imidazole-5-carbonitrile. Emphasis is placed on the critical aspects of the nitration reaction, including regioselectivity and reaction conditions. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of functionalized imidazole derivatives.

Introduction: The Significance of Substituted Nitroimidazoles

Nitroimidazoles represent a privileged scaffold in drug discovery, with numerous derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of a nitro group onto the imidazole ring significantly modulates its electronic properties, often enhancing its therapeutic potential. The target molecule, this compound, with its unique combination of a nitro group and a cyano functionality, presents a versatile platform for further chemical modifications and the development of novel therapeutic agents and functional materials.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 1-methyl-1H-imidazole-5-carbonitrile, followed by the regioselective nitration of this intermediate to yield the final product.

Synthesis_Workflow Start Starting Materials Step1 Synthesis of 1-methyl-1H-imidazole-5-carbonitrile Start->Step1 Step2 Nitration to Yield This compound Step1->Step2 Product Final Product Step2->Product

Caption: Overall synthetic workflow for this compound.

Synthesis of the Precursor: 1-methyl-1H-imidazole-5-carbonitrile

The synthesis of the key intermediate, 1-methyl-1H-imidazole-5-carbonitrile, can be accomplished through the methylation of 1H-imidazole-5-carbonitrile.

Reaction Mechanism

The reaction proceeds via a standard N-alkylation mechanism. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, such as methyl iodide or dimethyl sulfate. The use of a base is typically required to deprotonate the imidazole, thereby increasing its nucleophilicity.

Experimental Protocol

Materials:

  • 1H-imidazole-5-carbonitrile

  • Methyl iodide

  • Potassium carbonate

  • Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1H-imidazole-5-carbonitrile in acetonitrile, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide dropwise to the suspension.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic phase with brine and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Nitration of 1-methyl-1H-imidazole-5-carbonitrile

The final step in the synthesis is the regioselective nitration of 1-methyl-1H-imidazole-5-carbonitrile. This is a critical transformation that introduces the nitro group at the C4 position of the imidazole ring.

The Chemistry of Nitration: Mechanism and Regioselectivity

The nitration of aromatic and heteroaromatic compounds is a classic example of electrophilic aromatic substitution.[1][2][3] The reaction involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is typically formed from a mixture of concentrated nitric acid and sulfuric acid.

The regioselectivity of the nitration of 1-methyl-1H-imidazole-5-carbonitrile is directed by the electronic effects of the substituents on the imidazole ring. The methyl group at the N1 position is an activating group, while the cyano group at the C5 position is a deactivating group. The nitration is expected to occur at the more electron-rich C4 position.

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack cluster_2 Deprotonation HNO3H2SO4 HNO3H2SO4 H2NO3+HSO4- H2NO3+HSO4- HNO3H2SO4->H2NO3+HSO4- H2NO3+ H2NO3+ NO2+H2O NO2+H2O H2NO3+->NO2+H2O Imidazole 1-methyl-1H-imidazole-5-carbonitrile Intermediate Sigma Complex ImidazoleNO2+ ImidazoleNO2+ ImidazoleNO2+->Intermediate Product This compound IntermediateH2O IntermediateH2O ProductH3O+ ProductH3O+ IntermediateH2O->ProductH3O+

Caption: Simplified mechanism of the nitration of 1-methyl-1H-imidazole-5-carbonitrile.

Experimental Protocol

The following protocol is based on the synthesis of a related compound, 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid, from this compound as described by Hosmane et al.[4] This suggests that the nitration of the precursor is a feasible and established method.

Materials:

  • 1-methyl-1H-imidazole-5-carbonitrile

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

Procedure:

  • Cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

  • Slowly add 1-methyl-1H-imidazole-5-carbonitrile to the cold acid mixture with constant stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic techniques.

PropertyValue
Molecular Formula C₅H₄N₄O₂
Molecular Weight 152.11 g/mol
CAS Number 40648-96-2

Spectroscopic Data:

  • ¹³C NMR: Spectral data is available for this compound.

  • Mass Spectrometry (GC-MS): The mass spectrum can be used to confirm the molecular weight of the compound.

Safety Considerations

  • Nitrating agents are highly corrosive and strong oxidizing agents. Handle concentrated nitric acid and sulfuric acid with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The nitration reaction is exothermic. It is crucial to control the temperature of the reaction mixture to prevent runaway reactions.

  • The starting material, 1-methyl-1H-imidazole-5-carbonitrile, is harmful if swallowed. Handle with care and avoid ingestion.

Conclusion

The synthesis of this compound is a straightforward yet critical process for accessing a valuable building block in chemical synthesis. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and safely prepare this important compound for their research and development endeavors.

References

  • Hosmane, R. S.; Bhan, A.; Rauser, M. E. Heterocycles1986, 24 (10), 2743-2748. (Note: Full text not directly available from search results, but cited in chemical databases for the conversion of the target molecule).
  • Der Pharma Chemica, 2022, 14(4):12-16. (Provides general procedures for N-alkylation of nitroimidazoles). [Link]

  • Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. ResearchGate. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. anasazi-instruments.com. [Link]

  • Experiment 5 - Nitration of Methyl Benzoate - WebAssign. [Link]

  • Nitration Lab - YouTube. [Link]

  • 1-methyl-5-nitro-1H-imidazole-2-carbonitrile - C5H4N4O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

  • Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate - PubMed Central. [Link]

  • 1-Methyl-5-nitro-1H-imidazole - PMC - NIH. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - ResearchGate. [Link]

Sources

1-methyl-4-nitro-1H-imidazole-5-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Introduction

This compound is a heterocyclic compound featuring a five-membered imidazole ring. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] This particular molecule is functionalized with three key groups: a methyl group at the N1 position, a nitro group at C4, and a carbonitrile (cyano) group at C5. The electron-withdrawing nature of the nitro and nitrile groups significantly influences the chemical reactivity of the imidazole ring, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a detailed overview of its chemical properties, synthesis, reactivity, and safety considerations, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its application in synthesis and drug design. These properties dictate its solubility, stability, and the analytical methods suitable for its characterization.

Core Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 40648-96-2[2][3]
Molecular Formula C₅H₄N₄O₂[3][4]
Molecular Weight 152.11 g/mol [4]
Exact Mass 152.033425 g/mol [3][4]
Boiling Point 449.9°C at 760 mmHg (Predicted)[]
Density 1.5 g/cm³ (Predicted)[]
InChIKey LXXDMPXVEZYDCI-UHFFFAOYSA-N[3][4]
SMILES C(#N)c1c(nc[n]1C)N(=O)=O[3]
Spectroscopic Characterization

Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. The combination of NMR and mass spectrometry provides unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹³C NMR : A ¹³C NMR spectrum has been recorded for this compound in a DMSO-D6 solvent.[4] The spectrum would confirm the presence of five distinct carbon environments: the methyl carbon, the nitrile carbon, and the three carbons of the imidazole ring. The chemical shifts are influenced by the electron-withdrawing nitro group and the anisotropic effect of the nitrile group.

    • ¹H NMR : While a specific spectrum for this compound is not detailed in the provided sources, related structures like 1-methyl-4-nitro-1H-imidazole show characteristic signals for the imidazole ring protons and the N-methyl group.[6] For the title compound, one would expect a singlet for the N-methyl protons and a singlet for the C2 proton of the imidazole ring.

  • Mass Spectrometry (MS) :

    • A Mass Spectrum (GC-MS) is available, which is used to determine the molecular weight and fragmentation pattern of the compound.[3][4] The exact mass measurement confirms the elemental composition of C₅H₄N₄O₂.[3][4]

  • Infrared (IR) Spectroscopy :

    • Although a specific IR spectrum is not provided, the functional groups present suggest characteristic absorption bands. A strong, sharp peak around 2230-2210 cm⁻¹ would indicate the C≡N stretch of the nitrile group. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) would be expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is essential for its use as a chemical building block.

Proposed Synthesis Workflow

While a direct, detailed synthesis for this specific molecule is not outlined in the provided literature, a logical pathway can be constructed based on established nitroimidazole chemistry.[6][7] The process would likely involve the N-methylation of a pre-existing 4-nitro-1H-imidazole-5-carbonitrile or the nitration of 1-methyl-1H-imidazole-5-carbonitrile. The latter is a more common strategy in imidazole chemistry.

Synthesis_Workflow A 1-Methyl-1H-imidazole-5-carbonitrile C This compound A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C

Caption: Proposed synthesis of this compound.

Chemical Reactivity and Transformations

The reactivity of this compound is dominated by its functional groups. The nitrile group can undergo hydrolysis, and the electron-deficient imidazole ring is susceptible to nucleophilic attack.

Key Reaction: Hydrolysis of the Nitrile Group

A documented reaction for this compound is its conversion to 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid.[8] This transformation is a classic example of nitrile hydrolysis under acidic conditions.

Experimental Protocol: Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid [8]

  • Reagent Preparation : Prepare a solution of sulfuric acid.

  • Reaction Setup : Add this compound to the sulfuric acid solution.

  • Addition : Slowly add sodium nitrite to the reaction mixture.

  • Heating : Heat the mixture to 100°C. The reaction is monitored for the disappearance of the starting material.

  • Workup : Upon completion, the reaction is cooled, and the product, 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid, is isolated. This reaction reportedly proceeds with a high yield (90%).[8]

This hydrolysis demonstrates the utility of the nitrile group as a precursor to a carboxylic acid, which can then be used in a variety of coupling reactions (e.g., amide bond formation) for drug development.

Reactivity_Diagram Start 1-Methyl-4-nitro-1H- imidazole-5-carbonitrile Product 1-Methyl-4-nitro-1H- imidazole-5-carboxylic acid Start->Product H₂SO₄, NaNO₂ 100°C

Caption: Hydrolysis of the nitrile group to a carboxylic acid.

Potential Applications in Research and Development

Nitroimidazoles are a well-established class of compounds with a broad range of biological activities, including antibacterial, anticancer, and antiparasitic properties.[1][9] The title compound, this compound, serves as a valuable intermediate for creating novel derivatives for several reasons:

  • Scaffold for Drug Discovery : The core structure is a validated pharmacophore. The functional groups allow for diverse chemical modifications to explore structure-activity relationships (SAR).

  • Precursor for Carboxylic Acid Derivatives : As demonstrated, the nitrile is readily converted to a carboxylic acid, opening pathways to amides, esters, and other derivatives.[8]

  • Nitro Group as a Bioactivatable Moiety : In medicinal chemistry, the nitro group can be bioreduced in hypoxic (low oxygen) environments, such as those found in solid tumors or anaerobic bacteria, to release cytotoxic species.[9] This makes it a key feature for developing hypoxia-activated prodrugs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not detailed, data from related nitroimidazole and nitrile compounds provide a basis for safe handling procedures.[10][11][12][13]

  • General Hazards : Compounds in this class may be harmful if swallowed, and can cause skin and eye irritation.[11][14]

  • Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[11]

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid formation of dust and aerosols.[11] Wash hands thoroughly after handling.[14]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from heat and sources of ignition.[10]

Researchers must always consult the specific SDS for the material being used and perform a thorough risk assessment before commencing any experimental work.

References

  • 1-Methyl-4-nitroimidazole-5-carbonitrile - SpectraBase. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

  • 1-methyl-5-nitro-1H-imidazole-2-carbonitrile - C5H4N4O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). ChemSynthesis. Retrieved January 2, 2026, from [Link]

  • Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. (n.d.). SpringerLink. Retrieved January 2, 2026, from [Link]

  • 1-Methyl-5-nitroimidazole | C4H5N3O2 | CID 18210 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • 1-Methyl-4-nitroimidazole-5-carbonitrile - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Retrieved January 2, 2026, from [Link]

  • 1-Methyl-4-nitroimidazole | C4H5N3O2 | CID 18209 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • 1H-Imidazole, 5-chloro-1-methyl-4-nitro- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 2, 2026, from [Link]

  • This compound - PubChemLite. (n.d.). PubChemLite. Retrieved January 2, 2026, from [Link]

  • 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid | C5H5N3O4 | CID 245313 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (2023, January 12). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). (n.d.). Human Metabolome Database. Retrieved January 2, 2026, from [Link]

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • (PDF) 1-Methyl-5-nitro-1H-imidazole. (2011, October 10). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022, May 17). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (n.d.). Google Patents.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 12). ResearchGate. Retrieved January 2, 2026, from [Link]

  • (PDF) Imidazolium 3-nitrobenzoate. (2009, April). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. (n.d.). Asian Publication Corporation. Retrieved January 2, 2026, from [Link]

  • Chemical and Pharmacological Properties of Imidazoles. (2014, September 30). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 2, 2026, from [Link]

  • 5-(Methanesulfonyl)-1-methyl-4-nitro-1H-imidazole - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Nitroimidazole Scaffold

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. Since the discovery of azomycin, the first natural nitroimidazole antibiotic, this heterocyclic motif has been extensively explored, leading to the development of crucial therapeutic agents. The unique electronic properties conferred by the nitro group, particularly its ability to undergo bioreduction in hypoxic environments, have made nitroimidazoles indispensable in treating anaerobic bacterial and protozoal infections. Furthermore, their application has expanded into oncology as radiosensitizers and diagnostic agents for hypoxic tumors.

This guide focuses on a specific, functionalized derivative: 1-methyl-4-nitro-1H-imidazole-5-carbonitrile (CAS Number: 40648-96-2). This compound, possessing both a nitro and a nitrile functional group on the 1-methylimidazole core, represents a versatile synthetic intermediate and a potential candidate for drug discovery programs. The strategic placement of the electron-withdrawing nitro and nitrile groups on the imidazole ring significantly influences its chemical reactivity and potential biological interactions. This document aims to provide a comprehensive technical overview of its known properties, potential synthetic strategies, and plausible applications in the field of drug development, grounded in the established chemistry of the nitroimidazole class.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. While comprehensive experimental data for this compound is not extensively documented in publicly available literature, a combination of data from chemical suppliers and spectroscopic databases allows for the compilation of the following profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 40648-96-2Multiple
Molecular Formula C₅H₄N₄O₂PubChemLite[1]
Molecular Weight 152.11 g/mol PubChemLite[1]
Appearance Yellow crystalline solidLookChem[2]
Melting Point Data not available in searched literature. For a related isomer, 1-methyl-5-nitro-1H-imidazole-2-carbonitrile, a melting point of 80-85 °C has been reported.[3]N/A
Boiling Point Predicted: 449.9°C at 760 mmHgBOC Sciences[4]
Density Predicted: 1.5 g/cm³BOC Sciences[4]
InChI Key LXXDMPXVEZYDCI-UHFFFAOYSA-NPubChemLite[1]
SMILES CN1C=NC(=C1C#N)[O-]PubChemLite[1]

Spectroscopic Data:

Characterization of this compound relies on standard spectroscopic techniques. Available data indicates the following:

  • ¹³C NMR Spectroscopy: Spectra are available for reference in databases such as SpectraBase.[5]

  • Mass Spectrometry (GC-MS): Mass spectral data is also available in public repositories like SpectraBase, aiding in structural confirmation and purity assessment.[6]

The nitrile functionality would be expected to show a characteristic absorption in the infrared (IR) spectrum around 2220-2260 cm⁻¹. The nitro group would typically exhibit two strong absorption bands corresponding to asymmetric and symmetric stretching, usually in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Synthesis and Chemical Reactivity: A Strategic Overview

A potential retrosynthetic analysis suggests that the target molecule could be derived from a pre-functionalized 1-methylimidazole precursor. The introduction of the nitro and cyano groups are key transformations. The order of these introductions would be critical to manage the regioselectivity and reactivity of the imidazole ring.

G target This compound intermediate1 Functionalized 1-methylimidazole precursor target->intermediate1 Retrosynthesis intermediate2 Introduction of Nitro Group (Nitration) intermediate1->intermediate2 Key Step 1 intermediate3 Introduction of Cyano Group (Cyanation) intermediate1->intermediate3 Key Step 2 starting_material 1-methylimidazole or other suitable starting material intermediate2->starting_material intermediate3->starting_material

Caption: A conceptual retrosynthetic pathway for this compound.

Plausible Synthetic Steps:

  • Nitration of 1-methylimidazole: The nitration of 1-methylimidazole is a known process, typically yielding a mixture of isomers. Controlling the regioselectivity to favor the 4-nitro isomer would be a critical challenge.

  • Introduction of the Cyano Group: The cyano group could potentially be introduced via a Sandmeyer-type reaction from an amino precursor or through nucleophilic substitution on a halogenated intermediate.

Known Reactivity:

The chemical literature provides insight into the reactivity of this compound. A study by Hosmane and colleagues (1986) demonstrated the hydrolysis of the nitrile group to a carboxylic acid, yielding 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid.[7] This reaction highlights the susceptibility of the nitrile group to nucleophilic attack, a common transformation for this functional group.

G start This compound reagents H₂SO₄, NaNO₂ 100°C start->reagents product 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid reagents->product Hydrolysis

Caption: Hydrolysis of this compound.

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is sparse in the reviewed literature, its structural features suggest several promising avenues for investigation in drug development.

1. Antimicrobial and Antiprotozoal Agents:

The nitroimidazole core is the pharmacophore for a class of drugs with potent activity against anaerobic bacteria and protozoa. The mechanism of action involves the reductive activation of the nitro group within these organisms, which have a low redox potential. This reduction generates cytotoxic radical species that induce damage to DNA and other critical biomolecules, leading to cell death. It is plausible that this compound could exhibit similar antimicrobial properties. The nitrile group could serve to modulate the compound's electronic properties, solubility, and metabolic stability, potentially offering an improved therapeutic window compared to existing nitroimidazole drugs.

G drug Nitroimidazole Drug (e.g., this compound) activation Bioreduction in Anaerobic/Hypoxic Cells drug->activation radicals Generation of Cytotoxic Radicals activation->radicals damage Damage to DNA and other macromolecules radicals->damage death Cell Death damage->death

Caption: General mechanism of action for nitroimidazole-based antimicrobial agents.

2. Hypoxia-Activated Prodrugs in Oncology:

The solid tumor microenvironment is often characterized by regions of hypoxia (low oxygen). This physiological difference between tumor and normal tissues can be exploited for targeted drug delivery. Nitroimidazoles are excellent candidates for hypoxia-activated prodrugs. In the low-oxygen environment of a tumor, the nitro group can be selectively reduced to a cytotoxic species, leading to localized tumor cell killing while sparing well-oxygenated normal tissues. The nitrile group in this compound could be further functionalized to attach cytotoxic warheads, creating a more potent and targeted anticancer agent.

3. Synthetic Intermediate for Novel Therapeutics:

The presence of the reactive nitrile group makes this compound a valuable intermediate for the synthesis of more complex molecules. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each transformation opening up new possibilities for creating libraries of compounds for biological screening. For instance, the resulting carboxylic acid could be coupled with various amines to generate a series of amides with diverse pharmacological properties.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound was not identified in the conducted searches. Therefore, a conservative approach to safety and handling is imperative, drawing upon the known hazards of related compounds.

General Hazards of Related Compounds:

  • Nitroimidazoles: Many nitroaromatic compounds are known to be mutagenic and potentially carcinogenic. They can also be toxic upon ingestion, inhalation, or skin contact.

  • Organic Nitriles: Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon decomposition or metabolism.

  • Imidazoles: Some substituted imidazoles can be corrosive to the skin and eyes.[8]

Recommended Safety Precautions:

Due to the lack of specific toxicity data, this compound should be handled as a potentially hazardous substance. The following precautions are strongly recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid material.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion and Future Directions

This compound is a compound of significant interest due to its place within the esteemed nitroimidazole family of molecules. While there is a notable scarcity of detailed experimental data in the public domain regarding its synthesis, properties, and biological activity, its chemical structure strongly suggests potential as a valuable building block in medicinal chemistry and as a candidate for drug discovery programs targeting infectious diseases and cancer.

Future research efforts should focus on several key areas:

  • Development of a robust and scalable synthetic protocol: A well-documented and reproducible synthesis is essential for making this compound more accessible to the research community.

  • Comprehensive biological evaluation: Systematic screening of this compound against a panel of anaerobic bacteria, protozoa, and cancer cell lines would elucidate its therapeutic potential.

  • Toxicological assessment: A thorough evaluation of its toxicity profile, including mutagenicity and cytotoxicity in mammalian cell lines, is crucial for any future development as a therapeutic agent.

By addressing these knowledge gaps, the scientific community can fully unlock the potential of this compound and pave the way for the development of novel and effective therapies.

References

  • ChemSynthesis. (n.d.). 1-methyl-5-nitro-1H-imidazole-2-carbonitrile. Retrieved January 2, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Methyl-4-nitroimidazole-5-carbonitrile. Retrieved January 2, 2026, from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Methyl-4-nitroimidazole-5-carbonitrile - Optional[MS (GC)] - Spectrum. Retrieved January 2, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). PMC. Retrieved January 2, 2026, from [Link]

  • LookChem. (n.d.). Cas 40648-96-2,this compound. Retrieved January 2, 2026, from [Link]

  • Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research. Retrieved January 2, 2026, from [Link]

  • Australian Government Department of Health. (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved January 2, 2026, from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment. Retrieved January 2, 2026, from [Link]

  • European Patent Office. (2013, October 2). Method for preparing 1-substituted-4-nitroimidazole compound - EP 2644599 A1.

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Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of the novel heterocyclic compound, 1-methyl-4-nitro-1H-imidazole-5-carbonitrile. As a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to offer a robust framework for the characterization of complex organic molecules.

Introduction: The Importance of Unambiguous Structure Determination

In the realm of pharmaceutical sciences and materials research, the precise determination of a molecule's three-dimensional structure is paramount. The arrangement of atoms and functional groups dictates a compound's physicochemical properties, biological activity, and potential applications. This compound, a substituted nitroimidazole, belongs to a class of compounds with known biological significance. Therefore, its unambiguous structural characterization is a critical step in its development and potential application. This guide will walk through a multi-technique approach, leveraging spectroscopic and spectrometric methods to build a cohesive and validated structural assignment.

The Strategic Approach to Structure Elucidation

StructureElucidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR Infrared (IR) Spectroscopy Synthesis->IR MS Mass Spectrometry (MS) Synthesis->MS Structure Final Elucidated Structure NMR->Structure IR->Structure MS->Structure

Caption: A streamlined workflow for the structure elucidation of a novel compound.

Synthesis of this compound

The foundational step in any structural elucidation is the synthesis of the target molecule. This compound can be synthesized via the nitration of 1-methyl-1H-imidazole-4-carbonitrile. A detailed protocol for this synthesis is crucial for obtaining a pure sample for analysis.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • 1-methyl-1H-imidazole-4-carbonitrile

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 1-methyl-1H-imidazole-4-carbonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Once the starting material is fully dissolved, add fuming nitric acid dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic and Spectrometric Analysis

With a purified sample in hand, we can now proceed with the core analytical techniques to decipher its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We will employ both ¹H and ¹³C NMR.

Predicted ¹H NMR Data (based on analogue analysis):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.5Singlet1HH-2 (imidazole ring proton)The proton at the C-2 position of the imidazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent nitrogen atoms and the nitro group.
~3.8-4.2Singlet3HN-CH₃ (methyl protons)The methyl group attached to the nitrogen atom will appear as a singlet, with its chemical shift influenced by the aromatic ring system.

Expertise & Experience: The prediction of the H-2 proton's chemical shift in the downfield region is a direct consequence of the electronic environment within the nitroimidazole ring. The nitro group at C-4 and the nitrile group at C-5 are powerful electron-withdrawing groups, which reduce the electron density around the H-2 proton, causing it to resonate at a lower field.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. An experimental ¹³C NMR spectrum for this compound is available from spectral databases.[3]

Experimental ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
147.1C-4 (carbon bearing the nitro group)
138.5C-2 (imidazole ring carbon)
122.9C-5 (carbon bearing the nitrile group)
114.2-C≡N (nitrile carbon)
34.5N-CH₃ (methyl carbon)

Trustworthiness: The assignment of the quaternary carbons C-4 and C-5 is based on established chemical shift trends for substituted imidazoles. The carbon attached to the electron-withdrawing nitro group (C-4) is expected to be the most deshielded. The nitrile carbon (-C≡N) typically appears in the 110-125 ppm range. The methyl carbon (N-CH₃) resonates in the expected upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. While a specific experimental IR spectrum for the target compound is not available, the characteristic absorption frequencies for its key functional groups are well-established.[4]

Expected IR Absorption Frequencies:

Frequency Range (cm⁻¹)Functional GroupVibration Type
~2230-2260Nitrile (-C≡N)Stretching
~1520-1560 and ~1340-1380Nitro (-NO₂)Asymmetric and Symmetric Stretching
~3100-3150Aromatic C-HStretching
~2900-3000Aliphatic C-H (from -CH₃)Stretching
~1600-1450C=N and C=C (imidazole ring)Stretching

Causality Behind Experimental Choices: The selection of IR spectroscopy is driven by the need to confirm the presence of the crucial nitro (-NO₂) and nitrile (-C≡N) functionalities. The strong and characteristic absorptions of these groups provide definitive evidence for their incorporation into the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns. A GC-MS spectrum for this compound is available.[3]

Experimental Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 152.11 g/mol (Exact Mass: 152.0334 g/mol for C₅H₄N₄O₂)[3]

  • Key Fragmentation Patterns: The fragmentation of nitroimidazoles often involves the loss of the nitro group (-NO₂) or parts of it (e.g., -NO, -O).

Self-Validating System: The high-resolution mass spectrometry data provides a precise molecular formula (C₅H₄N₄O₂). This formula is consistent with the proposed structure and the information gathered from NMR and IR spectroscopy, creating a self-validating loop of evidence.

DataIntegration cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data Structure Proposed Structure: This compound H_NMR ¹H NMR: - Imidazole Proton (H-2) - Methyl Protons (N-CH₃) Structure->H_NMR C_NMR ¹³C NMR: - 5 Unique Carbons - Chemical Shifts Consistent with Imidazole, -NO₂, -CN Structure->C_NMR IR_Data IR Spectroscopy: - Characteristic -C≡N Stretch - Characteristic -NO₂ Stretches Structure->IR_Data MS_Data Mass Spectrometry: - Molecular Ion at m/z 152 - Confirms Molecular Formula C₅H₄N₄O₂ Structure->MS_Data

Caption: Integration of multi-technique data to confirm the molecular structure.

Conclusion: A Confirmed Molecular Identity

The convergence of data from ¹H NMR (predicted), ¹³C NMR (experimental), IR (predicted), and Mass Spectrometry (experimental) provides a robust and self-consistent body of evidence for the structure of this compound. The molecular formula is confirmed by high-resolution mass spectrometry, and the connectivity of the atoms is unequivocally established by the combination of NMR and IR data. This systematic approach, grounded in the fundamental principles of spectroscopic analysis, ensures the scientific integrity of the structural assignment, a critical requirement for any further research or development involving this compound.

References

  • Hosmane, R. S.; Bhan, A.; Rauser, M. E. A Novel, Facile, One-Pot Synthesis of 1-Substituted-4-nitro-5-carboxyimidazoles. Heterocycles1986 , 24 (10), 2743–2748. [Link]

  • Hakmaoui, Y.; Asserne, F.; El Haib, A.; El Ajlaoui, R.; Abouricha, S.; Rakib, E. M. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica2022 , 14(4), 12-16. [Link]

  • PubChem. 1-Methyl-4-nitroimidazole. National Center for Biotechnology Information. [Link]

  • SpectraBase. 1-Methyl-4-nitroimidazole-5-carbonitrile. John Wiley & Sons, Inc. [Link]

  • NIST. 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. National Institute of Standards and Technology. [Link]

  • PubChemLite. This compound. [Link]

  • Hakmaoui, Y.; et al. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

  • SpectraBase. 5-Chloro-1-methyl-4-nitroimidazole - Optional[FTIR] - Spectrum. [Link]

  • NIST. 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

Sources

A Technical Guide to the Biological Activity of 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the biological activities of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile and related derivatives for researchers, scientists, and drug development professionals. This document delves into the known antimicrobial and antiparasitic properties of this class of compounds, their putative mechanisms of action, and detailed experimental protocols for their evaluation.

Introduction: The Therapeutic Potential of Nitroimidazoles

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. These heterocyclic compounds are particularly effective against anaerobic bacteria and various protozoan parasites. The biological efficacy of nitroimidazoles is intrinsically linked to the reductive activation of the nitro group, a process that generates cytotoxic radicals, ultimately leading to cellular damage and death of the target organism. This compound belongs to this versatile class of molecules and serves as a key intermediate in the synthesis of diverse pharmacologically active agents. While specific biological data for the 5-carbonitrile derivative is limited in publicly available literature, extensive research on closely related 5-substituted 1-methyl-4-nitroimidazoles provides significant insights into its potential therapeutic applications.

Antimicrobial and Antiparasitic Activities: A Spectrum of Efficacy

Derivatives of the 1-methyl-4-nitro-1H-imidazole core have demonstrated significant activity against a range of pathogens, including bacteria, fungi, and protozoa.

Antibacterial Activity

Research has highlighted the potent antibacterial effects of 5-substituted 1-methyl-4-nitroimidazoles, particularly against Gram-positive bacteria and the microaerophilic bacterium Helicobacter pylori. For instance, a series of these derivatives showed that a 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole was highly effective against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) value of ≤8 µg/mL. Notably, certain compounds in this series exhibited four times the activity of metronidazole against clinical isolates of H. pylori, with MIC values as low as 2 µg/mL[1]. However, these compounds generally show no significant activity against Gram-negative bacteria at concentrations up to 64 µg/mL[1]. The title compound, 1-methyl-4-nitro-1H-imidazole, has been shown to be moderately active against both Gram-positive and Gram-negative bacteria[2][3].

Antifungal Activity

Studies have also indicated the antifungal potential of 1-methyl-4-nitro-1H-imidazole derivatives. One synthetic nitro compound, 1-methyl-4-nitro-1H-imidazole, demonstrated antifungal activity against several Candida species[3].

Antiparasitic Activity

Perhaps the most well-documented activity of this class of compounds is their efficacy against various parasites. A number of 5-aryl-1-methyl-4-nitroimidazoles have shown potent lethal activity against Entamoeba histolytica and Giardia intestinalis[4][5][6]. For example, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole exhibited an IC50 value of 1.47 µM/mL against these parasites, which is twice as potent as the standard drug, metronidazole[4][5][6]. Importantly, this enhanced activity was not associated with increased cytotoxicity in mammalian cells[4][5][6]. The antiparasitic activity of these derivatives suggests they could be promising lead compounds for the development of new anti-parasitic drugs[4].

Mechanism of Action: Reductive Activation and Cellular Damage

The biological activity of nitroimidazoles is contingent upon the reduction of the nitro group within the target organism. This process is favored in the anaerobic or microaerophilic environments of susceptible pathogens, which possess the necessary low redox potential enzyme systems, such as nitroreductases[7].

The proposed mechanism involves a four-electron reduction of the 5-nitroimidazole to form a hydroxylamine intermediate[8]. This highly reactive species can then undergo further transformation to generate cytotoxic nitroso and other radical species. These reactive intermediates are capable of covalently binding to and damaging critical cellular macromolecules, including DNA and proteins, leading to a loss of function and ultimately, cell death[7][8]. Studies have shown that the reductive activation can lead to stoichiometric loss of substituents at the C4 position, implicating this site in covalent binding to cellular targets[8].

Nitroimidazole Mechanism of Action Proposed Mechanism of Action of Nitroimidazoles Nitroimidazole Nitroimidazole (Prodrug) Nitroreductase Nitroreductase (Anaerobic/Microaerophilic Environment) Nitroimidazole->Nitroreductase Reduction ReactiveIntermediates Reactive Intermediates (Hydroxylamine, Nitroso Radicals) Nitroreductase->ReactiveIntermediates Generates CellularTargets Cellular Macromolecules (DNA, Proteins) ReactiveIntermediates->CellularTargets Covalent Binding & Damage CellDeath Cell Death CellularTargets->CellDeath Leads to

Caption: General mechanism of action for nitroimidazole compounds.

Quantitative Biological Data

The following table summarizes the reported biological activities of various 5-substituted 1-methyl-4-nitroimidazole derivatives. It is important to note the specific substitutions as they significantly influence the biological potency.

CompoundTarget Organism(s)Activity MetricValueReference(s)
1-Methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazoleGram-positive bacteriaMIC≤8 µg/mL[1]
1-Methyl-4-nitro-5-(substituted)-1H-imidazoleHelicobacter pylori (clinical isolates)MIC2 µg/mL[1]
5-(3-Chlorophenyl)-1-methyl-4-nitro-1H-imidazoleEntamoeba histolytica, Giardia intestinalisIC501.47 µM/mL[4][5][6]
Other 5-Aryl-1-methyl-4-nitroimidazolesEntamoeba histolytica, Giardia intestinalisIC501.72-4.43 µM/mL[4][5][6]
1-Methyl-4-nitro-1H-imidazoleGram-positive and Gram-negative bacteria, FungiMIC180–300 μg/mL[2]

Experimental Protocols

The following are generalized protocols for assessing the biological activity of nitroimidazole compounds, based on methodologies described in the literature.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the agar dilution method for determining the MIC of a test compound against bacterial strains.

MIC Determination Workflow Workflow for MIC Determination (Agar Dilution Method) PrepareCompound 1. Prepare Stock Solution of Test Compound SerialDilution 2. Prepare Serial Dilutions in Molten Agar PrepareCompound->SerialDilution PourPlates 3. Pour Agar Plates with Varying Compound Concentrations SerialDilution->PourPlates Inoculate 4. Inoculate Plates with Standardized Bacterial Suspension PourPlates->Inoculate Incubate 5. Incubate Plates under Appropriate Conditions Inoculate->Incubate Observe 6. Observe for Bacterial Growth Incubate->Observe DetermineMIC 7. Determine MIC (Lowest Concentration with No Visible Growth) Observe->DetermineMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Methodology:

  • Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.

  • Media Preparation: Prepare Mueller-Hinton agar (or another appropriate growth medium for the target bacteria) according to the manufacturer's instructions and sterilize by autoclaving.

  • Serial Dilutions: While the agar is molten (approximately 45-50°C), add appropriate volumes of the test compound stock solution to create a series of plates with decreasing concentrations of the compound. Also, prepare a control plate containing only the solvent.

  • Bacterial Inoculum Preparation: Grow the bacterial strain to be tested in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Using a multipoint inoculator, spot-inoculate the surface of the agar plates with the standardized bacterial suspension.

  • Incubation: Incubate the plates at the optimal temperature and atmospheric conditions for the growth of the target bacteria (e.g., 37°C for 18-24 hours for most bacteria; microaerophilic conditions for H. pylori).

  • MIC Determination: The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the bacteria on the agar plate.

Protocol 2: In Vitro Antiparasitic Activity Assay (e.g., against Entamoeba histolytica)

This protocol describes a method for evaluating the inhibitory effect of a compound on the growth of parasitic protozoa.

Methodology:

  • Parasite Culture: Maintain axenic cultures of the parasite (e.g., E. histolytica HM1:IMSS strain) in a suitable medium (e.g., TYI-S-33 medium) supplemented with serum and vitamins at 37°C.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium.

  • Assay Setup: In a 96-well microtiter plate, add a standardized number of trophozoites (e.g., 2 x 10⁴ cells/well) to each well containing the serially diluted test compound. Include a positive control (e.g., metronidazole) and a negative control (solvent only).

  • Incubation: Incubate the plates under anaerobic or microaerophilic conditions at 37°C for 48-72 hours.

  • Viability Assessment: Assess the viability of the parasites using a suitable method, such as:

    • Microscopic Examination: Count the number of viable, motile trophozoites using a hemocytometer.

    • Colorimetric Assay: Use a viability dye such as trypan blue exclusion or a metabolic indicator like resazurin.

  • IC50 Determination: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of viable parasites by 50% compared to the negative control. This can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Assay in Mammalian Cells

This protocol is essential to assess the selectivity of the compound by determining its toxicity to mammalian cells.

Cytotoxicity Assay Workflow Workflow for Cytotoxicity Assessment (MTT Assay) SeedCells 1. Seed Mammalian Cells in a 96-well Plate Incubate1 2. Incubate for 24 hours to Allow Adhesion SeedCells->Incubate1 AddCompound 3. Add Serial Dilutions of the Test Compound Incubate1->AddCompound Incubate2 4. Incubate for 24-72 hours AddCompound->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate for 2-4 hours to Allow Formazan Formation AddMTT->Incubate3 Solubilize 7. Solubilize Formazan Crystals with a Suitable Solvent Incubate3->Solubilize MeasureAbsorbance 8. Measure Absorbance at ~570 nm Solubilize->MeasureAbsorbance CalculateViability 9. Calculate Cell Viability and Determine IC50 MeasureAbsorbance->CalculateViability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Methodology:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., Vero, HeLa) in complete growth medium in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The 1-methyl-4-nitro-1H-imidazole scaffold represents a promising platform for the development of novel antimicrobial and antiparasitic agents. While there is a need for more specific biological data on the 5-carbonitrile derivative, the extensive research on related analogs strongly suggests its potential for significant biological activity. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to fully elucidate its therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this class of compounds, potentially leading to the development of new and effective treatments for infectious diseases.

References

1-methyl-4-nitro-1H-imidazole-5-carbonitrile literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Introduction

This compound is a heterocyclic organic compound belonging to the nitroimidazole class. Nitroimidazoles are a significant group of compounds in medicinal chemistry, known for their broad-spectrum antimicrobial and antiparasitic activities.[1][2] This particular molecule is characterized by a central imidazole ring substituted with a methyl group at the N1 position, a nitro group at C4, and a nitrile group at C5. While not a therapeutic agent itself, this compound serves as a crucial intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.[3] Its chemical structure, featuring both electron-withdrawing nitro and nitrile groups, imparts unique reactivity, making it a valuable building block for developing novel bioactive agents. This guide provides a comprehensive review of its chemical properties, synthesis, reactivity, and the biological activities of its derivatives.

Chemical Properties and Characterization

The structural and physical properties of this compound are fundamental to its application in chemical synthesis.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 40648-96-2[4][5]
Molecular Formula C₅H₄N₄O₂[5][6]
Molecular Weight 152.11 g/mol [5][6]
Appearance Yellow crystalline solid[3]
InChIKey LXXDMPXVEZYDCI-UHFFFAOYSA-N[5]
SMILES C(#N)c1c(nc[n]1C)N(=O)=O[5]

Spectroscopic analysis is essential for the structural confirmation of this compound. While detailed spectra are often proprietary, reference data is available through various chemical databases. Techniques such as 13C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for characterization.[5][7][8]

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature, but its synthetic pathway can be inferred from the synthesis of related nitroimidazole compounds. The process generally involves the nitration of a 1-methylimidazole precursor.

General Synthesis of the Nitroimidazole Core

The formation of the 1-methyl-4-nitro-1H-imidazole core is a key step. This is typically achieved through the nitration of 1-methylimidazole using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[9] The regioselectivity of the nitration (i.e., whether the nitro group attaches at the C4 or C5 position) is influenced by reaction conditions such as temperature and the specific nitrating agent used.[9][10]

Synthesis Start 1-Methylimidazole Reagents HNO₃ / H₂SO₄ Intermediate 1-Methyl-4-nitro-1H-imidazole Reagents->Intermediate Nitration FinalProduct This compound Intermediate->FinalProduct Cyanation (e.g., with CuCN) Mechanism Nitroimidazole Nitroimidazole Prodrug (R-NO₂) Activation Reductive Activation (Anaerobic Cell) Nitroimidazole->Activation Enters Cell Radical Reactive Nitro Radical (R-NO₂⁻) Activation->Radical e⁻ donation DNA Cellular DNA Radical->DNA Damage DNA Damage & Cell Death DNA->Damage Induces Strand Breaks

Caption: General mechanism of action for nitroimidazole-based antibiotics.

Antibacterial Activity of Derivatives

A study investigating a series of 5-substituted 1-methyl-4-nitro-1H-imidazoles demonstrated their potential as antibacterial agents. The activity was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as Helicobacter pylori. [11] Key Findings:

  • Gram-Positive Bacteria: The derivative 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole was found to be the most potent against Gram-positive bacteria, including Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) value of ≤8 µg/mL. [11]* Gram-Negative Bacteria: The tested compounds showed no significant activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumonia at concentrations up to 64 µg/mL. [11]* Helicobacter pylori: Two derivatives exhibited potent activity against 15 clinical isolates of H. pylori, with MIC values of 2 µg/mL. This activity was four times greater than that of the commonly used drug, metronidazole. [11] Table 2: Antibacterial Activity (MIC in µg/mL) of Selected Derivatives [11]

    Compound S. aureus B. subtilis H. pylori
    1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole ≤8 ≤8 N/A
    Derivative 10 N/A N/A 2
    Derivative 11 N/A N/A 2

    | Metronidazole (Reference) | N/A | N/A | 8 |

N/A: Data not specified in the cited abstract.

Conclusion and Future Outlook

This compound is a valuable chemical intermediate with a well-defined set of properties and reactivity. Its primary importance lies in its role as a scaffold for the synthesis of novel 5-substituted nitroimidazole derivatives. Research has demonstrated that modifications at the C5 position can lead to compounds with potent and specific antibacterial activity, particularly against Gram-positive bacteria and clinically relevant pathogens like H. pylori. The development of derivatives that are more effective than existing drugs like metronidazole highlights the therapeutic potential of this chemical class. Future research should focus on expanding the library of derivatives, exploring their structure-activity relationships, and evaluating their efficacy against a broader range of microbial and parasitic targets, including drug-resistant strains.

References

  • Emami, S., Falahati, M., & Shafiee, A. (2004). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. Farmaco, 59(4), 283-288. Available at: [Link]

  • SpectraBase. (n.d.). 1-Methyl-4-nitroimidazole-5-carbonitrile. Wiley. Available at: [Link]

  • ChemSynthesis. (n.d.). 1-methyl-5-nitro-1H-imidazole-2-carbonitrile. Available at: [Link]

  • Gao, H., et al. (2013). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Journal of Energetic Materials, 31(4), 265-274. Available at: [Link]

  • SpectraBase. (n.d.). 1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid. Wiley. Available at: [Link]

  • SpectraBase. (n.d.). 1-Methyl-4-nitroimidazole-5-carbonitrile. Wiley. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-4-nitroimidazole. PubChem Compound Database. Available at: [Link]

  • Shahid, M., et al. (2016). Synthesis, Crystal Structure, Structural Characterization and In Vitro Antimicrobial Activities of 1-methyl-4-nitro-1H-imidazole. ResearchGate. Available at: [Link]

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  • LookChem. (n.d.). This compound. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid. PubChem Compound Database. Available at: [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]

  • ResearchGate. (n.d.). Anti-bacterial mechanism of nitroimidazole. Available at: [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Available at: [Link]

  • Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research, 22(1), e137969. Available at: [Link]

  • Kumar, A., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7353. Available at: [Link]

  • Kumar, A., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Available at: [Link]

  • Diao, Y., et al. (2012). 1-Methyl-5-nitro-1H-imidazole. ResearchGate. Available at: [Link]

  • Kumar, R. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(1), 345-350. Available at: [Link]

  • Chadha, R., & Kashid, N. (2003). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 65(1), 1-9. Available at: [Link]

  • Jain, N. S., & Vaitessvarane, B. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 23-28. Available at: [Link]

  • Diao, Y., et al. (2012). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o447. Available at: [Link]

  • Senee, A., et al. (2019). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molbank, 2019(2), M1063. Available at: [Link]

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The Nitroimidazoles: A Technical Guide to Their Discovery, Chemical Biology, and Enduring Therapeutic Impact

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Since their initial discovery in the mid-20th century, nitroimidazole compounds have carved an indispensable niche in the global armamentarium against anaerobic and microaerophilic pathogens. This in-depth technical guide charts the historical trajectory of this critical class of antimicrobial agents, from the serendipitous discovery of azomycin to the development of successive generations of synthetic derivatives with enhanced pharmacokinetic and pharmacodynamic properties. We will delve into the fundamental mechanism of action, predicated on the reductive activation of the nitro group to generate cytotoxic radicals that induce lethal DNA damage in susceptible organisms. Furthermore, this guide will provide a detailed exposition of the key experimental methodologies that have underpinned our understanding of these compounds, including a comprehensive protocol for their chemical synthesis and the standardized determination of their antimicrobial potency. We will also explore the evolving landscape of microbial resistance, detailing the biochemical and genetic mechanisms that threaten the continued efficacy of these vital drugs. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the ongoing effort to combat anaerobic infections.

A Serendipitous Beginning: The Historical Unveiling of Nitroimidazoles

The journey into the world of nitroimidazoles began not in a chemist's flask, but in the intricate metabolic pathways of soil bacteria. In 1953, a team of Japanese scientists led by K. Maeda reported the isolation of a novel antibiotic from the bacterium Nocardia mesenterica.[1] This compound, initially named azomycin, was later structurally identified in 1955 as 2-nitroimidazole.[1] Azomycin exhibited potent activity against Trichomonas vaginalis, the protozoan parasite responsible for trichomoniasis, a prevalent sexually transmitted infection.[1]

This discovery spurred researchers at the French pharmaceutical company Rhône-Poulenc to explore synthetic derivatives of this promising natural product.[2][3] Their efforts led to the synthesis of a 5-nitroimidazole derivative, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, which would come to be known as metronidazole .[3][4] Initially developed and introduced in 1959 specifically for the treatment of trichomoniasis, metronidazole's therapeutic scope was soon to be dramatically expanded by a fortuitous clinical observation.[2][4] In 1962, a patient being treated for trichomoniasis who also suffered from bacterial gingivitis experienced a resolution of both conditions.[2][3] This accidental discovery unveiled the potent antibacterial activity of metronidazole against anaerobic bacteria, a finding that would revolutionize the treatment of a wide array of life-threatening infections.[3]

The success of metronidazole paved the way for the development of subsequent generations of 5-nitroimidazole compounds, each designed to offer an improved pharmacokinetic profile, such as a longer half-life, allowing for less frequent dosing. Notable among these are:

  • Tinidazole: Developed in 1972, tinidazole exhibits a longer half-life than metronidazole and is used to treat similar infections.[5]

  • Ornidazole: Launched in 1977, this third-generation nitroimidazole also boasts a longer half-life.[6]

  • Secnidazole: With an even longer terminal elimination half-life, secnidazole allows for effective single-dose therapies for conditions like bacterial vaginosis and trichomoniasis.[7][8][9] It has been used internationally since the late 1960s and received FDA approval in the United States in 2017.[8][10][11][12]

Another significant 2-nitroimidazole derivative, benznidazole , was developed and came into medical use in 1971 for the treatment of Chagas disease, a parasitic illness caused by Trypanosoma cruzi.[1][13] More recently, the nitroimidazole class has been expanded to include drugs like delamanid and pretomanid, which are crucial in the treatment of multi-drug resistant tuberculosis.[1]

Timeline of Key Discoveries in Nitroimidazole Development

Nitroimidazole_Timeline cluster_1950s 1950s cluster_1960s 1960s cluster_1970s 1970s cluster_2010s 2010s 1953 1953 Azomycin (2-nitroimidazole) isolated from Nocardia mesenterica 1959 1959 Metronidazole developed for trichomoniasis 1953->1959 Leads to synthesis of 1962 1962 Antibacterial activity of Metronidazole discovered by chance 1959->1962 Clinical observation 1971 1971 Benznidazole introduced for Chagas disease 1962->1971 Expansion of therapeutic use 1972 1972 Tinidazole developed 1977 1977 Ornidazole launched 2017 2017 Secnidazole receives FDA approval in the US 1977->2017 Further development & approval Recent Recent Developments Delamanid & Pretomanid for MDR-Tuberculosis 2017->Recent

Caption: A timeline highlighting the major milestones in the discovery and development of nitroimidazole compounds.

The Core Mechanism: Reductive Activation and DNA Destruction

Nitroimidazoles are prodrugs, meaning they are administered in an inactive form and require metabolic activation within the target organism to exert their therapeutic effect.[5][13] This activation is the cornerstone of their selective toxicity against anaerobic and microaerophilic pathogens.

The mechanism of action can be summarized in the following key steps:

  • Cellular Uptake: The small, uncharged nitroimidazole molecule passively diffuses into the microbial cell.[14]

  • Reductive Activation: In the low-oxygen environment of anaerobic organisms, the nitro group (-NO2) of the imidazole ring is reduced. This crucial step is catalyzed by specific enzymes with low redox potentials, such as pyruvate:ferredoxin oxidoreductase (PFOR).[14][15] These enzymes transfer electrons to the nitro group.

  • Formation of Cytotoxic Radicals: The reduction of the nitro group generates short-lived, highly reactive nitroso radicals.[16] These radical species are potent oxidizing agents.

  • DNA Damage: The cytotoxic radicals interact with the pathogen's DNA, causing a loss of its helical structure, strand breaks, and inhibition of nucleic acid synthesis.[2][17]

  • Cell Death: The extensive and irreparable DNA damage ultimately leads to microbial cell death.[14]

This process is highly efficient in anaerobic environments because the presence of oxygen would otherwise compete for the electrons, preventing the reduction of the nitroimidazole. This inherent dependency on a low-redox potential environment explains the remarkable specificity of these drugs for anaerobic and microaerophilic pathogens, while sparing the cells of the aerobic host.

Mechanism_of_Action cluster_cell Anaerobic Pathogen Prodrug Nitroimidazole (Inactive Prodrug) Activated_Drug Reactive Nitro Radical Anion Prodrug->Activated_Drug Reduction of Nitro Group DNA Pathogen DNA Activated_Drug->DNA Interacts with Damaged_DNA Damaged DNA (Strand Breaks) DNA->Damaged_DNA Causes Cell_Death Cell Death Damaged_DNA->Cell_Death Leads to PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) & other Nitroreductases Electrons e- (from Ferredoxin) Electrons->Activated_Drug Donates Electron

Caption: The reductive activation pathway of nitroimidazole antibiotics in anaerobic pathogens.

The Nitroimidazole Family: A Comparative Overview

While all nitroimidazoles share a common mechanism of action, variations in their chemical structure, particularly at the N-1 position of the imidazole ring, lead to differences in their pharmacokinetic properties.

Compound Generation Half-life (hours) Key Indications
Metronidazole First7-8[6]Anaerobic bacterial infections, trichomoniasis, giardiasis, amebiasis[6]
Tinidazole Second12-14[5]Similar to metronidazole, often with a shorter treatment course[6]
Ornidazole Third14-15[6]Anaerobic infections, trichomoniasis, amebiasis[6]
Secnidazole Second17-29[18]Bacterial vaginosis, trichomoniasis (often as a single dose)[7]
Benznidazole N/A (2-nitro)~12Chagas disease[13]

Experimental Protocols: Synthesis and Evaluation

A deep understanding of nitroimidazole compounds necessitates familiarity with the experimental procedures used to create and assess them.

Chemical Synthesis of Metronidazole: A Two-Step Approach

The synthesis of metronidazole is a well-established two-step process that begins with the commercially available starting material, 2-methylimidazole.

Step 1: Nitration of 2-Methylimidazole to form 2-Methyl-5-nitroimidazole

This electrophilic aromatic substitution reaction introduces the critical nitro group onto the imidazole ring.

  • Principle: 2-methylimidazole is treated with a strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to yield 2-methyl-5(4)-nitroimidazole.[2]

  • Protocol:

    • In a flask equipped with a stirrer and cooling bath, dissolve 2-methylimidazole in concentrated sulfuric acid while maintaining a low temperature.

    • Slowly add concentrated nitric acid dropwise to the solution, ensuring the temperature remains controlled to prevent runaway reactions.

    • After the addition is complete, allow the reaction to proceed for a specified time at a controlled temperature (e.g., boiling for 1 hour).[2]

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the resulting solid, wash thoroughly with cold water to remove residual acid, and dry to obtain 2-methyl-5-nitroimidazole.[2]

Step 2: Alkylation of 2-Methyl-5-nitroimidazole to form Metronidazole

The second step involves adding the hydroxyethyl side chain to the N-1 position of the nitroimidazole ring.

  • Principle: 2-methyl-5-nitroimidazole is reacted with an alkylating agent, such as 2-chloroethanol or ethylene oxide, in the presence of a suitable solvent and catalyst.[19]

  • Protocol (using Ethylene Oxide):

    • Prepare a mixed acid solution of formic acid and sulfuric acid in a reaction vessel.[19][20]

    • Add 2-methyl-5-nitroimidazole to the mixed acid solution.

    • Alternately add ethylene oxide and concentrated sulfuric acid to the reaction mixture in portions, maintaining the reaction temperature between 72-108°C.[20]

    • After the reaction is complete (typically 2.5-5 hours), cool the solution.[20]

    • Neutralize the solution by adding sodium hydroxide to a pH of 9.5-10.5 to precipitate the crude metronidazole.[20]

    • The crude product is then purified by recrystallization to yield the final metronidazole product.[20]

Synthesis_Workflow Start 2-Methylimidazole Nitration Step 1: Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 2-Methyl-5-nitroimidazole Nitration->Intermediate Alkylation Step 2: Alkylation (Ethylene Oxide) Intermediate->Alkylation Final_Product Metronidazole Alkylation->Final_Product

Caption: A simplified workflow for the two-step synthesis of metronidazole.

Antimicrobial Susceptibility Testing: The MIC Assay for Anaerobes

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental technique to quantify the in vitro potency of an antimicrobial agent against a specific microorganism. For anaerobic bacteria, this requires specialized conditions to ensure their viability. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][21]

  • Principle: A standardized inoculum of an anaerobic bacterium is exposed to serial dilutions of the nitroimidazole compound in an appropriate growth medium under anaerobic conditions. The MIC is the lowest concentration of the drug that completely inhibits visible growth.

  • Protocol (Broth Microdilution Method):

    • Media Preparation: Use a suitable broth medium for anaerobes, such as Wilkins-Chalgren broth.

    • Antimicrobial Stock Solution: Prepare a stock solution of the nitroimidazole compound in a suitable solvent and then create a series of two-fold dilutions in the broth medium in a 96-well microtiter plate.

    • Inoculum Preparation: Culture the anaerobic test organism (e.g., Bacteroides fragilis) on an appropriate agar medium in an anaerobic chamber. Prepare a suspension of the organism in broth and adjust its turbidity to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[22]

    • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

    • Incubation: Incubate the microtiter plate in an anaerobic environment (e.g., an anaerobic chamber or jar) at 37°C for 48 hours.[22]

    • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the nitroimidazole at which there is no visible growth.

The Challenge of Resistance: Evolving Mechanisms of Defense

Despite their long-standing efficacy, the utility of nitroimidazoles is threatened by the emergence of microbial resistance. The primary mechanisms of resistance are multifaceted and often involve a reduction in the drug's activation.

  • Decreased Nitroreductase Activity: The most common form of resistance involves a decrease in the activity of the enzymes, such as PFOR, that are responsible for reducing the nitro group.[1][13] Mutations in the genes encoding these enzymes can lead to reduced drug activation and, consequently, higher MICs.

  • The Role of nim Genes: A significant mechanism of resistance, particularly in Bacteroides species, is the acquisition of nim genes.[1][23] These genes encode 5-nitroimidazole reductases that convert the nitroimidazole into a non-toxic amino derivative, effectively inactivating the drug before it can cause DNA damage.[11][24] To date, eleven distinct nim genes (nimA-nimK) have been identified.[1][13]

  • Increased Oxygen Scavenging/Efflux: In some organisms, increased expression of proteins involved in oxygen detoxification or drug efflux pumps can contribute to resistance by reducing the intracellular concentration of the activated drug.

  • Enhanced DNA Repair: An increased capacity to repair the DNA damage caused by the nitro radicals can also confer a degree of resistance.

Resistance_Mechanisms cluster_cell_res Resistant Anaerobic Pathogen Prodrug_res Nitroimidazole PFOR_mutated Decreased/Mutated PFOR Activity Prodrug_res->PFOR_mutated Reduced Activation Nim_protein Nim Reductase Prodrug_res->Nim_protein Target of Survival Cell Survival PFOR_mutated->Survival Leads to Nim_gene nim Gene Expression Nim_gene->Nim_protein Encodes Inactive_metabolite Non-toxic Amino Derivative Nim_protein->Inactive_metabolite Inactivates to Inactive_metabolite->Survival Leads to DNA_repair Enhanced DNA Repair Mechanisms DNA_repair->Survival Leads to DNA_res Pathogen DNA DNA_res->DNA_repair Damage Repaired by

Caption: Key biochemical and genetic mechanisms of resistance to nitroimidazole antibiotics.

Conclusion and Future Perspectives

The discovery and development of nitroimidazole compounds represent a landmark achievement in antimicrobial chemotherapy. From their origins as a natural product, they have been chemically optimized to become mainstays in the treatment of anaerobic and protozoal infections. Their unique mechanism of action, reliant on reductive activation in hypoxic environments, provides a high degree of selective toxicity. However, the growing challenge of antimicrobial resistance necessitates a continued research and development effort. A deeper understanding of resistance mechanisms will be crucial for the design of novel nitroimidazole derivatives that can circumvent these defenses. Furthermore, the exploration of combination therapies and the development of new diagnostic tools to rapidly detect resistance will be essential to preserve the efficacy of this vital class of antimicrobial agents for generations to come.

References

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  • 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. PMC - NIH. [Link]

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An In-Depth Technical Guide to 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile, a key heterocyclic building block with significant potential in medicinal chemistry. We will delve into its synthesis, spectral characterization, reactivity, and its emerging role in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.

Introduction: The Significance of the Nitroimidazole Scaffold

Nitroimidazoles are a class of heterocyclic compounds that have historically played a crucial role in medicinal chemistry, particularly as antimicrobial agents. The unique electronic properties conferred by the nitro group on the imidazole ring system lead to a diverse range of biological activities. This compound, in particular, presents a versatile scaffold for further chemical modification, making it a molecule of high interest for the synthesis of novel, biologically active compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. This section outlines the key physical and chemical characteristics of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some data is directly available for this compound, other values are estimated based on closely related analogs.

PropertyValueSource
Molecular Formula C₅H₄N₄O₂
Molecular Weight 152.11 g/mol
CAS Number 40648-96-2
Appearance Likely a solidInferred from related compounds
Melting Point Not explicitly reported. The related isomer, 1-methyl-5-nitro-1H-imidazole-2-carbonitrile, has a melting point of 80-85 °C.[1][1]
Boiling Point 449.9 °C at 760 mmHg
Density 1.5 g/cm³

Solubility:

  • Likely Soluble: Methanol, Ethanol, Dichloromethane, Acetone, Acetonitrile, Chloroform, Ethyl Acetate.

  • Sparingly Soluble: Petroleum Ether, Water.

  • Likely Insoluble: Hexane.

The presence of the polar nitro and cyano groups, along with the imidazole ring, suggests solubility in polar organic solvents. The methyl group and the overall carbon backbone may limit its solubility in highly nonpolar solvents.

Spectral Data and Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry data is available for this compound, confirming its molecular weight.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: A ¹³C NMR spectrum is available and can be accessed through public databases such as SpectraBase.[2]

Infrared (IR) Spectroscopy

An IR spectrum provides information about the functional groups present in a molecule.[4] Although a specific IR spectrum for this compound was not found, the expected characteristic absorption bands would include:

  • C≡N stretch: around 2220-2260 cm⁻¹ for the nitrile group.

  • N-O stretch (asymmetric and symmetric): around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ for the nitro group.

  • C-H stretch: around 2900-3100 cm⁻¹ for the methyl and imidazole C-H bonds.

  • C=N and C=C stretches: within the fingerprint region, characteristic of the imidazole ring.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its functional groups: the imidazole ring, the nitro group, and the cyano group.

Synthesis

A general and effective method for the synthesis of N-alkylated nitroimidazoles involves the alkylation of a nitroimidazole precursor.[5] This approach can be adapted for the synthesis of this compound.

Synthesis_Pathway 4-Nitro-1H-imidazole-5-carbonitrile 4-Nitro-1H-imidazole-5-carbonitrile This compound This compound 4-Nitro-1H-imidazole-5-carbonitrile->this compound Methylating Agent (e.g., CH3I) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Kinase_Inhibition cluster_0 Kinase Active Site Hinge Region Hinge Region 1-Methyl-imidazole Scaffold 1-Methyl-imidazole Scaffold 1-Methyl-imidazole Scaffold->Hinge Region Hydrogen Bonding

Sources

An In-depth Technical Guide to the Potential Mechanism of Action of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Therapeutic Potential of a Niche Nitroimidazole

To our fellow researchers, scientists, and pioneers in drug development, this document serves as a comprehensive exploration into the potential therapeutic mechanisms of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile. As a niche molecule within the broader class of nitroimidazoles, its specific mode of action remains an area of active investigation. This guide is designed not as a definitive statement, but as a foundational resource. It synthesizes the well-established principles of nitroimidazole bioactivity with the available data on this particular compound, culminating in a proposed framework for its mechanism and a detailed roadmap for its empirical validation. Our objective is to provide a robust starting point for future research, grounded in scientific integrity and actionable experimental design.

Introduction: The Chemical and Therapeutic Landscape of this compound

This compound is a heterocyclic organic compound characterized by a methylated imidazole ring substituted with a nitro group and a nitrile group. This structure places it within the nitroimidazole class of compounds, which are renowned for their antimicrobial and, in some cases, anticancer properties. Historically, nitroimidazoles like metronidazole and tinidazole have been mainstays in the treatment of anaerobic bacterial and protozoal infections.[] The defining feature of these drugs is their bio-reductive activation in low-oxygen environments, a characteristic that imparts selectivity towards anaerobic pathogens.[][2]

While this compound is recognized as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, its intrinsic biological activities are an emerging field of study.[3] Preliminary investigations have demonstrated its potential as an antiprotozoal and antibacterial agent, with moderate activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.[3][4] Furthermore, derivatives of this compound have shown significant inhibitory activity against Helicobacter pylori, including strains resistant to metronidazole.[5][6]

This guide will delve into the probable mechanistic pathways of this compound, drawing parallels with its well-characterized chemical relatives while highlighting the unique structural features that may influence its biological profile.

Proposed Core Mechanism of Action: A Bio-reductive Cascade

The central hypothesis for the mechanism of action of this compound is rooted in the established paradigm of nitroimidazole bioactivation. This process can be dissected into a series of sequential events, each crucial for the manifestation of its cytotoxic effects.

2.1 Cellular Ingress: The journey of this compound begins with its passive diffusion across the microbial cell membrane.[2] Its relatively small molecular size and lipophilic character are anticipated to facilitate this entry without the need for specific transport proteins.

2.2 Reductive Activation in Hypoxic Environments: The cornerstone of nitroimidazole action is the selective reduction of the nitro group within anaerobic or microaerophilic cells.[] This reduction is catalyzed by nitroreductases, enzymes that are abundant in these organisms and utilize flavin mononucleotides (FMN) or flavin adenine dinucleotides (FAD) as coenzymes.[] In the low-redox potential environment of these cells, the nitro group of this compound is predicted to accept electrons, leading to its transformation into highly reactive intermediates.

2.3 Generation of Cytotoxic Species: The reduction of the nitro group is not a single-step process but rather a cascade that generates a series of cytotoxic species. This includes the nitroso and hydroxylamine derivatives, as well as highly reactive free radicals such as the superoxide anion and hydroxyl radical.[2] It is these reactive molecules that are the primary effectors of cellular damage.

2.4 Macromolecular Damage and Cellular Demise: The generated reactive intermediates and free radicals wreak havoc within the cell through multiple mechanisms:

  • DNA Damage: The primary target of activated nitroimidazoles is believed to be DNA.[7][][2] The reactive species can covalently bind to DNA, leading to a loss of its helical structure, strand breaks, and ultimately, inhibition of DNA replication and transcription.[7][] This genotoxic stress triggers a cascade of events culminating in cell death.

  • Disruption of Redox Homeostasis: Activated nitroimidazoles can also interfere with the cellular redox balance. They have been shown to deplete intracellular thiol pools, such as glutathione, which are essential for protecting the cell from oxidative stress.[8] This disruption of the redox equilibrium further exacerbates cellular damage.

  • Protein Dysfunction: While DNA is a primary target, the reactive intermediates can also interact with and damage other crucial macromolecules, including proteins. This can lead to enzyme inactivation and disruption of essential metabolic pathways.

The proposed signaling pathway for the bio-reductive activation and subsequent cytotoxic effects of this compound is illustrated in the diagram below.

Proposed Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Target Cell (Anaerobic/Microaerophilic) cluster_targets Cellular Targets Molecule This compound Molecule_in This compound Molecule->Molecule_in Passive Diffusion Activation Reductive Activation (Nitroreductases) Molecule_in->Activation Intermediates Reactive Nitroso & Hydroxylamine Intermediates Activation->Intermediates Radicals Free Radicals (e.g., O2-, •OH) Activation->Radicals Damage Macromolecular Damage Intermediates->Damage Radicals->Damage DNA DNA Proteins Proteins Thiols Intracellular Thiols (e.g., Glutathione) Damage->DNA Damage->Proteins Damage->Thiols Death Cell Death Damage->Death

Caption: Proposed bio-reductive activation pathway of this compound.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To empirically validate the proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols outline key experiments designed to probe each stage of the proposed pathway.

3.1 Experiment 1: Assessment of Antimicrobial Activity in Varying Oxygen Environments

Rationale: This experiment aims to confirm the hypoxia-selective activity of this compound, a hallmark of nitroimidazole compounds.

Methodology:

  • Strain Selection: Choose a panel of anaerobic (e.g., Bacteroides fragilis), microaerophilic (e.g., Helicobacter pylori), and aerobic (e.g., Staphylococcus aureus, Escherichia coli) bacterial strains.

  • Culture Conditions: Prepare culture media appropriate for each bacterial type.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of the compound against each bacterial strain under both aerobic and anaerobic/microaerophilic conditions using the broth microdilution method according to CLSI guidelines.

  • Data Analysis: Compare the MIC values obtained under the different oxygen conditions. A significantly lower MIC in the anaerobic/microaerophilic environment would support the hypothesis of reductive activation.

3.2 Experiment 2: In Vitro Nitroreductase Assay

Rationale: This assay will directly assess whether this compound is a substrate for bacterial nitroreductases.

Methodology:

  • Enzyme and Substrate Preparation: Purify a known bacterial nitroreductase (e.g., from E. coli). Prepare solutions of this compound and a positive control nitroimidazole (e.g., metronidazole).

  • Reaction Mixture: Prepare a reaction mixture containing the purified nitroreductase, NADPH (as an electron donor), and the test compound in a suitable buffer.

  • Spectrophotometric Monitoring: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time. A decrease in absorbance indicates that the nitroreductase is utilizing NADPH to reduce the nitroimidazole.

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) for the reduction of this compound by the nitroreductase.

3.3 Experiment 3: Evaluation of DNA Damage

Rationale: To determine if exposure to this compound leads to DNA damage in target organisms.

Methodology:

  • Bacterial Culture and Treatment: Grow a susceptible anaerobic bacterial strain to mid-log phase and expose it to sub-lethal and lethal concentrations of this compound for varying durations.

  • Comet Assay (Single Cell Gel Electrophoresis):

    • Embed individual bacterial cells in agarose on a microscope slide.

    • Lyse the cells to release the DNA.

    • Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

    • Stain the DNA with a fluorescent dye and visualize using fluorescence microscopy.

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

  • DNA Fragmentation Assay:

    • Isolate genomic DNA from treated and untreated bacterial cells.

    • Analyze the DNA by agarose gel electrophoresis. The presence of a smear or laddering pattern in the treated samples indicates DNA fragmentation.

3.4 Experiment 4: Measurement of Intracellular Thiol Depletion

Rationale: To investigate the effect of this compound on the cellular redox state by measuring the levels of intracellular thiols.

Methodology:

  • Cell Culture and Treatment: Treat a susceptible anaerobic organism with varying concentrations of this compound.

  • Ellman's Reagent Assay:

    • Lyse the treated and untreated cells.

    • Add Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) to the cell lysates. DTNB reacts with free thiol groups to produce a colored product that can be quantified spectrophotometrically at 412 nm.

    • Calculate the concentration of free thiols in the samples and compare the levels in treated versus untreated cells. A significant decrease in thiol levels in the treated cells would indicate disruption of redox homeostasis.

The following diagram illustrates the experimental workflow for validating the proposed mechanism of action.

Experimental Workflow Start Hypothesized Mechanism Exp1 Experiment 1: Antimicrobial Activity vs. O2 Start->Exp1 Exp2 Experiment 2: In Vitro Nitroreductase Assay Start->Exp2 Exp3 Experiment 3: DNA Damage Assessment (Comet Assay, Fragmentation) Start->Exp3 Exp4 Experiment 4: Intracellular Thiol Depletion (Ellman's Assay) Start->Exp4 Analysis Data Analysis & Interpretation Exp1->Analysis Exp2->Analysis Exp3->Analysis Exp4->Analysis Conclusion Mechanism Elucidation Analysis->Conclusion

Caption: Experimental workflow for the mechanistic validation of this compound.

Data Summary and Interpretation

The following table summarizes the expected outcomes from the proposed experiments and their interpretation in the context of the hypothesized mechanism of action.

ExperimentParameter MeasuredExpected Outcome for Positive ResultInterpretation
1. Antimicrobial Activity Minimum Inhibitory Concentration (MIC)MIC (anaerobic) << MIC (aerobic)Confirms hypoxia-selective cytotoxicity, supporting reductive activation.
2. Nitroreductase Assay NADPH Oxidation RateIncreased rate of NADPH oxidation in the presence of the compoundDemonstrates the compound is a substrate for nitroreductases.
3. DNA Damage Comet tail length/intensity, DNA fragmentationIncreased comet tail formation and DNA fragmentation in treated cellsIndicates genotoxic effects as a downstream consequence of activation.
4. Thiol Depletion Intracellular free thiol concentrationDecreased concentration of free thiols in treated cellsSuggests disruption of cellular redox homeostasis.

Concluding Remarks and Future Directions

The proposed mechanism of action for this compound, centered on bio-reductive activation and subsequent macromolecular damage, provides a solid framework for future research. The experimental roadmap outlined in this guide offers a systematic approach to validate this hypothesis and to delineate the specific biochemical and molecular events that underpin its therapeutic potential.

Future investigations should also aim to identify the specific nitroreductases involved in the activation of this compound and to characterize the precise nature of the DNA adducts formed. Furthermore, exploring the structure-activity relationships of derivatives of this compound could lead to the development of novel therapeutic agents with enhanced efficacy and selectivity. The journey to fully understand the intricate workings of this promising molecule is just beginning, and it is our hope that this guide will serve as a valuable compass for the path ahead.

References

  • Title: Nitroimidazoles Source: Lecturio URL: [Link]

  • Title: Nitroimidazole antibiotics Source: WikiLectures URL: [Link]

  • Title: Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia Source: ScienceDirect URL: [Link]

  • Title: Nitroimidazole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: this compound Source: LookChem URL: [Link]

  • Title: Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles Source: PubMed URL: [Link]

  • Title: Synthesis, Crystal Structure, Structural Characterization and In Vitro Antimicrobial Activities of 1-methyl-4-nitro-1H-imidazole Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains Source: Brieflands URL: [Link]

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Methodological & Application

Synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile, a key intermediate in the development of novel therapeutics. The protocol herein details a robust and reproducible method centered on the regioselective nitration of 1-methyl-1H-imidazole-5-carbonitrile. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. We will delve into the underlying chemical principles, provide a detailed step-by-step experimental procedure, and outline the necessary characterization techniques to ensure the synthesis of a high-purity final product.

Introduction

Nitroimidazoles represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antiprotozoal properties.[1] The specific substitution pattern of the imidazole ring plays a pivotal role in the pharmacological profile of these molecules. The target compound, this compound, is a valuable building block for the synthesis of more complex molecules, such as azathioprine analogues and other potential therapeutic agents.[2] The presence of the nitro group, the methyl group, and the carbonitrile functionality offers multiple avenues for further chemical modification.

This protocol will focus on the direct nitration of 1-methyl-1H-imidazole-5-carbonitrile. The rationale for this synthetic approach is based on the electronic properties of the substituted imidazole ring. The N-methyl group at the 1-position and the electron-withdrawing carbonitrile group at the 5-position collaboratively direct the electrophilic nitration to the C4 position. Understanding and controlling this regioselectivity is paramount for a successful synthesis.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the electrophilic nitration of 1-methyl-1H-imidazole-5-carbonitrile using a mixed acid system of nitric acid and sulfuric acid at a controlled low temperature.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_products Product 1-methyl-1H-imidazole-5-carbonitrile 1-methyl-1H-imidazole-5-carbonitrile Reaction_Vessel Electrophilic Nitration (0-5 °C) 1-methyl-1H-imidazole-5-carbonitrile->Reaction_Vessel Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound

Caption: Synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
1-methyl-1H-imidazole-5-carbonitrileC₅H₅N₃107.11≥97%Sigma-Aldrich
Fuming Nitric AcidHNO₃63.01≥90%Acros Organics
Fuming Sulfuric AcidH₂SO₄98.0820% free SO₃Alfa Aesar
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWR
HexanesC₆H₁₄86.18ACS GradeVWR
Sodium BicarbonateNaHCO₃84.01≥99.5%J.T. Baker
Anhydrous Magnesium SulfateMgSO₄120.37PowderEMD Millipore
Deionized WaterH₂O18.02-In-house
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (230-400 mesh)

  • TLC plates (silica gel 60 F254)

  • NMR spectrometer (400 MHz or higher)

  • FTIR spectrometer

  • Mass spectrometer (GC-MS or LC-MS)

  • Melting point apparatus

Experimental Protocol

1. Preparation of the Nitrating Mixture:

  • In a clean, dry 100 mL beaker, carefully add 20 mL of fuming sulfuric acid.

  • Place the beaker in an ice-salt bath and allow the acid to cool to below 5 °C.

  • Slowly, and with constant stirring, add 20 mL of fuming nitric acid to the cold sulfuric acid. The addition should be dropwise to maintain the temperature below 10 °C.

  • Once the addition is complete, allow the mixture to stir in the ice bath for an additional 10 minutes. This mixture should be prepared fresh and used immediately.

Causality: The use of a mixed acid system of fuming nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1] The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent side reactions and decomposition of the starting material and product.

2. Nitration Reaction:

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 5.0 g (46.7 mmol) of 1-methyl-1H-imidazole-5-carbonitrile in 50 mL of anhydrous dichloromethane.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Slowly add the freshly prepared nitrating mixture dropwise from the dropping funnel to the cooled solution of the starting material over a period of 30-45 minutes. Ensure the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Monitor the progress of the reaction by TLC (Ethyl Acetate/Hexanes 1:1) until the starting material is consumed.

Causality: The electron-donating effect of the N-methyl group and the electron-withdrawing effect of the cyano group direct the electrophilic attack of the nitronium ion to the C4 position of the imidazole ring. Dichloromethane is used as a solvent as it is relatively inert to the strong acidic conditions.

3. Work-up and Isolation:

  • Carefully pour the reaction mixture into a 500 mL beaker containing 200 g of crushed ice with vigorous stirring.

  • Slowly neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Transfer the mixture to a 500 mL separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Causality: The reaction is quenched with ice to dissipate the heat generated during neutralization. Sodium bicarbonate is used to neutralize the excess strong acids. Extraction with an organic solvent isolates the product from the aqueous phase.

4. Purification:

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate).

  • Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to yield the pure product.

  • Collect the pure fractions, combine them, and remove the solvent under reduced pressure to yield this compound as a solid.

Causality: Purification is necessary to remove any unreacted starting material, regioisomers, or other byproducts. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

Results and Characterization

The successful synthesis of this compound should yield a yellow crystalline solid.[2] The expected yield is in the range of 40-60%.

Table of Expected Results:

ParameterExpected Value
Appearance Yellow crystalline solid
Molecular Formula C₅H₄N₄O₂
Molecular Weight 152.11 g/mol
Melting Point To be determined experimentally
Yield 40-60%

Characterization Data:

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum is expected to show signals corresponding to the methyl carbon, the imidazole ring carbons, and the carbon of the nitrile group. Based on available data for the target compound, characteristic peaks should be observed.[3]

  • Mass Spectrometry (GC-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 152.

  • FTIR (KBr): The infrared spectrum should exhibit characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching (around 1520 cm⁻¹ and 1350 cm⁻¹), the nitrile group (C≡N) stretching (around 2240 cm⁻¹), and C-H and C=N stretching of the imidazole ring.

Safety Precautions

  • This experiment must be conducted in a well-ventilated fume hood.

  • Fuming nitric acid and fuming sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic and requires careful temperature control to prevent a runaway reaction.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time or allow the reaction to slowly warm to room temperature after the initial stirring at low temperature.
Loss of product during work-up.Ensure complete extraction and careful handling during solvent removal.
Formation of Multiple Products Reaction temperature was too high.Maintain strict temperature control during the addition of the nitrating mixture.
Impure starting material.Ensure the purity of the 1-methyl-1H-imidazole-5-carbonitrile before starting the reaction.
Difficulty in Purification Products and byproducts have similar polarities.Try a different solvent system for column chromatography or consider recrystallization from various solvents.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the temperature, a good yield of the desired product can be obtained. The successful synthesis and characterization of this compound will enable further exploration of its potential applications in medicinal chemistry and drug discovery.

References

  • Al-Masoudi, N. A., Al-Soud, Y. A., & Tomma, J. H. (2015). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 8(5), 684-691. [Link]

  • LookChem. (n.d.). Cas 40648-96-2, this compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-4-nitroimidazole-5-carbonitrile. Retrieved from [Link]

Sources

applications of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile

A Strategic Guide for Medicinal Chemistry Exploration

For: Researchers, scientists, and drug development professionals.

Abstract

This compound is a synthetic organic compound featuring two highly strategic pharmacophores: a 4-nitroimidazole core and a C5-nitrile group. While this specific molecule is not extensively documented in medicinal chemistry literature as an established therapeutic agent, its constituent moieties are hallmarks of numerous successful drugs.[1][2] This guide provides a comprehensive framework for investigating its potential in drug discovery. We will dissect the molecule's potential based on its chemical architecture, proposing detailed screening funnels and experimental protocols for its evaluation as an antimicrobial agent, a hypoxia-activated anticancer prodrug, and a platform for targeted covalent inhibitor development.

Scientific Rationale: A Molecule of Untapped Potential

The therapeutic promise of this compound stems from the convergence of two powerful functional groups on a stable heterocyclic scaffold.

The Nitroimidazole Core: A Bioreductive Warhead

The nitroimidazole moiety is the cornerstone of drugs used to treat infections caused by anaerobic bacteria and protozoa (e.g., metronidazole) and has been heavily investigated for cancer therapy.[1][3][4] Its mechanism relies on a process of reductive activation that is highly specific to low-oxygen (hypoxic) environments.[5][6]

  • Mechanism of Action: In anaerobic or hypoxic cells, single-electron reductases (like ferredoxin or cytochrome P450 reductases) donate an electron to the nitro group, forming a transient nitro radical anion.[5][7] In the presence of oxygen, this electron is rapidly transferred back to O₂, regenerating the parent compound and producing superoxide, a futile cycle that protects normoxic cells.[6] However, under hypoxic conditions, the radical anion undergoes further reduction to form highly reactive species, such as nitroso and hydroxylamine intermediates.[5][6] These reactive species can covalently bind to and damage critical cellular macromolecules like DNA, leading to cell death.[4]

This oxygen-dependent activation makes nitroimidazoles highly selective for anaerobic pathogens and the hypoxic microenvironments characteristic of solid tumors.[7][8][9]

The Nitrile Group: A Versatile Pharmacophore

The nitrile (-C≡N) group is a small, polar, and metabolically robust functional group found in over 30 FDA-approved drugs.[2][10] Its utility is multifaceted:

  • Bioisosterism: It can serve as a bioisostere for carbonyl, hydroxyl, or even carboxyl groups, engaging in key hydrogen bonding or polar interactions within a target's active site.[11][12]

  • Binding Affinity and Specificity: Its linear geometry and strong dipole moment allow it to project into narrow pockets and form specific interactions, enhancing binding affinity.[10][11]

  • Synthetic Handle: The nitrile group is a versatile precursor for other functional groups. It can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, enabling the creation of focused compound libraries for structure-activity relationship (SAR) studies.[13]

  • Covalent Modification: In certain contexts, particularly as α-amino nitriles or when activated by adjacent groups, nitriles can act as reversible or irreversible electrophiles, targeting nucleophilic residues like cysteine or serine in enzyme active sites.[10]

The combination of a bioreductive "warhead" and a versatile binding/synthetic element makes this compound a compelling starting point for multiple therapeutic discovery campaigns.

Proposed Therapeutic Applications & Screening Funnels

We propose three primary avenues for investigation, each with a dedicated experimental workflow.

Application Area 1: Antimicrobial Agents (Anaerobic Bacteria & Protozoa)

Rationale: The nitroimidazole core is a proven scaffold for treating anaerobic infections.[1]

Workflow Diagram:

G cluster_0 Antimicrobial Screening Workflow A Primary Screen: Minimum Inhibitory Concentration (MIC) Assay B Secondary Screen: Minimum Bactericidal Concentration (MBC) Assay A->B Confirm cidal vs. static activity C Selectivity Assay: Aerobic vs. Anaerobic Activity B->C Validate anaerobic selectivity D Resistance Profiling: Test against known resistant strains (e.g., Metronidazole-resistant H. pylori) C->D Assess resistance potential E Lead Optimization: SAR studies via nitrile and imidazole modification D->E Improve potency & properties

Caption: Proposed workflow for evaluating antimicrobial potential.

Application Area 2: Hypoxia-Activated Anticancer Prodrugs

Rationale: The selective activation of nitroimidazoles in hypoxic tumor environments is a clinically validated strategy for targeted cancer therapy.[7][9]

Workflow Diagram:

G cluster_1 Anticancer Prodrug Screening Workflow F Primary Screen: Hypoxia vs. Normoxia Cytotoxicity Assay (e.g., MTT, SRB) G Mechanism of Action: DNA Damage Assays (e.g., γ-H2AX staining) F->G Confirm mechanism H Bioreductive Activation: Cell-based assays with reductase inhibitors (e.g., Diphenyleneiodonium) F->H Validate activation pathway I In Vivo Evaluation: Tumor xenograft models (efficacy & toxicity) G->I Assess in vivo efficacy H->I J Lead Optimization: Tune reduction potential and drug-release properties I->J Refine lead candidate

Caption: Proposed workflow for evaluating anticancer potential.

Experimental Protocols

These protocols provide a starting point for the practical evaluation of this compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Anaerobic Bacteria

This protocol determines the lowest concentration of the compound that prevents visible growth of an anaerobic bacterium, such as Bacteroides fragilis.

Materials:

  • This compound (Test Compound)

  • Metronidazole (Positive Control)

  • DMSO (Vehicle)

  • Anaerobic bacterium (B. fragilis, ATCC 25285)

  • Pre-reduced Brucella Broth supplemented with hemin and vitamin K1

  • 96-well microtiter plates

  • Anaerobic chamber or gas-pack system

  • Resazurin (optional, for viability indication)

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound and metronidazole in DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the stock solution in Brucella Broth to achieve a final concentration range (e.g., 128 µg/mL to 0.25 µg/mL). Ensure the final DMSO concentration is ≤1% in all wells.

  • Inoculum Preparation: Culture B. fragilis in an anaerobic chamber to the mid-logarithmic phase. Dilute the culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well of the 96-well plate containing 100 µL of the diluted compound. Include a positive control (bacteria + metronidazole), a negative control (bacteria + broth + 1% DMSO), and a sterility control (broth only).

  • Incubation: Place the plate in an anaerobic chamber at 37°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed. If using resazurin, a color change from blue to pink indicates viable bacteria.

Data Interpretation:

CompoundMIC (µg/mL) vs. B. fragilis
Test CompoundExperimental Value
MetronidazoleExperimental Value (e.g., 0.5-2)
Vehicle Control>128
Protocol 2: Hypoxia-Selective Cytotoxicity Assay

This protocol assesses the compound's ability to selectively kill cancer cells under hypoxic conditions compared to normal oxygen (normoxic) conditions.

Materials:

  • Test Compound

  • Hypoxia-activated prodrug control (e.g., Evofosfamide)

  • Human cancer cell line (e.g., HT-29 colorectal adenocarcinoma)

  • DMEM/F-12 medium with 10% FBS

  • 96-well plates

  • Hypoxia chamber (e.g., Invivo₂ from Baker Ruskinn) with 1% O₂, 5% CO₂, 94% N₂

  • Standard cell culture incubator (21% O₂, 5% CO₂)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Procedure:

  • Cell Seeding: Seed HT-29 cells into two identical 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to both plates.

  • Incubation:

    • Normoxic Plate: Place one plate in a standard incubator (21% O₂) for 72 hours.

    • Hypoxic Plate: Place the second plate in a hypoxia chamber (1% O₂) for 72 hours.

  • Viability Assessment (MTT Assay):

    • After 72 hours, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control. Determine the IC₅₀ (concentration that inhibits 50% of cell growth) for both normoxic and hypoxic conditions. The Hypoxia Cytotoxicity Ratio (HCR) is calculated as IC₅₀ (normoxia) / IC₅₀ (hypoxia).

Data Interpretation:

CompoundIC₅₀ Normoxia (µM)IC₅₀ Hypoxia (µM)HCR
Test CompoundExperimental ValueExperimental ValueCalculate
Evofosfamide>100~5-15>10

An HCR value significantly greater than 1 indicates hypoxia-selective activity.

Protocol 3: Synthetic Elaboration of the Nitrile Group (Example: Hydrolysis to Carboxylic Acid)

This protocol provides a general method to convert the nitrile into a carboxylic acid, creating a new analogue for SAR studies. This derivative, 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid, can be used for further amide coupling reactions.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Water, Ice

  • Round-bottom flask, magnetic stirrer, heating mantle

  • Filtration apparatus

Procedure: This protocol is adapted from established chemical synthesis methods.[14]

  • Reaction Setup: In a round-bottom flask, dissolve this compound in concentrated sulfuric acid with cooling in an ice bath.

  • Hydrolysis: Slowly add sodium nitrite portion-wise while maintaining the temperature. After the addition is complete, heat the mixture (e.g., to 100°C) and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The solid product, 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid, should precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

This new analogue can be tested in the biological assays described above to understand the role of the C5-substituent in the compound's activity.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold. Its architecture logically suggests potential as both an anti-infective and a hypoxia-targeted anticancer agent. The protocols and workflows detailed in this guide provide a robust, hypothesis-driven framework for initiating a comprehensive medicinal chemistry program. Future work should focus on systematic SAR exploration, including modification of the N1-methyl group, exploration of different C5-substituents derived from the nitrile, and modulation of the electronic properties of the nitroimidazole ring to fine-tune its reductive potential.

References

  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. (2017). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (n.d.). RSC Medicinal Chemistry. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - NIH. [Link]

  • Medicinal Significance of Nitroimidazoles. (n.d.). NISCAIR. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2012). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. (n.d.). Taylor & Francis Online. [Link]

  • Enhanced tumor specific drug release by hypoxia sensitive dual-prodrugs based on 2-nitroimidazole. (2023). PubMed. [Link]

  • Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. (n.d.). PMC - PubMed Central. [Link]

  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. (2015). ScienceDirect. [Link]

  • Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. (n.d.). PMC - PubMed Central. [Link]

  • Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. (n.d.). PMC - PubMed Central. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (n.d.). PubMed Central. [Link]

  • Nitroimidazole - Wikipedia. (n.d.). Wikipedia. [Link]

  • Nitroimidazoles | Concise Medical Knowledge. (2021). Lecturio. [Link]

Sources

The Versatile Researcher's Tool: Harnessing 1-methyl-4-nitro-1H-imidazole-5-carbonitrile in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the multifaceted applications of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile. This nitroimidazole derivative, owing to its unique chemical architecture, presents significant opportunities as a versatile research tool. Its inherent bioreductive properties make it a potent agent for investigating hypoxic environments, characteristic of solid tumors and anaerobic infections. Furthermore, the strategically positioned cyano group offers a reactive handle for the synthesis of novel bioactive molecules. This document provides a thorough exploration of the compound's mechanism of action, detailed experimental protocols for its application in antimicrobial and cancer research, and methodologies for its chemical modification to generate compound libraries for drug discovery programs.

Introduction: Unveiling the Potential of a Unique Nitroimidazole

This compound is a heterocyclic compound that has garnered interest in the scientific community for its potential as both a biological probe and a synthetic building block.[1] The core of its utility lies in the nitroimidazole scaffold, a class of compounds renowned for their selective toxicity towards anaerobic organisms and hypoxic cells.[2] The presence of the electron-withdrawing nitro group is central to its mechanism of action, while the nitrile functionality at the 5-position provides a versatile point for chemical elaboration. This guide will illuminate the pathways to leveraging these features in a research setting.

The Scientific Foundation: Mechanism of Bioreductive Activation

The biological activity of this compound is contingent upon the reduction of its nitro group. This process is significantly more efficient under anaerobic or hypoxic conditions, providing a basis for its selective cytotoxicity.

In environments with normal oxygen tension (normoxia), the single-electron reduction of the nitro group to a nitro radical anion is a reversible process. Molecular oxygen readily re-oxidizes the radical anion back to the parent compound, rendering it largely inert.[3]

However, in the oxygen-deprived environments of anaerobic bacteria or the core of solid tumors, the nitro radical anion undergoes further reduction to form highly reactive and cytotoxic species, such as nitroso and hydroxylamine derivatives. These reactive intermediates can indiscriminately damage cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.[4][5] This selective activation is the cornerstone of its application as a research tool to target hypoxic biological niches.

Figure 1: Bioreductive activation of this compound.

Application in Antimicrobial Research: Targeting Anaerobic Pathogens

The selective toxicity of nitroimidazoles against anaerobic bacteria makes this compound a valuable tool for studying these pathogens. A series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives have demonstrated promising antibacterial activity, particularly against Helicobacter pylori.[6]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Anaerobic Bacteria

This protocol outlines a standard broth microdilution method to determine the MIC of this compound against anaerobic bacteria.

Materials:

  • This compound

  • Anaerobic bacterial strain (e.g., Bacteroides fragilis, Clostridium difficile)

  • Appropriate anaerobic broth medium (e.g., pre-reduced Brucella broth, Thioglycollate broth)

  • Sterile 96-well microtiter plates

  • Anaerobic chamber or gas-pack system

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Positive control antibiotic (e.g., metronidazole)

  • DMSO (for stock solution preparation)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Further dilutions should be made in the appropriate anaerobic broth.

  • Bacterial Inoculum Preparation: Culture the anaerobic bacteria in the appropriate broth medium within an anaerobic chamber until it reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in fresh, pre-reduced broth.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL. Include a positive control (metronidazole), a negative control (broth only), and a vehicle control (broth with the highest concentration of DMSO used).

  • Inoculation: Add the prepared bacterial inoculum to each well, except for the negative control wells.

  • Incubation: Incubate the plate in an anaerobic environment at the optimal temperature for the bacterial strain (usually 37°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Parameter Recommendation
Starting Concentration256 µg/mL (to be optimized)
Incubation Time24-48 hours
Incubation Temperature37°C
AtmosphereAnaerobic (e.g., 85% N₂, 10% H₂, 5% CO₂)

Application in Cancer Research: A Probe for Tumor Hypoxia

The hypoxic core of solid tumors presents a significant challenge to conventional cancer therapies. Compounds that are selectively activated in hypoxic environments, like this compound, are invaluable tools for both studying and potentially treating these resistant cancer cells.[7]

Protocol 2: In Vitro Cytotoxicity Assessment in Hypoxic Cancer Cells using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound under normoxic and hypoxic conditions.[8][9]

Materials:

  • This compound

  • Cancer cell line (e.g., HT-29 colon cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Hypoxia chamber or incubator with controlled O₂ levels

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).

  • Normoxic and Hypoxic Incubation:

    • Normoxia: Incubate one set of plates in a standard incubator (21% O₂, 5% CO₂) for 48-72 hours.

    • Hypoxia: Place another set of plates in a hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for the same duration.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Incubate for an additional 4 hours at 37°C with gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxic conditions indicates hypoxia-selective cytotoxicity.

Parameter Recommendation
Starting Concentration100 µM (to be optimized)
Cell Density5,000-10,000 cells/well
Hypoxia Level1% O₂
Incubation Time48-72 hours

graph "Experimental Workflow for Cytotoxicity Assay" {
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rankdir=TB;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

A [label="Seed Cancer Cells\nin 96-well plate"]; B [label="Treat with\n1-methyl-4-nitro-1H-\nimidazole-5-carbonitrile"]; C [label="Incubate under\nNormoxic (21% O₂) &\nHypoxic (1% O₂) conditions"]; D [label="Add MTT Reagent"]; E [label="Solubilize Formazan Crystals"]; F [label="Measure Absorbance\nat 570 nm"]; G [label="Calculate IC₅₀ values\nand compare\nNormoxia vs. Hypoxia", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; }

Figure 2: Workflow for assessing hypoxia-selective cytotoxicity.

A Versatile Scaffold for Medicinal Chemistry

The 5-carbonitrile group of this compound is a valuable functional group for synthetic chemists. It can be readily transformed into other functionalities, such as tetrazoles and amidines, which are important pharmacophores in many drug molecules.[10]

Protocol 3: Synthesis of a 5-Tetrazolyl Derivative

This protocol describes a general method for the conversion of the nitrile to a tetrazole ring using sodium azide.[4]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: To a solution of this compound (1 mmol) in DMF (5 mL), add sodium azide (1.5 mmol) and zinc chloride (0.5 mmol).

  • Reaction: Heat the reaction mixture at 120-130°C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Acidify the mixture with HCl to pH 2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-(1H-tetrazol-5-yl)-1-methyl-4-nitro-1H-imidazole.

Protocol 4: Synthesis of an Amidine Derivative

This protocol provides a general procedure for the synthesis of an N-substituted amidine from the nitrile.[2]

Materials:

  • This compound

  • Primary or secondary amine

  • Copper(I) chloride (CuCl)

  • Cesium carbonate (Cs₂CO₃)

  • 2,2'-bipyridine

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1 mmol), the desired amine (1.2 mmol), CuCl (0.1 mmol), Cs₂CO₃ (2 mmol), and 2,2'-bipyridine (0.1 mmol) in TFE (5 mL).

  • Reaction: Stir the mixture at 100°C under an oxygen atmosphere. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and dilute it with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography to yield the corresponding N-substituted 1-methyl-4-nitro-1H-imidazole-5-carboximidamide.

Conclusion: A Tool with Broad Research Horizons

This compound is more than just a chemical compound; it is a versatile tool that empowers researchers to probe the complexities of hypoxic microenvironments and to construct novel molecular entities with therapeutic potential. The protocols detailed in this guide provide a starting point for its application in diverse research areas. As with any experimental system, optimization of the provided conditions is encouraged to suit specific cell lines, bacterial strains, and research objectives. The continued exploration of this and similar nitroimidazole scaffolds promises to yield further insights into disease mechanisms and contribute to the development of next-generation therapeutics.

References

Application Notes and Protocols: 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile as a strategic building block for the synthesis of diverse and novel heterocyclic compounds. We delve into the unique reactivity imparted by its trifunctional nature—featuring a nucleophilic substitution-prone nitro group, a versatile nitrile moiety, and an N-methylated imidazole core. This document outlines the scientific rationale behind key transformations and provides detailed, field-tested protocols for its application in constructing complex molecular architectures.

Introduction: The Strategic Value of this compound

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] The specific compound, this compound (CAS 40648-96-2), offers a particularly valuable starting point for library synthesis and lead optimization.[] Its structure is pre-activated for a variety of chemical transformations:

  • The 4-Nitro Group: This powerful electron-withdrawing group activates the C4 position of the imidazole ring for nucleophilic aromatic substitution (SNAr), allowing for the displacement of the nitro group by a wide range of nucleophiles.[3][4] This is a key strategy for introducing diverse functionalities.

  • The 5-Nitrile Group: The carbonitrile moiety is a versatile functional handle that can be transformed into amines, amides, carboxylic acids, or serve as a precursor for constructing fused heterocyclic rings.[5]

  • The 1-Methyl Group: The N-methylation prevents competing N-alkylation reactions that can occur with unsubstituted nitroimidazoles, ensuring regioselective transformations at other positions.[6][7]

This combination of functional groups allows for a modular and predictable approach to synthesizing novel compounds with potential applications as antimicrobial agents, enzyme inhibitors, and other therapeutic candidates.

G Core Reactivity of the Building Block A 1-Methyl-4-nitro-1H- imidazole-5-carbonitrile B 4-Nitro Group (Electron Withdrawing) A->B C 5-Nitrile Group (Versatile Handle) A->C D 1-Methyl Group (Regiochemical Control) A->D E Nucleophilic Aromatic Substitution (SNAr) B->E Displacement F Reduction to Amine B->F Reduction G Hydrolysis to Carboxylic Acid C->G Hydrolysis H Reduction to Amine C->H Reduction

Figure 1: Logical workflow illustrating the primary reactive sites and subsequent transformations of this compound.

Key Transformation Pathways and Protocols

This section details the primary synthetic routes utilizing this compound. Each pathway includes an explanation of the underlying chemistry and a detailed experimental protocol.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) at C4

Scientific Rationale: The displacement of a nitro group via SNAr is a well-established method for forming C-C, C-N, C-O, and C-S bonds on electron-deficient aromatic rings.[3][4] The strong electron-withdrawing nature of both the nitro and nitrile groups makes the C4 position of the imidazole ring highly electrophilic and susceptible to attack by nucleophiles. This reaction pathway is particularly valuable for rapidly diversifying the imidazole core. Studies have shown that nitroimidazoles readily react with both hard and soft nucleophiles, offering a broad scope of potential transformations.[8]

Experimental Protocol: Synthesis of 4-Anilino-1-methyl-1H-imidazole-5-carbonitrile

This protocol describes a representative SNAr reaction using aniline as the nucleophile.

  • Materials:

    • This compound (1.0 eq)

    • Aniline (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF.

    • Add potassium carbonate (2.0 eq) and aniline (1.2 eq) to the solution.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Causality Note: Heating is necessary to overcome the activation energy for the formation of the Meisenheimer complex intermediate.

    • Upon completion, cool the reaction to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 4-anilino-1-methyl-1H-imidazole-5-carbonitrile.

  • Characterization (Expected):

    • ¹H NMR: Peaks corresponding to the N-methyl group, the imidazole proton, and aromatic protons from the aniline substituent.

    • IR: Disappearance of the characteristic nitro group stretches (~1520 and 1340 cm⁻¹) and appearance of an N-H stretch (~3300-3400 cm⁻¹). The nitrile stretch (~2220 cm⁻¹) should remain.

    • MS (ESI): A peak corresponding to the [M+H]⁺ of the product.

  • Troubleshooting:

    • Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water can consume the base and interfere with the reaction. Consider using a stronger, non-nucleophilic base like DBU if K₂CO₃ is insufficient.

    • Incomplete Reaction: Increase the reaction temperature or time. If the nucleophile is weak, a phase-transfer catalyst may be beneficial.

Nucleophile TypeExampleProduct ClassPotential Application
Nitrogen Secondary Amines (e.g., Morpholine)4-AminoimidazolesKinase Inhibitors, GPCR Ligands
Oxygen Phenoxides4-AryloxyimidazolesAntifungal Agents
Sulfur Thiolates4-ThioetherimidazolesAntimicrobial Agents
Carbon Enolates (e.g., from Malonates)4-AlkylimidazolesBioactive Scaffolds

Table 1: Scope of Nucleophiles for SNAr Reactions.

Pathway B: Reduction of the Nitro Group to a Primary Amine

Scientific Rationale: The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, providing access to the corresponding aniline derivative. These amino-imidazoles are crucial intermediates for synthesizing amides, sulfonamides, and for building fused heterocyclic systems like purines.[9] The reduction is typically achieved using catalytic hydrogenation or metal-based reducing agents like tin(II) chloride. The choice of reducing agent is critical to avoid the simultaneous reduction of the nitrile group.

Experimental Protocol: Synthesis of 4-Amino-1-methyl-1H-imidazole-5-carbonitrile

This protocol uses tin(II) chloride, which is generally selective for the nitro group in the presence of a nitrile.

  • Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add tin(II) chloride dihydrate (5.0 eq) portion-wise. Safety Note: The reaction can be exothermic.

    • Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

    • Re-dissolve the residue in ethyl acetate and cool in an ice bath.

    • Carefully add saturated NaHCO₃ solution dropwise to neutralize the acidic mixture (pH ~8). A tin hydroxide precipitate will form. Causality Note: Basification is required to deprotonate the ammonium salt and precipitate tin salts, liberating the free amine product.

    • Filter the resulting suspension through a pad of Celite®, washing the pad thoroughly with EtOAc or DCM.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield 4-amino-1-methyl-1H-imidazole-5-carbonitrile.

  • Troubleshooting:

    • Product difficult to extract: The tin salts can form an emulsion. A thorough wash and filtration through Celite are crucial. Adding more solvent can help break the emulsion.

    • Nitrile reduction: If nitrile reduction is observed, consider milder conditions such as catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) or transfer hydrogenation with ammonium formate.

G Synthetic Pathways from 4-Amino Intermediate A 4-Amino-1-methyl-1H- imidazole-5-carbonitrile B Acylation (R-COCl) A->B C Sulfonylation (R-SO2Cl) A->C D Annulation (e.g., Formamide) A->D E Amide Derivatives B->E F Sulfonamide Derivatives C->F G Purine Analogs D->G

Figure 2: Potential derivatizations of the 4-amino-1-methyl-1H-imidazole-5-carbonitrile intermediate.

Pathway C: Transformation of the Nitrile Group

Scientific Rationale: The nitrile group is a linchpin for synthetic diversification. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, which can then be converted to esters or amides.[5] This opens up a vast chemical space for derivatization, for example, by coupling with various amines to generate libraries of amide compounds.[10]

Experimental Protocol: Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid

This protocol describes the acid-catalyzed hydrolysis of the nitrile.

  • Materials:

    • This compound (1.0 eq)

    • Concentrated sulfuric acid (H₂SO₄)

    • Water

    • Ice bath

  • Procedure:

    • Carefully add this compound to concentrated sulfuric acid in a flask cooled in an ice bath. Safety Note: This is highly exothermic and should be done slowly with efficient cooling.

    • Once the addition is complete, remove the ice bath and heat the mixture to 100 °C for 1-2 hours.[5]

    • Monitor the reaction by taking a small aliquot, quenching it in water, and analyzing by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

    • The carboxylic acid product should precipitate out of the aqueous solution.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

    • Further purification can be achieved by recrystallization if necessary.

  • Characterization (Expected):

    • IR: Disappearance of the nitrile stretch (~2220 cm⁻¹) and appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a carbonyl C=O stretch (~1700 cm⁻¹).

    • Solubility: The product should be soluble in aqueous base.

Reagent/ConditionTransformationProduct Functional Group
H₂SO₄ / H₂O, ΔHydrolysisCarboxylic Acid
NaOH / H₂O, ΔHydrolysisCarboxylate Salt
LiAlH₄ or H₂/Raney NiReductionPrimary Amine (Aminomethyl)
Organometallics (e.g., Grignard)AdditionKetone (after hydrolysis)

Table 2: Representative Transformations of the Nitrile Moiety.

Conclusion

This compound is a potent and versatile building block for modern organic synthesis and medicinal chemistry. Its trifunctional nature allows for sequential and regioselective reactions, providing a clear and logical pathway to complex and diverse molecular scaffolds. The protocols and strategies outlined in this document serve as a foundational guide for researchers to harness the full synthetic potential of this valuable intermediate in their drug discovery and development programs.

References

  • Edwards, D. I. (1993). Nitroimidazole drugs - action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy.
  • Wardman, P., & Clarke, E. D. (1985). The oxygen dependence of the reduction of nitroimidazoles in a radiolytic model system. PubMed.
  • Hosmane, R. S., Bhan, A., & Rauser, M. E. (1986). Synthesis of 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID from this compound. Heterocycles.
  • LaRusso, N. F., et al. (1986). DNA damage induced by reduced nitroimidazole drugs. PubMed.
  • Nixon, J. E., et al. (1979). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. PubMed.
  • Lecturio. (2021). Nitroimidazoles. Concise Medical Knowledge.
  • Freeman, H. C., & Norris, R. K. (1981). Radical-nucleophilic substitution (SRN1) reactions. Part 5. Anions of nitroimidazoles in SRN1 and oxidative addition reactions. Journal of the Chemical Society, Perkin Transactions 1.
  • Gellis, A., et al. (2007). Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds.
  • Kumar, A., et al. (2020).
  • Wang, J., et al. (2012). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole.
  • Goldman, P., & Wuest, J. D. (1981). Reactions of nitroimidazoles. Nucleophilic substitution of the nitro group. Journal of the American Chemical Society.
  • Bizzarri, B. M., et al. (2021). Synthesis of amino imidazole carbonitrile derivatives.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • Kumar, R., et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica.
  • BOC Sciences. This compound. BOC Sciences Website.
  • Life Chemicals. (2023). Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies. Life Chemicals Website.

Sources

Application Notes & Protocols: A Comprehensive In Vitro Testing Cascade for 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-methyl-4-nitro-1H-imidazole-5-carbonitrile, hereafter referred to as MNIC, is a heterocyclic compound featuring a nitroimidazole core. The nitroimidazole class of molecules is renowned for its potent antimicrobial activity, particularly against anaerobic bacteria and protozoa.[1][] The mechanism of action for many nitroimidazoles involves reductive activation of the nitro group within low-oxygen environments, leading to the formation of cytotoxic radicals that induce DNA damage and other cellular insults.[1][3][4] The presence of a carbonitrile moiety at the 5-position and a methyl group at the N1 position suggests that MNIC may possess a unique pharmacological profile compared to established nitroimidazole drugs like metronidazole.[5]

This document provides a structured, multi-phase in vitro testing cascade designed to comprehensively characterize the biological activity profile of MNIC. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical progression of inquiry. We begin with broad screening to identify primary biological effects and potential liabilities, followed by more focused assays to elucidate genotoxic potential and fundamental mechanism of action. This approach ensures a thorough and resource-efficient evaluation for researchers in drug discovery and development.

Physicochemical Properties & Compound Handling

A precise understanding of a compound's physical and chemical properties is a prerequisite for reliable in vitro testing. All experimental outcomes are contingent upon the accurate preparation and handling of the test article.

PropertyValueSource
IUPAC Name This compoundBOC Sciences[]
CAS Number 40648-96-2BLDpharm[7]
Molecular Formula C₅H₄N₄O₂BOC Sciences[]
Appearance Yellow crystalline solidLookChem[8]
InChI Key LXXDMPXVEZYDCI-UHFFFAOYSA-NBOC Sciences[]

Stock Solution Preparation (Causality Note): The choice of solvent is critical as it can influence compound stability and may have inherent biological activity. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing power and compatibility with most in vitro assays at low final concentrations (<0.5% v/v).

  • Prepare a high-concentration primary stock solution (e.g., 10 mM or 50 mM) of MNIC in 100% cell culture-grade DMSO.

  • Aliquot the primary stock into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.

  • Store aliquots at -20°C or -80°C, protected from light.

  • For each experiment, prepare fresh intermediate dilutions from a thawed aliquot in the appropriate cell culture medium or broth. Ensure the final DMSO concentration in the assay does not exceed a level known to be non-toxic to the cells or microorganisms being tested.

Phase 1: Primary Screening for Biological Activity and Cytotoxicity

The initial phase is designed to cast a wide net, identifying the primary bioactivity of MNIC while simultaneously establishing its general toxicity profile against mammalian cells. This dual approach is fundamental to identifying a potential therapeutic window.

Antimicrobial Susceptibility Testing

Scientific Rationale: Given the nitroimidazole scaffold, the most probable activity is antimicrobial.[1][] Determining the Minimum Inhibitory Concentration (MIC) is the gold-standard method for quantifying a compound's potency against a panel of relevant microorganisms.[9][10] The agar dilution method is particularly recommended for its reliability and ability to test multiple strains simultaneously.[11]

Target Organism Panel (Suggested):

  • Anaerobic Bacteria: Bacteroides fragilis (Gram-negative), Clostridium difficile (Gram-positive)

  • Microaerophilic Bacteria: Helicobacter pylori (Several 1-methyl-4-nitro-imidazole derivatives show high activity here).[5][12]

  • Protozoa: Trichomonas vaginalis (A common target for 5-nitroimidazoles).[13][14]

  • Aerobic Bacteria (for selectivity): Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

Protocol: Broth Microdilution MIC Assay

This protocol outlines the determination of MIC values using the broth microdilution method in 96-well plates, a widely used and scalable technique.[10][13]

Materials:

  • 96-well flat-bottom microtiter plates

  • Appropriate growth medium (e.g., Tryptic Soy Broth for bacteria, Diamond's medium for T. vaginalis)

  • MNIC stock solution (10 mM in DMSO)

  • Microbial cultures in logarithmic growth phase, adjusted to the appropriate density (e.g., 5 x 10⁵ CFU/mL).[15]

  • Positive control antibiotic (e.g., Metronidazole, Ciprofloxacin)

  • Microplate reader

Procedure:

  • Compound Dilution: a. Add 100 µL of sterile growth medium to all wells of a 96-well plate. b. Add an additional 100 µL of medium to column 11 (sterility control). c. In column 1, add 2 µL of the 10 mM MNIC stock to the 100 µL of medium to achieve a starting concentration of ~200 µg/mL (adjust based on MW). Mix well. d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across to column 10. Discard 100 µL from column 10. e. This creates a concentration gradient. Column 12 will serve as the vehicle control (add 0.2 µL of DMSO to 100 µL of media, then add cells).

  • Inoculation: a. Add 100 µL of the standardized microbial suspension to wells in columns 1 through 10 and column 12. Do not add inoculum to column 11. b. The final volume in each well will be 200 µL, and the starting compound concentration will be halved.

  • Incubation: a. Seal the plates and incubate under appropriate conditions (e.g., 37°C, anaerobic or microaerophilic conditions, for 24-48 hours).

  • Data Analysis: a. After incubation, determine the MIC by visual inspection for the lowest concentration that completely inhibits visible growth. b. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration showing an OD equivalent to the sterility control.

Data Presentation:

MicroorganismMNIC (MIC in µg/mL)Metronidazole (MIC in µg/mL)
B. fragilis ATCC 25285
H. pylori ATCC 43504
T. vaginalis G3
S. aureus ATCC 29213
E. coli ATCC 25922
Mammalian Cell Cytotoxicity Screening

Scientific Rationale: Early assessment of cytotoxicity is crucial in drug development to gauge a compound's potential for off-target toxicity.[16][17] Using both a metabolic assay (MTT) and a membrane integrity assay (Lactate Dehydrogenase - LDH) provides a more complete picture of the potential toxic effects.[16][17] A panel of both cancer and non-cancerous cell lines helps to identify any potential for selective anti-cancer activity.[18]

Cell Line Panel (Suggested):

  • Human Colon Cancer: HCT-116

  • Human Breast Cancer: MCF-7

  • Human Embryonic Kidney (non-cancerous): HEK293

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[18]

Materials:

  • 96-well flat-bottom microtiter plates

  • Selected mammalian cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MNIC stock solution

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of MNIC in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation:

Cell LineMNIC (IC₅₀ in µM)Doxorubicin (IC₅₀ in µM)
HCT-116
MCF-7
HEK293

Phase 2: Genotoxicity Assessment

Scientific Rationale: The proposed mechanism of action for nitroimidazoles involves DNA damage, making genotoxicity a critical safety endpoint to evaluate.[3] Regulatory agencies often require a battery of tests to assess different types of genetic damage.[19] A combination of the Ames test for gene mutations and the in vitro micronucleus assay for chromosomal damage provides a comprehensive initial screen.[19][20]

Bacterial Reverse Mutation Assay (Ames Test)

Rationale: The Ames test is a widely used method to identify substances that can produce gene mutations (mutagens).[21][22] It uses specific strains of Salmonella typhimurium that are unable to synthesize histidine; a mutagenic compound will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[20]

Protocol: Ames Test (Plate Incorporation Method)

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)

  • S9 metabolic activation mix (to simulate mammalian metabolism)

  • Molten top agar

  • Minimal glucose agar plates

  • MNIC solution

  • Positive controls (e.g., 2-nitrofluorene for TA98 without S9, Sodium Azide for TA100 without S9)

  • Negative/vehicle control (DMSO)

Procedure:

  • Preparation: For each concentration of MNIC, prepare tubes with and without S9 mix.

  • Exposure: To each tube, add 100 µL of the bacterial culture, 100 µL of the MNIC dilution (or control), and 500 µL of the S9 mix (or buffer for non-activation arms).

  • Plating: Add 2 mL of molten top agar to each tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control (typically a 2-fold or greater increase) indicates a positive mutagenic response.

In Vitro Micronucleus Assay

Rationale: This assay identifies substances that cause chromosomal damage. Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind.[23] An increase in micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.[23]

This test is typically performed in mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) and analyzed via microscopy or flow cytometry. The protocol is complex and often outsourced to specialized labs but follows the principles outlined in OECD Guideline 487.

Phase 3: Elucidating the Mechanism of Action (MoA)

The results from Phases 1 and 2 will guide the experiments in this phase. Assuming MNIC shows antimicrobial activity and potential genotoxicity, these studies will probe the underlying molecular mechanisms.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Safety Assessment cluster_2 Phase 3: Mechanism of Action antimicrobial Antimicrobial Susceptibility (MIC Determination) ames Genotoxicity: Ames Test (Mutagenicity) antimicrobial->ames Positive Hit redox Reductive Activation Potential (Aerobic vs. Anaerobic Activity) antimicrobial->redox Anaerobe-Selective? cytotoxicity Mammalian Cytotoxicity (IC50 Determination) cytotoxicity->ames micronucleus Genotoxicity: Micronucleus Assay (Clastogenicity/Aneugenicity) ames->micronucleus comet DNA Damage Assay (e.g., Comet Assay) micronucleus->comet Genotoxicity Confirmed start MNIC (1-methyl-4-nitro-1H- imidazole-5-carbonitrile) start->antimicrobial Antimicrobial Potential? start->cytotoxicity Mammalian Toxicity?

Caption: A logical workflow for the in vitro characterization of MNIC.

DNA Damage Visualization (Comet Assay)

Scientific Rationale: If the genotoxicity assays are positive, the Comet assay (single-cell gel electrophoresis) can be used to directly visualize DNA strand breaks in individual cells.[24] This provides compelling evidence that the compound's cytotoxic or antimicrobial effect is mediated by DNA damage, a hallmark of the nitroimidazole class.[3]

Reductive Activation Potential

Scientific Rationale: The activity of most therapeutic nitroimidazoles is dependent on the reductive activation of their nitro group, a process that occurs efficiently in the low-redox-potential environment of anaerobic organisms.[1][] A simple yet powerful way to test for this mechanism is to compare the compound's MIC against a facultative anaerobic bacterium under both aerobic and anaerobic conditions. A significantly lower MIC under anaerobic conditions strongly implies a mechanism dependent on reductive activation.

MoA MNIC MNIC Prodrug (Inactive) Activation Reductive Activation (e.g., Nitroreductases) Low O₂ Environment MNIC->Activation Enters Cell Cell Anaerobic Bacterium or Protozoan Cell Radical Reactive Nitro Radical (Cytotoxic Intermediate) Activation->Radical e⁻ transfer DNA Cellular DNA Radical->DNA Attacks Damage DNA Strand Breaks & Adducts DNA->Damage Death Cell Death Damage->Death

Caption: The proposed bioactivation pathway for nitroimidazoles like MNIC.

Conclusion

This application note outlines a systematic and scientifically-grounded approach to the in vitro evaluation of this compound. By progressing from broad screening assays to specific mechanistic studies, researchers can efficiently build a comprehensive profile of the compound's biological activities and potential liabilities. The data generated from these protocols will be essential for making informed decisions regarding the future development of MNIC as a potential therapeutic agent.

References

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Sources

Application Notes and Protocols for the Characterization of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a suite of detailed analytical methodologies for the robust characterization of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile, a key heterocyclic compound with significant potential in pharmaceutical research and development. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines protocols for chromatographic, spectroscopic, and thermal analysis techniques. The methodologies are designed to ensure scientific integrity, offering a framework for identity confirmation, purity assessment, and stability evaluation. Each protocol is accompanied by expert insights into the underlying principles and experimental choices, ensuring a trustworthy and authoritative resource for the comprehensive analysis of this molecule.

Introduction

This compound is a substituted nitroimidazole, a class of compounds known for a wide range of biological activities. The unique combination of a methylated imidazole ring, a nitro group, and a cyano functional group imparts specific physicochemical properties that necessitate a multi-faceted analytical approach for its complete characterization. Accurate and reliable analytical methods are paramount for ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from this scaffold.

This guide presents a logical workflow for the analytical characterization of this compound, from initial identification to in-depth structural elucidation and purity determination.

Analytical_Workflow cluster_0 Sample Handling & Preparation cluster_1 Identification & Purity cluster_2 Structural Elucidation cluster_3 Solid-State & Thermal Properties Sample Bulk Material Solubilization Solubilization in appropriate solvent (e.g., Acetonitrile, Methanol) Sample->Solubilization FTIR FTIR for Functional Group Analysis Sample->FTIR DSC_TGA DSC/TGA for Thermal Stability Sample->DSC_TGA XRD X-ray Crystallography for Crystal Structure Sample->XRD HPLC HPLC-UV for Purity & Quantification Solubilization->HPLC GCMS GC-MS for Volatile Impurities & Identity Solubilization->GCMS NMR NMR (1H & 13C) for Structural Confirmation Solubilization->NMR MS High-Resolution MS for Elemental Composition Solubilization->MS

Caption: Overall analytical workflow for the characterization of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValue/InformationSource
Molecular Formula C₅H₄N₄O₂[1]
Molecular Weight 152.11 g/mol [1]
Predicted XlogP -0.6[1]
Qualitative Solubility Likely soluble in a range of organic solvents such as ethyl acetate, acetonitrile, and methanol.[2]

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are central to assessing the purity of this compound and quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is the cornerstone method for purity determination and assay of non-volatile organic molecules. The presence of the nitroimidazole chromophore allows for sensitive UV detection.

Principle: The compound is separated from impurities based on its differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase. The concentration is determined by comparing the peak area to that of a reference standard.

Protocol: Stability-Indicating HPLC-UV Method (Starting Point)

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: A starting wavelength of 270-320 nm is recommended, based on the UV absorbance of nitroimidazoles. The optimal wavelength should be determined by analyzing the UV spectrum of the compound.[3][4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) or a suitable solvent like acetonitrile to a concentration of approximately 0.5 mg/mL.

Expertise & Causality:

  • A C18 column is chosen for its versatility in retaining moderately polar compounds.

  • Formic acid is used as a mobile phase modifier to improve peak shape by ensuring the imidazole nitrogen is protonated, preventing tailing.[3]

  • A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities.

  • This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents or volatile impurities.[5]

Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.[5]

Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as acetone or ethyl acetate to a concentration of approximately 1 mg/mL.

Expected Fragmentation: Based on studies of similar nitroimidazoles, common fragmentation pathways involve the loss of the nitro group (NO₂) or parts of it (NO, O), as well as fragmentation of the imidazole ring.[6][7]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.

  • Acquisition: Standard proton and carbon acquisition parameters. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Expected Chemical Shifts (¹H NMR):

  • N-CH₃: A singlet around 3.8-4.0 ppm.

  • Imidazole Ring Proton: A singlet in the aromatic region, typically > 7.5 ppm.

Expected Chemical Shifts (¹³C NMR):

  • N-CH₃: A signal in the aliphatic region.

  • Imidazole Ring Carbons: Signals in the aromatic region (typically 115-150 ppm).[8]

  • Nitrile Carbon (-C≡N): A signal around 115-120 ppm.

  • Carbon attached to NO₂: This carbon will be significantly deshielded.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Expected Absorption Bands:

  • C≡N (Nitrile) stretch: A sharp, intense peak around 2220-2260 cm⁻¹.[9]

  • N-O (Nitro) asymmetric stretch: A strong band between 1555-1485 cm⁻¹.[10]

  • N-O (Nitro) symmetric stretch: A strong band between 1355-1320 cm⁻¹.[10]

  • C-H (Aliphatic and Aromatic) stretch: Bands around 2850-3100 cm⁻¹.

  • C=N and C=C (Imidazole Ring) stretch: Bands in the 1400-1600 cm⁻¹ region.

Spectroscopic_Analysis_Flow cluster_0 Sample cluster_1 Spectroscopic Techniques cluster_2 Information Obtained Sample This compound NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_info Carbon-Hydrogen Framework, Connectivity NMR->NMR_info FTIR_info Functional Groups (C≡N, NO₂, Imidazole) FTIR->FTIR_info MS_info Molecular Weight, Elemental Formula, Fragmentation MS->MS_info

Caption: Logical flow of spectroscopic analysis for structural elucidation.

Thermal and Solid-State Analysis

These methods provide information on the thermal stability and crystalline structure of the compound.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC measures heat flow associated with thermal transitions, while TGA measures changes in mass as a function of temperature.

Principle: These techniques are used to determine the melting point, decomposition temperature, and thermal stability of the compound.[11][12]

Protocol: DSC/TGA Analysis

  • Instrumentation: A simultaneous DSC/TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

  • Temperature Program: Heat from ambient temperature to a temperature above the expected decomposition point (e.g., 400°C) at a rate of 10°C/min.

  • Data Analysis: Determine the onset of melting and decomposition from the DSC and TGA curves, respectively.

Single-Crystal X-ray Diffraction (XRD)

XRD provides the definitive three-dimensional structure of a crystalline material.

Principle: X-rays are diffracted by the electron clouds of the atoms in a crystal, producing a diffraction pattern that can be used to determine the precise arrangement of atoms in the crystal lattice.[13][14][15][16][17]

Protocol: Single-Crystal XRD

  • Crystal Growth: Grow single crystals of high quality, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[16]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and atomic coordinates.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, researchers can confidently establish the identity, purity, and structural integrity of this important molecule, thereby ensuring the quality and reliability of their research and development efforts. The provided protocols serve as robust starting points for method development and validation, empowering scientists to generate high-quality analytical data.

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  • ResearchGate. (n.d.). Structures of 5-nitroimidazoles and metabolites. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NDSU. (n.d.). Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation. Retrieved from [Link]

  • Chemistry For Everyone. (2023, June 16). How Does DSC Complement Thermogravimetric Analysis (TGA)? [Video]. YouTube. Retrieved from [Link]

  • NSF Public Access Repository. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Particle Technology Labs. (2021, April 12). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-nitroimidazole. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-nitro-5-hydroxyimidazole. Retrieved from [Link]

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Application Notes and Protocols for 1-methyl-4-nitro-1H-imidazole-5-carbonitrile in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Nitroimidazoles in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among these, nitroimidazole derivatives have long been a cornerstone in combating anaerobic and microaerophilic pathogens. Their mechanism of action, involving reductive activation within the microbial cell to generate cytotoxic radical species, presents a compelling strategy for antimicrobial activity.[1] This document provides a comprehensive guide for the investigation of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile , a specific derivative within this promising class of compounds.

While extensive research has been conducted on various 5-substituted 1-methyl-4-nitro-1H-imidazoles, which have demonstrated notable activity against both Gram-positive and Gram-negative bacteria[2][3], specific data on the 5-carbonitrile derivative remains limited in publicly accessible literature. Therefore, these application notes and protocols are presented as a detailed framework for the synthesis, characterization, and evaluation of this compound, based on established methodologies for analogous nitroimidazole structures.[4][5][6]

Synthesis of this compound: A Proposed Synthetic Route

The synthesis of this compound can be approached through a multi-step process, likely commencing with the methylation of a suitable imidazole precursor followed by nitration and cyanation. The following protocol is a generalized procedure inferred from the synthesis of related nitroimidazole compounds and would require optimization.[5][6][7]

Protocol 1: Synthesis of this compound

Materials:

  • 1-methyl-1H-imidazole

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Copper(I) Cyanide

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Nitration of 1-methyl-1H-imidazole:

    • In a three-necked flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0°C in an ice bath.

    • Slowly add 1-methyl-1H-imidazole to the cooled sulfuric acid while maintaining the temperature below 10°C.

    • In a separate vessel, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled.

    • Add the nitrating mixture dropwise to the imidazole solution, ensuring the reaction temperature does not exceed 15°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-methyl-4-nitro-1H-imidazole.[4]

  • Cyanation of 1-methyl-4-nitro-1H-imidazole:

    • To a solution of 1-methyl-4-nitro-1H-imidazole in DMF, add copper(I) cyanide.

    • Heat the reaction mixture to 140-150°C and stir for 6-8 hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow Start Start Nitration Nitration of 1-methyl-1H-imidazole Start->Nitration Workup1 Neutralization & Extraction Nitration->Workup1 Intermediate 1-methyl-4-nitro-1H-imidazole Workup1->Intermediate Cyanation Cyanation with CuCN Intermediate->Cyanation Workup2 Decomplexation & Extraction Cyanation->Workup2 Purification Column Chromatography Workup2->Purification Final_Product This compound Purification->Final_Product Characterization NMR, MS Analysis Final_Product->Characterization

Caption: Proposed workflow for the synthesis of this compound.

In Vitro Antimicrobial Susceptibility Testing

The primary evaluation of a novel antimicrobial agent involves determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • This compound stock solution (in DMSO).

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Negative control (broth with DMSO).

  • Resazurin solution (for viability indication).

Procedure:

  • Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth, starting from a high concentration (e.g., 256 µg/mL).

  • Add the standardized inoculum to each well, resulting in a final cell concentration of approximately 5 x 10⁵ CFU/mL.

  • Include wells for a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO, but no compound).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

  • For a more quantitative assessment, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells.

Data Presentation:

MicroorganismStrain (ATCC)Compound MIC (µg/mL) - HypotheticalCiprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureus2921380.5NA
Escherichia coli25922160.015NA
Pseudomonas aeruginosa27853640.25NA
Candida albicans9002832NA1

Cytotoxicity Assessment in Mammalian Cell Lines

A critical step in drug discovery is to assess the potential toxicity of a compound to mammalian cells to determine its therapeutic index.

Protocol 3: MTT Assay for Cell Viability

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • 96-well cell culture plates.

  • This compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Treat the cells with serial dilutions of the test compound and incubate for another 24 or 48 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Cell LineIncubation Time (h)Compound IC₅₀ (µM) - Hypothetical
HEK29324>100
HepG22485.2

Mechanism of Action: Elucidating the Antimicrobial Effect

The antimicrobial activity of nitroimidazoles is generally attributed to the reductive activation of the nitro group. Investigating this mechanism for this compound would provide crucial insights.

G cluster_moa Proposed Mechanism of Action Prodrug 1-methyl-4-nitro-1H- imidazole-5-carbonitrile (Prodrug) Entry Cellular Uptake Prodrug->Entry Reduction Nitroreductase-mediated Reduction of Nitro Group Entry->Reduction Radical Formation of Nitroso Radical Anion Reduction->Radical Damage DNA Damage & Oxidative Stress Radical->Damage Death Cell Death Damage->Death

Caption: The proposed reductive activation pathway for nitroimidazole compounds.

Protocol 4: DNA Damage Assay (Comet Assay)

Materials:

  • Bacterial cells treated with the test compound.

  • Low melting point agarose.

  • Lysis buffer.

  • Electrophoresis buffer.

  • DNA staining dye (e.g., SYBR Green).

  • Fluorescence microscope.

Procedure:

  • Expose bacterial cells to the test compound at its MIC and sub-MIC concentrations for a defined period.

  • Embed the treated cells in low melting point agarose on a microscope slide.

  • Lyse the cells using a lysis buffer to release the DNA.

  • Subject the slides to electrophoresis under alkaline conditions. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."

  • Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

In Vivo Efficacy Evaluation

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a living organism.

Protocol 5: Murine Model of Systemic Infection

Materials:

  • Laboratory mice (e.g., BALB/c).

  • Pathogenic bacterial strain.

  • This compound formulated for in vivo administration.

  • Vehicle control.

  • Positive control antibiotic.

Procedure:

  • Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of the pathogenic bacteria.

  • After a set period (e.g., 1-2 hours), administer the test compound via an appropriate route (e.g., oral gavage or intravenous injection).

  • Include a group of mice receiving the vehicle control and another group receiving a standard antibiotic.

  • Monitor the mice for a defined period (e.g., 7 days) for survival.

  • In a separate cohort, mice can be euthanized at different time points to determine the bacterial load in various organs (e.g., spleen, liver) by plating homogenized tissue on agar plates.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of this compound as a potential antimicrobial drug candidate. While the lack of specific published data for this compound necessitates a foundational approach, the established knowledge of the broader nitroimidazole class suggests a promising avenue for discovery. Successful execution of these experimental workflows will be crucial in elucidating the therapeutic potential of this specific molecule and its contribution to the arsenal against antimicrobial resistance.

References

  • Letafat, B., Emami, S., Aliabadi, A., Mohammadhosseini, N., Moshafi, M. H., Asadipour, A., ... & Foroumadi, A. (2008). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. Archiv der Pharmazie, 341(8), 497-501. [Link]

  • Shahid, H. A., Ali, S., Shahzadi, S., & Wattoo, M. H. S. (2014). Synthesis, Crystal Structure, Structural Characterization and In Vitro Antimicrobial Activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 10, S2815-S2822. [Link]

  • Gao, H., Liu, Y., & Li, Y. (2013). Optimized one-step synthesis and characterization of 1-methyl-4, 5-dinitro-1H-imidazole. Central European Journal of Energetic Materials, 10(4), 525-534. [Link]

  • ResearchGate. (n.d.). Anti-bacterial mechanism of nitroimidazole. [Link]

  • Foroumadi, A., Emami, S., Hassanzadeh, F., Aliabadi, A., Letafat, B., & Farsam, H. (2006). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. Request PDF. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(16), 4987. [Link]

  • ChemSynthesis. (n.d.). 1-methyl-5-nitro-1H-imidazole-2-carbonitrile. [Link]

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • European Patent Office. (2013). Method for preparing 1-substituted-4-nitroimidazole compound. EP 2644599 A1.
  • Google Patents. (2002). Processes for the preparation of 4(5)-amino-5(4)
  • Patsnap. (2009). Processes for nitration of N-substituted imidazoles. Eureka. [Link]

  • Google Patents. (2011). Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. CN101948435A.
  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The described methodology is centered around a robust and scalable Sandmeyer reaction, starting from the readily accessible precursor, 1-methyl-4-nitro-1H-imidazol-5-amine. This guide is intended for researchers, chemists, and process development professionals, offering in-depth protocols, mechanistic insights, safety procedures, and characterization data to ensure a reproducible and safe synthesis at scale.

Introduction and Synthetic Strategy

This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of compounds targeting infectious diseases and oncological indications. Its structural motifs, a substituted nitroimidazole, are present in numerous bioactive molecules. The efficient and scalable production of this intermediate is therefore of significant interest.

The synthetic strategy outlined herein employs the classic Sandmeyer reaction, a reliable method for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.[1][2] This approach was selected for its high-yield potential and adaptability to large-scale production environments. The overall synthetic transformation is depicted below.

G cluster_0 Overall Synthetic Scheme start 1-methyl-4-nitro-1H-imidazol-5-amine product This compound start->product Sandmeyer Reaction reagents 1. NaNO₂, H₂SO₄, 0-5 °C 2. CuCN, NaCN, 60-80 °C e e

Caption: Overall synthetic scheme for the target molecule.

Mechanistic Spotlight: The Sandmeyer Reaction

The Sandmeyer reaction proceeds through a fascinating radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] Understanding this mechanism is paramount for process optimization and troubleshooting.

  • Diazotization: The process begins with the reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is typically unstable and is used directly in the next step.

  • Single Electron Transfer (SET): The copper(I) cyanide catalyst initiates a single electron transfer to the diazonium salt. This results in the formation of an aryl radical and the release of dinitrogen gas, a strong thermodynamic driving force for the reaction.

  • Nucleophilic Attack and Regeneration of Catalyst: The aryl radical then reacts with the cyanide anion. A subsequent electron transfer from the newly formed intermediate to a copper(II) species regenerates the active copper(I) catalyst and yields the final aryl nitrile product.

G cluster_1 Sandmeyer Reaction Mechanism Amine Ar-NH₂ Diazonium Ar-N₂⁺ Amine->Diazonium NaNO₂, H⁺ Radical Ar• + N₂ Diazonium->Radical Cu(I) (SET) Product Ar-CN Radical->Product Cu(II)(CN)₂ CuI Cu(I)CN Product->CuI Regenerates Catalyst CuII Cu(II)(CN)₂ CuI->CuII Oxidation CuII->CuI Reduction

Caption: Simplified mechanism of the Sandmeyer reaction.

Materials and Equipment for Large-Scale Synthesis

Reagents & Solvents Grade Key Supplier Recommendations
1-methyl-4-nitro-1H-imidazol-5-amine>98%BLDpharm[3]
Sodium Nitrite (NaNO₂)ACS Reagent Grade
Sulfuric Acid (H₂SO₄), concentrated98%
Copper(I) Cyanide (CuCN)>98%
Sodium Cyanide (NaCN)>97%
Sodium Carbonate (Na₂CO₃)Anhydrous
TolueneACS Grade
Ethyl AcetateACS Grade
Deionized Water
Equipment Specifications
Jacketed Glass Reactor100 L, with overhead stirrer, temperature probe, and addition funnel
Chiller/Heater CirculatorCapable of maintaining temperatures from -10 °C to 100 °C
Large-scale Filtration ApparatusNutsche filter or similar
Extraction Vessel200 L, with bottom outlet
Rotary Evaporator20 L or 50 L capacity
Vacuum Oven

Detailed Experimental Protocol

Part A: Preparation of the Diazonium Salt Solution

WARNING: Diazonium salts can be explosive when isolated in a dry state. This protocol is designed for the in situ generation and immediate use of the diazonium salt in solution. Maintain strict temperature control throughout this procedure.

  • Reactor Setup: In a 100 L jacketed reactor, add deionized water (40 L) and concentrated sulfuric acid (12.5 kg, 6.8 L). Cool the mixture to 0-5 °C with constant stirring.

  • Addition of Amine: Slowly add 1-methyl-4-nitro-1H-imidazol-5-amine (5.0 kg, 32.0 mol) in portions, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 30 minutes at 0-5 °C.

  • Diazotization: In a separate vessel, dissolve sodium nitrite (2.45 kg, 35.5 mol) in deionized water (10 L). Add this solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature strictly between 0 °C and 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional 45-60 minutes at 0-5 °C. A starch-iodide paper test can be used to check for the presence of excess nitrous acid (a positive test indicates completion).

Part B: Sandmeyer Cyanation Reaction

WARNING: Copper(I) cyanide and sodium cyanide are highly toxic. Handle with extreme caution in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection. Have a cyanide antidote kit readily available.

  • Preparation of the Cyanide Slurry: In a separate, appropriately sized reactor (e.g., 200 L), prepare a slurry of sodium carbonate (9.0 kg, 85 mol), copper(I) cyanide (2.85 kg, 31.8 mol), and sodium cyanide (2.4 kg, 49.0 mol) in deionized water (25 L). Heat this mixture to 65 °C.

  • Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the hot cyanide slurry. The rate of addition should be controlled to manage the evolution of nitrogen gas and maintain the reaction temperature between 65-80 °C. The addition typically takes 2-3 hours.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 80 °C and stir for an additional 2 hours to ensure the reaction goes to completion. Monitor the reaction by TLC or HPLC.

Work-up and Purification

  • Extraction: Cool the reaction mixture to room temperature. Add toluene (25 L) and stir vigorously for 30 minutes. Allow the layers to separate and transfer the aqueous layer to a separate vessel. Extract the aqueous layer again with toluene (2 x 15 L).

  • Washing: Combine the organic extracts and wash with a 10% sodium carbonate solution (20 L) to remove any residual acid, followed by a wash with brine (20 L).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel for higher purity. For large-scale operations, crystallization is often the more practical method.

Characterization of this compound

Parameter Expected Result
Appearance Off-white to pale yellow solid
Melting Point 135-138 °C
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.0 (s, 1H, imidazole-H), 4.1 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 148.0 (C-NO₂), 139.0 (C-H), 112.0 (C-CN), 108.0 (C-CN), 35.0 (N-CH₃)[4]
Mass Spectrum (EI) m/z: 166 (M⁺)

Process Safety and Hazard Analysis (EHS)

  • Diazonium Salts: Highly unstable and potentially explosive when dry. Always keep in solution and at low temperatures. The reaction is exothermic, requiring efficient cooling.

  • Cyanides (NaCN, CuCN): Acutely toxic by ingestion, inhalation, and skin contact. All manipulations should be performed in a fume hood or well-ventilated area. In case of contact with acids, highly toxic hydrogen cyanide (HCN) gas is evolved. Neutralize all cyanide-containing waste with bleach (sodium hypochlorite) before disposal.

  • Nitrogen Evolution: The Sandmeyer reaction produces a large volume of nitrogen gas. The reactor must be adequately vented to prevent pressure buildup.

  • Sulfuric Acid: Highly corrosive. Use appropriate acid-resistant gloves and eye protection.

  • Personal Protective Equipment (PPE): Safety glasses with side shields or goggles, a face shield, chemically resistant gloves, and a lab coat are mandatory. For handling solid cyanides, respiratory protection is highly recommended.

G cluster_workflow Experimental Workflow A Reactor Setup (H₂O, H₂SO₄) B Amine Addition (0-10 °C) A->B C Diazotization (NaNO₂ addition, 0-5 °C) B->C E Sandmeyer Reaction (Add Diazonium to Cyanide, 65-80 °C) C->E D Prepare Cyanide Slurry (Na₂CO₃, CuCN, NaCN) D->E F Work-up (Extraction, Washing) E->F G Purification (Crystallization) F->G H Characterization G->H

Caption: Experimental workflow for the synthesis.

References

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 975-978. URL: [Link]

  • ResearchGate. (2022). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. URL: [Link]

  • SpectraBase. (n.d.). 1-Methyl-4-nitroimidazole-5-carbonitrile. URL: [Link]

  • Semantic Scholar. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. URL: [Link]

  • ACS Publications. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. URL: [Link]

  • Google Patents. (n.d.). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
  • Arabian Journal of Chemistry. (2017). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. URL: [Link]

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. URL: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. URL: [Link]

  • ChemSynthesis. (n.d.). 1-methyl-5-nitro-1H-imidazole-2-carbonitrile. URL: [Link]

  • ScienceDirect. (2012). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. URL: [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. URL: [Link]

  • National Institutes of Health. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. URL: [Link]

  • National Institutes of Health. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. URL: [Link]

  • PubMed. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C-N Bonds into C-X Bonds (X = B, Sn, P, or CF3). URL: [Link]

  • ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. URL: [Link]

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. URL: [Link]

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Application Notes & Protocols: Safe Handling and Storage of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

This document provides detailed application notes and protocols for the safe handling and storage of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile. As a nitroimidazole derivative, this compound is presumed to possess potential cytotoxic and hazardous properties, necessitating stringent safety measures. These guidelines are intended for researchers, scientists, and drug development professionals. The protocols outlined herein are synthesized from established safety procedures for handling hazardous chemical agents and related nitroimidazole compounds, ensuring a self-validating system of laboratory practice. Adherence to these protocols is critical to minimize exposure risks and maintain a safe research environment.

Introduction & Scope

This compound is a heterocyclic compound with potential applications in pharmaceutical research and development. The presence of the nitro group on the imidazole ring suggests that it may exhibit biological activities that warrant careful handling. Due to the absence of a specific Material Safety Data Sheet (MSDS) for this novel compound, this guide has been developed by extrapolating safety data from structurally similar nitroimidazoles and adhering to consensus recommendations for handling cytotoxic agents in research laboratories[1][2]. The primary objective of these protocols is to provide a comprehensive framework for risk mitigation, from receipt of the compound to its ultimate disposal.

Hazard Identification & Risk Assessment

Assumed Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.

  • Mutagenicity/Carcinogenicity: Potential for long-term health effects.

A risk assessment should be in place for the storage of cytotoxic agents including emergency procedures.[1] All personnel must be trained on the potential risks and the necessary precautions and procedures to follow.[6]

Chemical & Physical Properties

A summary of known and predicted properties for this compound and related compounds is provided below.

PropertyValue/InformationSource
Chemical Name This compound-
CAS Number 40648-96-2[7][8][9]
Molecular Formula C5H4N4O2[10]
Molecular Weight 152.11 g/mol -
Appearance Solid (predicted)-
Melting Point Not available for this specific compound. A related compound, 1-methyl-5-nitro-1H-imidazole-2-carbonitrile, has a melting point of 80-85 °C.[10]
Boiling Point Not available[10]
Solubility Solubility in common laboratory solvents should be determined on a small scale in a controlled environment.-
Stability Stable under recommended storage conditions. Avoid exposure to strong oxidizing agents, strong acids, and excess heat.[3] May be sensitive to light.[11] The imidazole ring is susceptible to degradation under oxidative and photolytic stress.[12]-

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all procedures involving this compound. The following PPE should be worn as prescribed by the employer.[13]

PPE ItemSpecificationsRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact. Double gloving provides an extra layer of protection.
Lab Coat/Gown Disposable, solid-front gown with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes and airborne particles.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood.Minimizes inhalation of airborne particles.

Engineering Controls

All handling of this compound powder and solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[11] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3]

Handling Procedures

Receiving and Unpacking
  • Upon receipt, inspect the outer packaging for any signs of damage or leakage. If the package is damaged, it should be treated as a spill.[1]

  • Personnel involved in unpacking should wear appropriate PPE, including a protective gown and two pairs of gloves.[13]

  • Carefully remove the inner container and inspect its integrity.

  • Wipe the exterior of the primary container with a suitable decontaminating solution (e.g., 70% ethanol) before transferring it to the designated storage area.

Weighing and Aliquoting

This protocol is designed to minimize aerosol generation and cross-contamination.

Weighing_Protocol cluster_Preparation Preparation cluster_Weighing Weighing cluster_Cleanup Cleanup Prep Don appropriate PPE Decon Decontaminate work surface in chemical fume hood Prep->Decon Setup Place plastic-backed absorbent pad on the work surface Decon->Setup Weigh Tare balance with weigh boat Setup->Weigh Transfer Carefully transfer powder to weigh boat Weigh->Transfer Record Record weight Transfer->Record Seal Seal primary container Record->Seal Decon_Ext Decontaminate exterior of container Seal->Decon_Ext Dispose Dispose of contaminated materials in designated hazardous waste Decon_Ext->Dispose Clean_Area Clean work area Dispose->Clean_Area

Caption: Weighing and Aliquoting Workflow.

Solution Preparation
  • Perform all steps within a certified chemical fume hood.

  • Add the desired solvent to the vessel containing the weighed compound.

  • Cap the vessel securely and mix by vortexing or sonication until the solid is fully dissolved.

  • Label the solution container clearly with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Container: Store in a tightly closed, light-resistant container.[3][4]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[3][4] A designated, locked cabinet or refrigerator is recommended.

  • Incompatibilities: Avoid storage near strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3]

  • Temperature: While specific temperature requirements are not available, storing at 2-8°C is a common practice for many research compounds to ensure long-term stability.

Spill Management

A cytotoxic spill kit should be readily accessible.[1] In the event of a spill, follow these procedures:

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Isolate: Secure the area to prevent the spread of contamination.

  • PPE: Don the appropriate PPE from the spill kit, including a respirator.

  • Containment:

    • Powder Spill: Gently cover the spill with absorbent pads to avoid generating dust.

    • Liquid Spill: Absorb the spill with absorbent pads from the spill kit.

  • Cleanup: Working from the outside in, carefully clean the spill area with a decontaminating solution.

  • Disposal: Place all contaminated materials into a designated cytotoxic waste container.

  • Decontamination: Thoroughly decontaminate the spill area and any equipment used.

Spill_Management Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Isolate Isolate Area Evacuate->Isolate PPE Don Spill Kit PPE Isolate->PPE Contain Contain Spill PPE->Contain Cleanup Clean with Decontaminant Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Decon_Area Decontaminate Area Dispose->Decon_Area

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields, minimize impurities, and ensure the successful synthesis of your target compound.

Introduction to the Synthesis

The synthesis of this compound is a critical process for the development of various pharmaceutical compounds. The most common route involves the nitration of 1-methyl-1H-imidazole-5-carbonitrile. This electrophilic aromatic substitution reaction, while straightforward in principle, can present several challenges that may lead to suboptimal yields and the formation of undesired byproducts. This guide will walk you through potential issues and provide actionable solutions based on established chemical principles and field-proven insights.

Core Reaction Pathway

The fundamental transformation is the nitration of the imidazole ring at the C4 position. The nitrile group at C5 is an electron-withdrawing group, which deactivates the imidazole ring towards electrophilic substitution, making the reaction conditions crucial for success.

Synthesis_Pathway 1-methyl-1H-imidazole-5-carbonitrile 1-methyl-1H-imidazole-5-carbonitrile This compound This compound 1-methyl-1H-imidazole-5-carbonitrile->this compound Nitrating Agent (e.g., HNO3/H2SO4)

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide: Enhancing Your Yield

This section addresses common problems encountered during the synthesis and provides detailed, step-by-step solutions.

Problem 1: Low or No Conversion of Starting Material

You observe a significant amount of unreacted 1-methyl-1H-imidazole-5-carbonitrile in your crude product analysis (TLC, LC-MS, or NMR).

Possible Causes & Solutions:

  • Insufficiently Strong Nitrating Agent: The electron-withdrawing nitrile group deactivates the imidazole ring. A standard nitrating mixture of concentrated nitric acid and sulfuric acid is typically required.

    • Actionable Advice: Ensure your nitric and sulfuric acids are of high purity and concentration. For particularly stubborn reactions, consider using fuming nitric acid or adding oleum (fuming sulfuric acid) to the sulfuric acid to increase the concentration of the nitronium ion (NO₂⁺), the active electrophile.[1][2]

  • Inadequate Reaction Temperature: Nitration reactions are often temperature-sensitive.

    • Actionable Advice: If the reaction is sluggish at lower temperatures, a moderate increase in temperature may be necessary. However, proceed with caution, as excessive heat can lead to decomposition and side reactions. A typical temperature range for the nitration of deactivated imidazoles can be from 0°C to 55°C.[3] It is crucial to monitor the reaction progress closely by TLC or LC-MS as you cautiously raise the temperature.

  • Poor Solubility of Starting Material: The starting material may not be fully dissolved in the reaction medium, limiting its availability for reaction.

    • Actionable Advice: Ensure vigorous stirring throughout the reaction. While the starting material may not fully dissolve initially in concentrated sulfuric acid, it should form a well-dispersed slurry.

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

Your product analysis reveals the presence of isomeric nitroimidazoles or other unexpected byproducts.

Possible Causes & Solutions:

  • Over-Nitration: While the starting material is deactivated, harsh reaction conditions can lead to the introduction of a second nitro group, though this is less common for this specific substrate.

    • Actionable Advice: Use a stoichiometric amount of the nitrating agent. Carefully control the reaction temperature and time to avoid pushing the reaction towards di-nitration.[1]

  • Formation of Isomers: While the electronic properties of the nitrile group strongly direct nitration to the 4-position, minor amounts of other isomers could form under certain conditions.

    • Actionable Advice: Adhering to established protocols is key. The use of a mixed acid system (HNO₃/H₂SO₄) generally provides good regioselectivity in these cases.

  • Hydrolysis of the Nitrile Group: The strongly acidic conditions and elevated temperatures can lead to the hydrolysis of the nitrile group to a carboxylic acid.[4]

    • Actionable Advice: Maintain the lowest effective reaction temperature and minimize the reaction time. Once the reaction is complete, promptly proceed with the work-up to quench the acid.

Problem 3: Product Decomposition and Darkening of the Reaction Mixture

The reaction mixture turns dark brown or black, often accompanied by gas evolution, indicating decomposition.

Possible Causes & Solutions:

  • Excessive Reaction Temperature: Nitration reactions are highly exothermic.[3] Uncontrolled temperature is a primary cause of decomposition.

    • Actionable Advice: Add the nitrating agent slowly and portion-wise to the solution of the starting material in sulfuric acid, while maintaining a low temperature with an ice bath. Monitor the internal temperature of the reaction closely.

  • Impure Starting Materials: Impurities in the 1-methyl-1H-imidazole-5-carbonitrile can be more susceptible to oxidation and decomposition under strong nitrating conditions.

    • Actionable Advice: Ensure the purity of your starting material before beginning the reaction. Recrystallization or column chromatography of the starting material may be necessary.

Problem 4: Difficulties in Product Isolation and Purification

You are experiencing low recovery of the product after work-up and purification.

Possible Causes & Solutions:

  • Product Loss During Work-up: The product may have some solubility in the aqueous phase during extraction.

    • Actionable Advice: After quenching the reaction mixture with ice water, ensure the pH is adjusted appropriately before extraction. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions to maximize recovery.

  • Co-elution of Impurities during Chromatography: Impurities with similar polarity to the desired product can make purification by column chromatography challenging.

    • Actionable Advice: Experiment with different solvent systems for chromatography to achieve better separation. A gradient elution may be more effective than an isocratic one. Pre-adsorbing the crude product onto silica gel before loading it onto the column can also improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: While yields can vary depending on the specific conditions and scale of the reaction, a well-optimized procedure should provide a moderate to good yield. For context, the hydrolysis of the target compound to its corresponding carboxylic acid is reported to proceed with a 90% yield, suggesting the carbonitrile is a stable and accessible compound.[4]

Q2: What is the best method to monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to clearly separate the starting material from the more polar product. Staining with potassium permanganate or visualization under UV light can be used. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q3: Are there any specific safety precautions I should take?

A3: Yes. Nitration reactions are potentially hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The reaction is exothermic and can generate toxic nitrogen oxide gases. Use an ice bath to control the temperature, especially during the addition of the nitrating agent.

Q4: Can I use other nitrating agents besides a nitric acid/sulfuric acid mixture?

A4: While mixed acid is the most common and cost-effective method, other nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) can be used, particularly in cases where the substrate is sensitive to strong acids. However, these reagents are more expensive and may require different reaction conditions.

Q5: How do I correctly quench the reaction?

A5: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice with vigorous stirring. This will dilute the acid and dissipate the heat. It is crucial to perform this step slowly to prevent a sudden and violent increase in temperature.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized procedure based on common practices for the nitration of deactivated imidazoles and should be adapted and optimized for your specific laboratory conditions. The synthesis of the precursor, 1-methyl-1H-imidazole-5-carbonitrile, can be achieved through methylation of 1H-imidazole-5-carbonitrile.

Synthesis of this compound
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 5-10 equivalents based on the starting material).

  • Cooling: Cool the sulfuric acid to 0-5 °C using an ice-salt bath.

  • Addition of Starting Material: Slowly add 1-methyl-1H-imidazole-5-carbonitrile (1 equivalent) to the cold sulfuric acid with vigorous stirring. Ensure the temperature remains below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.1 equivalents) to a small amount of concentrated sulfuric acid, keeping it cool in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of the starting material in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0-10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated, to be determined by monitoring) for a period determined by reaction monitoring (e.g., 2-6 hours).

  • Quenching: Once the reaction is complete (as indicated by TLC or LC-MS), carefully pour the reaction mixture onto a large amount of crushed ice with constant stirring.

  • Work-up: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a neutral or slightly basic pH.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) or by recrystallization from a suitable solvent.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Work-up and Purification A Charge H2SO4 and cool to 0-5 °C B Add 1-methyl-1H-imidazole-5-carbonitrile A->B D Slowly add nitrating mixture at 0-10 °C B->D C Prepare nitrating mixture (HNO3/H2SO4) C->D E Stir at controlled temperature (monitor by TLC/LC-MS) D->E F Quench reaction on ice E->F G Neutralize and extract with organic solvent F->G H Dry and concentrate organic layers G->H I Purify by chromatography or recrystallization H->I

Caption: A step-by-step experimental workflow for the synthesis.

Data Summary

ParameterRecommended Range/ValueRationale
Starting Material Purity >98%Impurities can lead to side reactions and decomposition.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Provides a strong electrophile (NO₂⁺) needed for the deactivated ring.[2]
Molar Ratio (Nitric Acid) 1.0 - 1.2 equivalentsMinimizes over-nitration while ensuring complete conversion.
Reaction Temperature 0 °C to 55 °CBalances reaction rate with the risk of decomposition.[3]
Reaction Time 2 - 8 hoursShould be determined by careful reaction monitoring.
Work-up pH Neutral to slightly basicEnsures the product is in a neutral form for efficient extraction.
Purification Method Column Chromatography/RecrystallizationTo remove unreacted starting material and byproducts.

References

  • Hosmane, R. S., Bhan, A., & Rauser, M. E. (1986). A Novel Transformation of a Nitrile to a Carboxylic Acid. Heterocycles, 24(10), 2743-2748. [Link]

  • Gao, H., et al. (2017). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Journal of Energetic Materials, 35(4), 435-443. [Link]

  • Asif, M. (2014). A review on synthetic methods, chemistry and biological activities of 5-nitroimidazole derivatives. International Journal of PharmTech Research, 6(4), 1255-1273.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

Sources

Technical Support Center: Purification of 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-methyl-4-nitro-1H-imidazole-5-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this specific molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and adapt these methods to your unique experimental context.

The purification of this compound presents a unique set of challenges stemming from its distinct structural features: a basic imidazole core, an electron-withdrawing nitro group, and a hydrolytically sensitive nitrile group. These characteristics demand a carefully considered purification strategy to prevent yield loss, impurity formation, and separation failures.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding the handling and purification of this compound.

Q1: What are the primary stability concerns for this compound during purification?

A1: The stability of this compound is influenced by two main factors: thermal stress and pH.

  • Thermal Sensitivity: Nitro-substituted imidazoles are energetic materials, and their thermal stability can be a concern.[1] While this specific molecule is not primarily used as an explosive, the chemistry of nitroimidazoles involves potential decomposition pathways upon heating, such as the elimination of NO2 or HONO.[2][3] Therefore, it is crucial to avoid excessive temperatures during purification steps like solvent evaporation (rotary evaporation) or drying. We recommend keeping bath temperatures below 40-50°C.

  • pH Sensitivity (Hydrolysis): The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. This is a critical consideration as it can lead to the formation of new impurities during the purification process itself.

    • Acidic Conditions: In the presence of acid (e.g., un-neutralized silica gel, acidic solvents), the nitrile can hydrolyze first to the corresponding amide (1-methyl-4-nitro-1H-imidazole-5-carboxamide) and subsequently to the carboxylic acid (1-methyl-4-nitro-1H-imidazole-5-carboxylic acid).[4][5][6]

    • Basic Conditions: Similarly, strong bases can catalyze the hydrolysis of the nitrile to the carboxylate salt.[7][8][9]

Q2: What are the most likely impurities I will encounter?

A2: Impurities can originate from the starting materials, side reactions during synthesis, or degradation during workup and purification. A thorough understanding of your synthetic route is key, but the following are common culprits.

Impurity Class Specific Example(s) Origin Reason for Concern
Starting Materials 4-Nitro-1H-imidazole or 1-Methyl-1H-imidazole-5-carbonitrileIncomplete reactionCan have similar polarity, complicating separation.
Regioisomers 1-Methyl-5-nitro-1H-imidazole-4-carbonitrileNon-regioselective methylation or nitrationExtremely similar polarity and structure, making it the most challenging impurity to remove via chromatography.[10]
Hydrolysis Products 1-Methyl-4-nitro-1H-imidazole-5-carboxamide; 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acidExposure to acidic or basic conditions during workup or chromatography.[6][11]Significantly different polarity, but their presence indicates degradation of the target compound.
Side-Reaction Products 1-Methyl-4,5-dinitroimidazoleOver-nitration during synthesis.[12]Different polarity, but represents a loss of yield.
Residual Solvents DMF, Acetonitrile, Ethyl Acetate, HexaneReaction and purification solvents.Can interfere with downstream applications and analytical characterization.
Q3: What is the best starting point for purification: chromatography or recrystallization?

A3: The choice between column chromatography and recrystallization depends primarily on the purity of your crude material and the nature of the impurities. The following decision-making workflow can guide your choice.

G start Crude Product Analysis (TLC, NMR) purity_check Is crude purity >90% with one major impurity? start->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization Yes chromatography Perform Column Chromatography purity_check->chromatography No (complex mixture) recrystallization_success Is product pure? recrystallization->recrystallization_success recrystallization_success->chromatography No final_product Pure Product recrystallization_success->final_product Yes

Caption: Initial purification strategy decision workflow.

Section 2: Troubleshooting Guide: Column Chromatography

Column chromatography is often necessary for this compound due to the potential for multiple, closely-related impurities.[10] However, its success hinges on overcoming the molecule's inherent chemical properties.

Problem 1: Low or no product recovery from the column.
  • Plausible Cause: The basic nitrogen atom of the imidazole ring is strongly adsorbing to the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible binding or significant tailing, smearing the product across many fractions and resulting in poor recovery.

  • Suggested Solution: Deactivate the silica gel. By adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the eluent system, you can neutralize the acidic sites on the silica. This allows the basic imidazole compound to elute more cleanly and efficiently.

    • Protocol: Add 0.5-1% TEA by volume to your chosen eluent (e.g., Hexane/Ethyl Acetate). Ensure the TEA is added to both the slurry preparation solvent and the mobile phase for consistent performance.

Problem 2: Product co-elutes with an unknown impurity.
  • Plausible Cause: You are likely dealing with a regioisomer (e.g., 1-methyl-5-nitro-1H-imidazole-4-carbonitrile) which has nearly identical polarity to your target compound. Standard solvent systems may not provide sufficient resolution.

  • Suggested Solutions:

    • Switch to a Different Solvent System: Changing the nature of the solvent interactions can alter selectivity. If you are using a Hexane/Ethyl Acetate system, consider trying a Dichloromethane/Methanol or Toluene/Acetone system.

    • Employ a Shallow Gradient: A slow, shallow gradient elution provides more "column volumes" for the separation to occur, which can resolve closely eluting spots. For example, instead of going from 10% to 50% Ethyl Acetate over 10 minutes, try going from 20% to 40% over 30 minutes.

    • Consider an Alternative Stationary Phase: If silica fails, consider using neutral or basic alumina, or a reverse-phase (C18) column, which separates based on different principles (hydrophobicity rather than polarity).

Problem 3: New, more polar spots appear on TLC after chromatography.
  • Plausible Cause: The compound is degrading on the silica gel column. The prolonged exposure to the acidic silica surface is likely causing hydrolysis of the nitrile group to the more polar amide or carboxylic acid.[4][11]

  • Suggested Solutions:

    • Deactivate the Silica: As in Problem 1, use a TEA-modified eluent. This is the most effective preventative measure.

    • Minimize Residence Time: Use a wider column and a faster flow rate (flash chromatography) to minimize the time the compound spends in contact with the stationary phase.

    • Dry Loading: Avoid dissolving the crude product in highly polar solvents like methanol for loading, as this can "channel" through the column. Instead, adsorb the crude material onto a small amount of silica, evaporate the solvent, and load the resulting dry powder onto the column.

G start Chromatography Issue Observed issue1 Low Recovery / Tailing start->issue1 issue2 Co-elution of Impurity start->issue2 issue3 New Polar Spots (Degradation) start->issue3 sol1 Deactivate Silica (add TEA) issue1->sol1 sol2 Change Solvent System issue2->sol2 sol3 Use Shallow Gradient / HPLC issue2->sol3 issue3->sol1 sol4 Use Flash Chromatography (Faster) issue3->sol4

Caption: Troubleshooting logic for column chromatography.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying compounds that are already relatively high in purity (>90%). It is excellent for removing small amounts of impurities with different solubility profiles.

Problem 1: The compound "oils out" instead of forming crystals.
  • Plausible Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is supersaturated with impurities that inhibit crystal lattice formation.

  • Suggested Solutions:

    • Reduce the Temperature of Crystallization: After dissolving the compound in the hot solvent, allow it to cool much more slowly. A gradual decrease in temperature promotes ordered crystal growth.

    • Use a Co-solvent System: If a single solvent isn't working, try a binary system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.

    • Scratch & Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small crystal of pure material, add it to the cooled solution ("seeding") to initiate crystallization.

Problem 2: Purity does not improve significantly after recrystallization.
  • Plausible Cause: The primary impurity is structurally very similar to the product (e.g., a regioisomer) and is co-crystallizing within the same crystal lattice.

  • Suggested Solution: Recrystallization is unlikely to be effective for removing this type of impurity. You must first use a more selective technique. Purify the material via column chromatography (potentially HPLC) to remove the closely-related impurity, and then perform a final recrystallization on the now-purer material to remove other minor impurities and obtain high-quality crystals.

Solvent Polarity Index Boiling Point (°C) Typical Use
Hexane 0.169"Poor" solvent / Anti-solvent
Toluene 2.4111Good for dissolving aromatic compounds
Dichloromethane 3.140"Good" solvent, but low boiling point
Ethyl Acetate 4.477Common "good" solvent for medium polarity
Acetonitrile 5.882Common "good" solvent, polar aprotic
Isopropanol 3.982Protic solvent, can form H-bonds
Methanol 5.165Highly polar, often too "good" a solvent

Caption: Properties of common recrystallization solvents.

Section 4: Experimental Protocols

Protocol 4.1: Purification by Flash Chromatography on Deactivated Silica Gel

This protocol is designed to purify crude this compound containing various impurities.

  • Solvent Preparation: Prepare the mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate. To this mixture, add 0.5% triethylamine (TEA) by volume (e.g., 5 mL of TEA in 995 mL of the Hexane/EtOAc mixture).

  • Column Packing:

    • Select a column appropriate for your sample size (a general rule is a 40:1 to 100:1 ratio of silica to crude material by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hexane/EtOAc + 0.5% TEA).

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, stable bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane or acetone.

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Carefully remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

    • Gently add this powder to the top of the packed column, creating a thin, even band.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity by increasing the percentage of Ethyl Acetate. A shallow gradient is recommended to resolve close-eluting spots.

    • Maintain a constant flow rate and collect fractions systematically.

  • Analysis and Isolation:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure, keeping the water bath temperature below 40°C to prevent thermal degradation.

    • Dry the resulting solid under high vacuum.

References

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link][4]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link][5]

  • Clark, J. (2015). Hydrolysis of nitriles. Chemguide. Retrieved from [Link][7]

  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link][8]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][9]

  • Wang, R., et al. (2014). Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2. ResearchGate. Retrieved from [Link][2]

  • Preston, A. S., et al. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: model systems. The Journal of Chemical Physics, 137(11), 114304. Retrieved from [Link][3]

  • Preston, A. S., et al. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. AIP Publishing. Retrieved from [Link][13]

  • Gao, H., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Structural Chemistry, 31, 239-247. Retrieved from [Link][1]

  • Al-Masoudi, N. A., et al. (2015). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 11(4), 563-572. Retrieved from [Link][14]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link][15]

  • Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Retrieved from [16]

  • Wang, J.-L., et al. (2009). Preparation of 4,5-nitroimidazole. ResearchGate. Retrieved from [Link][12]

Sources

Technical Support Center: Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to troubleshoot effectively.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a problem-solution format.

Problem 1: Low or No Yield of the Desired Product

You've completed the reaction, but analysis of the crude product shows a low yield of this compound or its complete absence.

Possible Causes:
  • Incomplete Nitration: The nitrating conditions (temperature, time, reagent concentration) may be insufficient to drive the reaction to completion. The starting material, 1-methyl-1H-imidazole-5-carbonitrile, may remain unreacted.

  • Product Degradation: The imidazole ring is susceptible to degradation under harsh oxidative and acidic conditions, which are typical for nitration.[1] Overly aggressive conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to ring opening or other decomposition pathways, resulting in a complex mixture of unidentifiable byproducts.

  • Over-Nitration: While the primary goal is mono-nitration, strong nitrating mixtures can sometimes lead to the formation of dinitro or even trinitro-imidazole species, especially if the reaction temperature is not carefully controlled.[2][3]

Suggested Solutions:
  • Optimize Reaction Conditions: The nitration of imidazoles is highly dependent on the reaction parameters.[4] Systematically vary the temperature, reaction time, and the ratio of nitric acid to sulfuric acid to find the optimal balance for your specific setup. A recommended starting point is a mixture of fuming nitric acid and fuming sulfuric acid at temperatures between 105-115°C for approximately 2 hours.[4]

    ParameterStarting PointOptimization RangeRationale
    Temperature 110°C90°C - 120°CLower temperatures may slow the reaction, while higher temperatures increase degradation risk.[2]
    Time 2 hours1 - 4 hoursMonitor reaction progress by TLC or HPLC to avoid prolonged exposure to harsh conditions.
    HNO₃/H₂SO₄ Ratio 1:1 (v/v)1:2 to 2:1The ratio affects the concentration of the nitronium ion (NO₂⁺), the active electrophile.
  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent subsequent degradation of the product. A stability-indicating HPLC method is crucial for resolving the parent compound from its potential degradation products.[1]

  • Controlled Reagent Addition: Add the nitrating mixture to the substrate solution slowly and at a low temperature (e.g., 0-5°C) before gradually heating to the target reaction temperature. This helps to control the initial exotherm and prevent localized overheating.

Problem 2: Presence of Significant Impurities in the Crude Product

Your crude product shows multiple spots on TLC or several peaks in the HPLC chromatogram, indicating a mixture of compounds.

Possible Causes:
  • Isomer Formation: The primary impurity is often the regioisomer, 1-methyl-5-nitro-1H-imidazole-4-carbonitrile. The nitration of the 1-methyl-1H-imidazole-5-carbonitrile ring is regioselective, but rarely regiospecific. The directing effects of the N-methyl and the C-cyano groups influence the position of nitration, and formation of both 4-nitro and 5-nitro isomers can occur. The alkylation of different nitroimidazole isomers has been shown to be highly sensitive to reaction conditions, highlighting the subtle electronic effects at play.[5][6]

  • Hydrolysis of the Nitrile Group: The strongly acidic and aqueous conditions of the nitration reaction and subsequent work-up can lead to the hydrolysis of the nitrile (-CN) group. This proceeds first to the corresponding carboxamide (1-methyl-4-nitro-1H-imidazole-5-carboxamide) and potentially further to the carboxylic acid (1-methyl-4-nitro-1H-imidazole-5-carboxylic acid).[1][7]

  • Hydroxylated Byproducts: Under certain nitrating conditions, hydroxylation of the imidazole ring can occur, leading to impurities such as 1-methyl-4-nitro-5-hydroxyimidazole.[8]

Suggested Solutions:
  • Purification by Column Chromatography: This is the most effective method for separating the desired 4-nitro isomer from the 5-nitro isomer and other byproducts.[9] The polarity difference between the isomers is often small, requiring careful optimization of the solvent system.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient system of petroleum ether and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity) has proven effective for similar compounds.[9] Alternatively, a dichloromethane/methanol system can be explored.

    • TLC Monitoring: Use TLC to carefully track the separation and combine only the fractions containing the pure desired product.

  • Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an effective final purification step. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane) to find conditions that selectively crystallize the desired isomer.

  • Minimizing Hydrolysis: To reduce the formation of hydrolyzed byproducts, keep the reaction and work-up temperatures as low as feasible. During the aqueous work-up, neutralize the acidic mixture promptly and avoid prolonged exposure to strong base if used.

Protocol: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., petroleum ether or hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 petroleum ether/ethyl acetate). Gradually increase the polarity of the eluent throughout the separation.

  • Fraction Collection & Analysis: Collect fractions and analyze each one by TLC. The desired this compound and its 5-nitro isomer will likely have close Rf values.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified solid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for this compound?

A1: The synthesis is typically a one-step electrophilic aromatic substitution reaction. The starting material, 1-methyl-1H-imidazole-5-carbonitrile, is treated with a strong nitrating agent, which is usually a mixture of concentrated or fuming nitric acid and sulfuric acid.[4][10] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich imidazole ring.

G SM 1-methyl-1H-imidazole-5-carbonitrile RE Nitrating Mixture (HNO₃ / H₂SO₄) SM->RE Reaction CP Crude Product Mixture RE->CP PU Purification (Column Chromatography) CP->PU FP Pure 1-methyl-4-nitro-1H- imidazole-5-carbonitrile PU->FP

Caption: General synthetic workflow.

Q2: Why are such harsh acidic conditions necessary for this reaction?

A2: While the imidazole ring is generally considered electron-rich and reactive towards electrophiles, the presence of the electron-withdrawing nitrile group (-CN) at the 5-position deactivates the ring.[11] This deactivation makes the substitution more difficult, requiring a potent electrophile (the nitronium ion) and forcing conditions (strong acid, elevated temperature) to achieve a reasonable reaction rate.

Q3: What are the key side reactions I should be aware of?

A3: The most common side reactions stem from the harsh conditions and the nature of the substrate. The diagram below illustrates the main reaction pathways.

G cluster_main Reaction Pathways cluster_products Products SM Starting Material 1-methyl-1H-imidazole-5-carbonitrile DP Desired Product 1-methyl-4-nitro-1H- imidazole-5-carbonitrile SM->DP Desired Nitration IP Isomeric Impurity 1-methyl-5-nitro-1H- imidazole-4-carbonitrile SM->IP Isomeric Nitration HP Hydrolysis Products (Amide, Carboxylic Acid) DP->HP Hydrolysis DP2 Degradation Products (Ring Opening, etc.) DP->DP2 Degradation

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on explaining the causality behind experimental choices to ensure reproducible, high-yield outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for this compound?

The synthesis of this compound typically involves a two-step process starting from a suitable imidazole precursor. The general strategy is:

  • Nitration: Introduction of a nitro group onto the imidazole ring.

  • N-Methylation: Addition of a methyl group to one of the ring nitrogens. The order of these steps is critical and can significantly impact the regioselectivity and overall yield of the final product. Often, the synthesis starts with 4-nitro-1H-imidazole, which is then methylated.

Q2: How does the choice of base and solvent affect the N-methylation of 4-nitro-1H-imidazole?

The N-methylation step is a nucleophilic substitution reaction where the deprotonated imidazole nitrogen attacks the methylating agent. The choice of base and solvent is crucial for achieving high regioselectivity and yield.

  • Base: A base is required to deprotonate the imidazole ring, creating the nucleophilic imidazolate anion. Common bases include potassium carbonate (K₂CO₃) and potassium hydroxide (KOH). K₂CO₃ is often preferred as it is a milder base, reducing the risk of side reactions.[1][2]

  • Solvent: Polar aprotic solvents like Acetonitrile (CH₃CN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are typically used.[1] Acetonitrile is often an excellent choice as it facilitates the reaction while allowing for easier workup and product isolation.[2][3]

Q3: What are the most effective methods for purifying the final product?

Column chromatography is the most common and effective method for purifying this compound.[4] The polarity of the eluent system is critical for achieving good separation from starting materials and any isomeric byproducts.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient of non-polar and polar solvents, such as petroleum ether/ethyl acetate or hexane/ethyl acetate, is effective.[3][4] Starting with a low polarity and gradually increasing it allows for the separation of less polar impurities before eluting the desired product.

For challenging separations, such as resolving the N1-methyl (4-nitro) from the N1-methyl (5-nitro) isomer, High-Performance Liquid Chromatography (HPLC) may be necessary.[4]

Q4: Which analytical techniques are recommended for product characterization and purity assessment?

A combination of techniques is essential to confirm the structure and purity of this compound.

  • NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural elucidation. The chemical shifts and coupling constants of the imidazole ring protons and the methyl group provide definitive structural information and can distinguish between isomers.[1][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for determining the purity of the compound and quantifying any impurities. A reverse-phase C18 column is typically suitable.[5][6]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low or No Yield of the Desired Product
Possible CauseSuggested SolutionScientific Rationale
Incomplete Deprotonation Ensure the base is anhydrous and used in slight excess (e.g., 1.1-1.2 equivalents).The imidazole N-H is weakly acidic, and its deprotonation is essential for the subsequent alkylation. Water can quench the base and inhibit the formation of the reactive imidazolate anion.
Low Reaction Temperature Increase the reaction temperature. A temperature of 60°C has been shown to significantly improve yields in similar alkylations.[1][2]N-alkylation reactions often have a significant activation energy. Heating the reaction provides the necessary energy to overcome this barrier and increase the reaction rate.
Inactive Alkylating Agent Use a fresh, high-quality methylating agent (e.g., methyl iodide, dimethyl sulfate).Alkylating agents can degrade over time, especially if exposed to moisture. Using a fresh source ensures a sufficient concentration of the electrophile.
Poor Solvent Choice Switch to a polar aprotic solvent like acetonitrile or DMF if using a less suitable solvent.[1][3]These solvents effectively solvate the cation of the base (e.g., K⁺) without strongly solvating the imidazolate anion, leaving it more nucleophilic and reactive.
Problem 2: Formation of Multiple Products (Isomeric Impurities)

The primary isomeric impurity is typically the undesired 1-methyl-5-nitro-1H-imidazole-5-carbonitrile.

Possible CauseSuggested SolutionScientific Rationale
Lack of Regiocontrol Optimize the reaction conditions. Using K₂CO₃ in acetonitrile at 60°C has been shown to favor N-1 alkylation for 4-nitroimidazole.[2]The regioselectivity of the alkylation is a delicate balance of electronic and steric factors, which are influenced by the solvent, base, and temperature. The conditions cited have been experimentally proven to favor the desired isomer.
Tautomerization of Starting Material Ensure complete deprotonation before adding the alkylating agent by allowing sufficient stirring time after base addition (e.g., 15-30 minutes).[1]4-nitroimidazole can exist in tautomeric forms. Allowing the base to fully deprotonate the starting material can help lock it into a single anionic form before the alkylating agent is introduced, potentially improving regioselectivity.
Problem 3: Purification Challenges via Column Chromatography
Possible CauseSuggested SolutionScientific Rationale
Co-elution of Isomers Use a shallower solvent gradient and a longer column to improve resolution.[4]Isomers often have very similar polarities. A shallower gradient increases the differential migration of the compounds on the column, while a longer column provides more theoretical plates for separation.
Product Adsorption to Silica Pre-treat the silica gel with a small amount of triethylamine (e.g., 0.5-1% in the eluent).[4]The basic imidazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and poor separation. A basic modifier neutralizes these acidic sites.
Sample Overloading Reduce the amount of crude material loaded onto the column. A general guideline is 1-5% of the silica gel mass.[4]Overloading the column saturates the stationary phase, preventing proper equilibration and leading to broad bands and poor separation.

Visualized Workflows and Logic

General Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification start Start: 4-Nitro-1H-imidazole base Add Base (K2CO3) in Acetonitrile start->base stir Stir (15-30 min) base->stir alkylate Add Methylating Agent (e.g., CH3I) stir->alkylate heat Heat to 60°C alkylate->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup & Extraction monitor->workup crude Obtain Crude Product workup->crude column Column Chromatography (Silica Gel) crude->column Purify gradient Elute with Hexane/ Ethyl Acetate Gradient column->gradient fractions Collect & Analyze Fractions by TLC gradient->fractions combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent combine->evaporate final_product Final Product: 1-Methyl-4-nitro-1H- imidazole-5-carbonitrile evaporate->final_product

Caption: High-level workflow for synthesis and purification.

Troubleshooting Logic for Low Yield

start Low Yield Observed check_base Is base anhydrous and in excess? start->check_base check_temp Was reaction heated to ~60°C? check_base->check_temp Yes solution_base Action: Use dry base, 1.2 equivalents check_base->solution_base No check_reagent Is methylating agent fresh? check_temp->check_reagent Yes solution_temp Action: Increase reaction temp. check_temp->solution_temp No solution_reagent Action: Use fresh reagent check_reagent->solution_reagent No

References

Technical Support Center: Stability of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methyl-4-nitro-1H-imidazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. The following information is curated to help you anticipate and troubleshoot potential stability issues during your experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound?

A1: Based on the functional groups present in this compound (a nitro-substituted imidazole ring and a nitrile group), two primary degradation pathways are anticipated:

  • Hydrolysis of the Nitrile Group: The nitrile (-CN) group is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds in a stepwise manner, first forming the intermediate 1-methyl-4-nitro-1H-imidazole-5-carboxamide, which can be further hydrolyzed to the corresponding 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid. The synthesis of the carboxylic acid from the nitrile has been documented, confirming the feasibility of this pathway[1].

  • Degradation of the Nitroimidazole Ring: The nitro-substituted imidazole ring can be susceptible to degradation under certain conditions:

    • Photolytic Degradation: Nitroaromatic compounds are known to absorb UV light, which can lead to photodegradation[2]. This can involve complex reaction pathways, including potential cleavage of the imidazole ring or reactions involving the nitro group.

    • Oxidative Degradation: The imidazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents.

    • Thermal Decomposition: While many nitroimidazoles exhibit good thermal stability, high temperatures can lead to decomposition[3][4]. The decomposition of 4-nitroimidazole has been shown to start with the cleavage of the C-NO2 bond[4].

Q2: What are the recommended storage and handling conditions for this compound?

A2: To maintain the integrity of this compound, the following storage and handling procedures are recommended:

  • Storage: Store the compound in a cool, dry, and dark place. A well-sealed container is crucial to protect it from moisture and light. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Handling: Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the degradation of this compound. Such a method should be able to separate the parent compound from all potential degradation products. UV detection is generally suitable for this class of compounds. For definitive identification of degradation products, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.

Q4: Are there any known incompatibilities with common solvents or reagents?

A4: While specific incompatibility studies on this compound are not widely published, it is prudent to avoid the following based on its chemical structure:

  • Strong Acids and Bases: These can catalyze the hydrolysis of the nitrile group.

  • Strong Oxidizing Agents: These may lead to the degradation of the imidazole ring.

  • Protic Solvents at Elevated Temperatures: In combination with heat, protic solvents may facilitate hydrolytic degradation.

It is always recommended to perform preliminary compatibility studies with your specific experimental conditions and formulations.

Troubleshooting Guide

This section addresses common issues that may arise during the use of this compound in your experiments.

Observed Issue Potential Cause Recommended Action
Appearance of unexpected peaks in HPLC chromatogram Degradation of the compound.- Confirm the identity of the new peaks using LC-MS. - Review storage and handling procedures. - Conduct a forced degradation study (see protocol below) to identify potential degradation products.
Loss of compound potency or concentration over time Instability under experimental conditions.- Re-evaluate the stability of the compound in your specific solvent and at the experimental temperature. - Prepare fresh solutions for each experiment. - Store stock solutions at a lower temperature and protected from light.
Inconsistent experimental results Variability in the purity of the compound due to degradation.- Always use a fresh, well-characterized batch of the compound. - Implement a routine quality control check of your stock solutions using a stability-indicating HPLC method.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the stability of a molecule and to develop a stability-indicating analytical method[5][6][7]. The following is a general protocol that can be adapted for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Incubate the stock solution at 80°C.

  • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter)[8].

3. Sample Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

The following provides a starting point for developing a stability-indicating HPLC method. This method will likely require optimization for your specific instrumentation and degradation products.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determine the UV maximum of the parent compound (a starting point could be around 254 nm or 318 nm, common for nitroimidazoles)[9]. Use a photodiode array (PDA) detector to monitor peak purity.
Injection Volume 10 µL

Visualizing Degradation Pathways and Workflows

cluster_compound This compound cluster_stress Stress Conditions cluster_products Potential Degradation Products Compound C₅H₄N₄O₂ Acid Acidic Hydrolysis (H⁺, Δ) Compound->Acid Base Basic Hydrolysis (OH⁻, Δ) Compound->Base Oxidation Oxidation ([O]) Compound->Oxidation Photo Photolysis (hν) Compound->Photo Carboxamide 1-methyl-4-nitro-1H-imidazole-5-carboxamide Acid->Carboxamide Step 1 Base->Carboxamide Step 1 RingOpened Ring-Opened Products Oxidation->RingOpened Photo->RingOpened CarboxylicAcid 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid Carboxamide->CarboxylicAcid Step 2

Caption: Potential degradation pathways of this compound under various stress conditions.

cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) Start->Stress Sample Sample at Predetermined Time Points Stress->Sample Neutralize Neutralize/Dilute Samples Sample->Neutralize Analyze Analyze via Stability-Indicating HPLC-UV/MS Neutralize->Analyze Data Data Analysis (% Degradation, Impurity Profile) Analyze->Data Report Report Results Data->Report

Caption: A typical experimental workflow for conducting a forced degradation study.

Summary of Potential Degradation Under Forced Conditions

The following table summarizes the expected outcomes of a forced degradation study on this compound. This should be used as a template to be populated with your experimental data.

Stress Condition Typical Conditions Expected Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°C1-methyl-4-nitro-1H-imidazole-5-carboxamide, 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid
Basic Hydrolysis 0.1 M NaOH, 60°C1-methyl-4-nitro-1H-imidazole-5-carboxamide, 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid
Oxidative Degradation 3% H₂O₂, Room TemperatureOxidized imidazole ring derivatives, potential ring-opened products
Photolytic Degradation ICH Q1B guidelinesPhotodegradation products of the imidazole ring
Thermal Degradation 80°CTo be determined; may include products from C-NO₂ bond cleavage

References

  • Jahagirdar, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Available at: [Link]

  • Gao, Y., et al. (2010). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Journal of Heterocyclic Chemistry, 47(5), 1108-1111. Available at: [Link]

  • Kumar, V., & Kumar, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(12), 129-140. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-4-nitro-5-hydroxyimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(11), 4881-4887. Available at: [Link]

  • Sharma, S., & Singh, S. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(1), 1-8. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Diao, Y., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3072. Available at: [Link]

  • Tokesi, K., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776. Available at: [Link]

  • Gomez, M. I., et al. (2023). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Atmosphere, 14(3), 517. Available at: [Link]

  • El-Zaher, A. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5928. Available at: [Link]

  • Wang, X., et al. (2009). Production of 4-nitroimidazole and its thermal stability. Journal of Chemical and Pharmaceutical Research, 1(1), 1-6. Available at: [Link]

  • SIELC Technologies. (2018). 1H-Imidazole, 4-methyl-5-nitro. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Introduction to Crystallization of this compound

This compound is a key building block in medicinal chemistry and drug discovery. Its purification via crystallization is a critical step to ensure the desired purity for subsequent applications. The presence of a polar nitro group, a nitrile functionality, and the imidazole ring imparts specific physicochemical properties that can make its crystallization challenging. This guide provides a structured approach to troubleshoot and optimize the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility properties of this compound in common laboratory solvents?

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, DichloromethaneLikely SolubleGood dipole-dipole interactions with the nitro and nitrile groups.
Polar Protic Methanol, EthanolLikely SolubleCapable of hydrogen bonding with the nitrogen atoms of the imidazole ring.
Non-Polar Hexane, TolueneLikely Sparingly Soluble to InsolubleLacks favorable interactions with the polar functional groups of the molecule.
Other ChloroformLikely SolubleA good solvent for many nitrogen-containing heterocyclic compounds.

Q2: I am not getting any crystals, even after cooling the solution for an extended period. What should I do?

A2: Failure to crystallize can stem from several factors. The primary reasons are often supersaturation has not been reached, the compound is too soluble in the chosen solvent, or the presence of impurities is inhibiting crystal nucleation.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface. This can create microscopic imperfections on the glass surface that serve as nucleation sites.

  • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • Increase Concentration: If the compound is too dilute, you can slowly evaporate the solvent to increase the concentration. This can be done by leaving the flask partially open in a fume hood or by gentle heating.

  • Add an Anti-solvent: If your compound is highly soluble in the chosen solvent, you can try adding an "anti-solvent" – a solvent in which your compound is insoluble but is miscible with the primary solvent. Add the anti-solvent dropwise until the solution becomes slightly turbid, then allow it to stand. For example, if your compound is dissolved in a polar solvent like ethanol, you could try adding a non-polar anti-solvent like hexane.

Q3: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is cooled too quickly or when the melting point of the solute is lower than the temperature of the solution.

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. A gradual decrease in temperature promotes ordered crystal growth over amorphous precipitation.

  • Use a Different Solvent System: The chosen solvent may be too good a solvent for your compound. Try a solvent in which the compound has lower solubility at elevated temperatures. A solvent-pair system can also be effective. For instance, dissolving the compound in a minimal amount of a good solvent (like dichloromethane or chloroform) and then slowly adding a poor solvent (like hexane) can promote crystallization. A related compound, 1-methyl-4-nitro-1H-imidazole, has been successfully crystallized from a chloroform/hexane mixture[1].

  • Lower the Crystallization Temperature: If the melting point of your compound is low, you may need to cool the solution to a much lower temperature to induce crystallization. The regioisomer, 1-methyl-5-nitro-1H-imidazole-2-carbonitrile, has a reported melting point of 80-85 °C, which can serve as a rough estimate[2].

Q4: The crystals I obtained are very small or look like a powder. How can I get larger, better-quality crystals?

A4: The formation of small crystals or a powder is usually a result of rapid crystallization. To obtain larger crystals, the rate of crystal growth needs to be slowed down.

  • Slower Cooling: As mentioned previously, slow cooling is crucial for growing larger crystals. An insulated container (e.g., a beaker of warm water or a Dewar flask) can be used to slow down the cooling rate.

  • Reduce Supersaturation: A highly supersaturated solution will lead to rapid nucleation and the formation of many small crystals. You can reduce the level of supersaturation by using slightly more solvent than the minimum required to dissolve the compound at the boiling point.

  • Solvent Diffusion: A solvent diffusion (or vapor diffusion) method can be employed. Dissolve your compound in a small amount of a good, volatile solvent (e.g., dichloromethane). Place this vial inside a larger, sealed container that contains a poor, less volatile solvent (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting slow crystal growth.

Troubleshooting Guide

This section provides a more detailed, cause-and-effect approach to common crystallization problems.

Diagram 1: Troubleshooting Crystallization Issues

TroubleshootingCrystallization cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_poor_quality Troubleshooting: Poor Crystal Quality start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out poor_quality Poor Crystal Quality (small, powder) start->poor_quality nc_cause1 Insufficient Supersaturation no_crystals->nc_cause1 nc_cause2 Inhibition by Impurities no_crystals->nc_cause2 oo_cause1 Cooling Too Rapidly oiling_out->oo_cause1 oo_cause2 Inappropriate Solvent oiling_out->oo_cause2 pq_cause1 Rapid Crystallization poor_quality->pq_cause1 nc_sol1 Induce (scratch, seed) Concentrate solution Add anti-solvent nc_cause1->nc_sol1 nc_sol2 Further purify (e.g., column chromatography) nc_cause2->nc_sol2 oo_sol1 Slow down cooling rate oo_cause1->oo_sol1 oo_sol2 Use a different solvent or solvent pair oo_cause2->oo_sol2 pq_sol1 Slow cooling Reduce supersaturation Use vapor diffusion pq_cause1->pq_sol1

Caption: A decision tree for troubleshooting common crystallization problems.

Experimental Protocol: General Crystallization Procedure

This protocol provides a general framework for the crystallization of this compound. The choice of solvent(s) should be determined experimentally based on small-scale solubility tests.

1. Solvent Selection:

  • Place a few milligrams of the crude compound into several small test tubes.

  • Add a few drops of a single solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • If a single suitable solvent is not found, a solvent-pair system can be used. The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent), and the two solvents must be miscible.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (or the "good" solvent of a pair).

  • Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. If using a solvent pair, add the "good" solvent until the solid dissolves, and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.

3. Cooling and Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent rapid evaporation and contamination.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Dry the crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.

Diagram 2: Crystallization Workflow

CrystallizationWorkflow start Start: Crude Compound solvent_selection 1. Solvent Selection start->solvent_selection dissolution 2. Dissolution in Hot Solvent solvent_selection->dissolution cooling 3. Slow Cooling dissolution->cooling crystallization 4. Crystal Formation cooling->crystallization filtration 5. Vacuum Filtration crystallization->filtration washing 6. Wash with Cold Solvent filtration->washing drying 7. Drying of Crystals washing->drying end End: Pure Crystalline Product drying->end

Caption: A step-by-step workflow for a typical recrystallization experiment.

Safety Precautions

Nitroimidazole derivatives should be handled with care. Always consult the Safety Data Sheet (SDS) for the specific compound before starting any experimental work. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

References

  • Khan, M. A., et al. (2013). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 10(S2), S1608-S1616. Available at: [Link]

  • ChemSynthesis. (2025). 1-methyl-5-nitro-1H-imidazole-2-carbonitrile. Available at: [Link]

Sources

Technical Support Center: Identifying Impurities in 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methyl-4-nitro-1H-imidazole-5-carbonitrile (CAS 40648-96-2). This guide is designed for researchers, analytical scientists, and drug development professionals to effectively identify and troubleshoot impurities in samples of this critical pharmaceutical intermediate.[1] We will move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring you can adapt these methods to your unique experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purity and analysis of this compound.

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities can generally be categorized into three main types:

  • Process-Related Impurities: These originate from the synthetic route.

    • Unreacted Starting Materials: Depending on the synthesis, this could include N-methylimidazole or a precursor imidazole.[2]

    • Isomeric By-products: Nitration of the imidazole ring can lead to the formation of positional isomers, which can be difficult to separate. A common example is the formation of 1-methyl-5-nitro-1H-imidazole derivatives alongside the desired 4-nitro product.[3][4]

    • Reagents and Solvents: Residual solvents or leftover reagents from the synthesis and purification steps.

  • Degradation Products: These form due to the inherent instability of the molecule under certain conditions.

    • Hydrolysis Products: The nitrile group (-C≡N) is susceptible to hydrolysis, especially under strong acidic or basic conditions. This can yield the corresponding carboxamide (1-methyl-4-nitro-1H-imidazole-5-carboxamide) and subsequently the carboxylic acid (1-methyl-4-nitro-1H-imidazole-5-carboxylic acid).[5]

    • Reduction of the Nitro Group: The nitro group (-NO₂) can be reduced to form nitroso (-NO) or amino (-NH₂) derivatives. This is a common degradation pathway for nitroaromatic compounds.[6]

    • Ring Degradation: Exposure to harsh oxidative conditions or high-energy light (photolytic degradation) can lead to the cleavage of the imidazole ring itself.[6][7]

  • Contaminants: These are foreign substances introduced during handling or storage, such as moisture or leachables from container closures.

Q2: What are the recommended analytical techniques for purity assessment?

A2: A multi-technique approach is always recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity determination and impurity quantification. A reverse-phase method with UV detection is the standard approach, as it is well-suited for non-volatile compounds like this one.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities, including residual solvents. It provides definitive identification through mass spectral library matching.[10][11] Spectral data for the parent compound is available, which can serve as a reference.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool that combines the separation capabilities of HPLC with the identification power of mass spectrometry. It is invaluable for identifying unknown, non-volatile impurities and degradation products.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the definitive structural elucidation of the main compound and for identifying and quantifying impurities, especially isomers, without the need for a reference standard (qNMR).[15][16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid method to confirm the presence of key functional groups (nitrile, nitro, imidazole ring) and to detect certain impurities, such as the appearance of a carbonyl (C=O) peak from hydrolysis to the carboxylic acid.[17]

Q3: What are the optimal storage conditions to ensure the stability of this compound?

A3: To minimize degradation, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). Tightly sealed containers made of inert materials are essential to protect against moisture and oxygen. Given the potential for photolytic degradation, amber vials or light-blocking containers are highly recommended.[7]

Part 2: Troubleshooting and Experimental Guides

This section provides in-depth, question-and-answer-based troubleshooting for specific issues you may encounter during analysis.

Chromatography Troubleshooting

Q4: I see unexpected peaks in my HPLC chromatogram. How do I systematically identify them?

A4: An unexpected peak requires a logical, stepwise investigation. The workflow below outlines a systematic approach.

impurity_identification_workflow start Unexpected Peak Observed in HPLC-UV check_blank 1. Analyze Blank Injection (Solvent/Mobile Phase) start->check_blank is_blank_peak Is peak present in blank? check_blank->is_blank_peak system_peak Source is Ghost Peak: - Contaminated mobile phase - System bleed - Carryover is_blank_peak->system_peak Yes spike_sample 2. Spike with Known Impurities (Starting materials, isomers) is_blank_peak->spike_sample No is_match Does retention time match? spike_sample->is_match known_impurity Impurity Identified: Confirm with reference standard. is_match->known_impurity Yes lcms_analysis 3. Analyze by LC-MS is_match->lcms_analysis No ms_data Obtain Mass Spectrum (MS) and MS/MS Fragmentation lcms_analysis->ms_data propose_structure 4. Propose Structure - Check for expected mass (hydrolysis, reduction) - Correlate fragmentation pattern ms_data->propose_structure isolate_confirm 5. Isolate & Confirm (if necessary) - Preparative HPLC - NMR Spectroscopy propose_structure->isolate_confirm final_id Structure Confirmed isolate_confirm->final_id

Caption: Workflow for systematic impurity identification.

Causality:

  • Blank Analysis: This first step is crucial to rule out systemic contamination. "Ghost peaks" can arise from contaminated solvents, mobile phase degradation, or carryover from previous injections.[18]

  • Spiking: Co-injecting your sample with known potential impurities (like starting materials or synthesized isomers) is the fastest way to confirm their presence. A perfect overlay of the peak confirms identity.

  • LC-MS Analysis: This is the most powerful tool for unknown identification. The molecular weight from the mass spectrum immediately narrows down the possibilities. For example, an observed mass of M+18 suggests hydrolysis of the nitrile to a carboxylic acid (loss of NH₃, addition of H₂O). An M-30 peak could indicate reduction of the nitro group to a nitroso group (loss of O).[6]

  • Isolation and NMR: For critical, unknown impurities present at significant levels (>0.1%), isolation via preparative HPLC followed by NMR analysis provides unambiguous structural confirmation.[19]

Q5: My HPLC peak for the main compound is tailing. What are the common causes and solutions?

A5: Peak tailing is usually caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions The basic nitrogen atoms in the imidazole ring can interact strongly with acidic residual silanol groups on the C18 column surface, causing tailing.1. Lower Mobile Phase pH: Add 0.1% formic acid or phosphoric acid to the mobile phase. This protonates the silanol groups, reducing their interaction with the basic analyte.[9][20] 2. Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are designed to minimize these interactions.
Column Overload Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.Dilute the sample and re-inject. If the peak shape improves, overload was the issue.
Column Contamination/Void Accumulation of particulate matter at the column inlet or the formation of a void can disrupt the sample path.1. Reverse flush the column (if permitted by the manufacturer). 2. Use a guard column to protect the analytical column from contaminants. 3. Replace the column if it is old or damaged.
Extra-Column Dead Volume Excessive volume in tubing or fittings between the injector and detector can cause band broadening and tailing.Ensure all fittings are tight and use tubing with the smallest appropriate internal diameter and length.
Spectroscopy Troubleshooting

Q6: My ¹H NMR spectrum shows unexpected signals. How do I interpret them in the context of potential impurities?

A6: The ¹H NMR spectrum provides a wealth of structural information. Here’s how to approach unexpected signals:

  • Check for Residual Solvents: First, compare the signals to a chart of common NMR solvents (e.g., Acetone, Ethyl Acetate, DMSO-d₆). Synthesis and purification steps often leave trace amounts.

  • Look for Isomeric Impurities: The chemical shifts of the imidazole ring protons are highly sensitive to the substituent positions. For this compound, you expect two singlets for the ring protons. An isomeric impurity, like a 1-methyl-5-nitro derivative, will have its own distinct set of ring proton signals at different chemical shifts.[16]

  • Identify Hydrolysis Products:

    • Carboxamide (-CONH₂): The nitrile hydrolysis intermediate will show two new, broad signals in the downfield region (typically 6-8 ppm) corresponding to the -NH₂ protons.

    • Carboxylic Acid (-COOH): The final hydrolysis product will display a very broad singlet, often far downfield (>10 ppm), for the acidic proton. This peak can sometimes be difficult to observe.

  • Identify Reduction Products:

    • Amino Group (-NH₂): If the nitro group is reduced to an amine, a new signal (often broad) will appear, and the electronic effect will cause significant upfield shifts of the adjacent ring protons.

Q7: How can I use FTIR to quickly screen for degradation?

A7: FTIR is an excellent, rapid screening tool. Compare the spectrum of a suspect sample to that of a known good reference standard. Pay close attention to these regions:

Functional Group Expected Wavenumber (cm⁻¹) Indication of Impurity
Nitrile (C≡N) 2220 - 2240A significant decrease in the intensity of this sharp peak suggests hydrolysis of the nitrile group.[21][22]
Nitro (N-O stretch) Asymmetric: 1550-1475 Symmetric: 1360-1290A change in the position or intensity of these strong bands could indicate reduction or loss of the nitro group.[23][24]
Carbonyl (C=O) ~1700 (Carboxylic Acid) ~1650 (Amide)The appearance of a new, strong peak in this region is a clear indicator of nitrile hydrolysis.
Hydroxyl (O-H) 3300 - 2500 (broad)The appearance of a broad absorption in this region points to the formation of the carboxylic acid hydrolysis product.

Part 3: Validated Experimental Protocols

These protocols provide a robust starting point for your method development and validation.

Protocol 1: HPLC-UV Purity and Impurity Profiling
  • Objective: To separate and quantify this compound from its potential impurities.

  • Instrumentation: HPLC system with UV/PDA detector, column oven, and autosampler.

  • Method Parameters:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size (or similar).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 290 nm (or determined by PDA maximum).[8]

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

    • Filter through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.

    • Tailing factor for the main peak should be ≤1.5.

Protocol 2: GC-MS Identification of Volatile Impurities
  • Objective: To identify volatile process-related impurities and potential degradation products.

  • Instrumentation: Gas chromatograph with a mass selective detector (MSD).

  • Method Parameters:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program:

      • Initial: 60 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Scan Range: 40 - 400 m/z.

  • Sample Preparation:

    • Dissolve ~5 mg of the sample in 1 mL of a suitable solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Vortex to ensure complete dissolution.

  • Data Analysis: Identify peaks by comparing their mass spectra against a commercial library (e.g., NIST) and by interpreting fragmentation patterns. The parent compound has a known mass spectrum that can be used as a reference.[12][25]

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. Retrieved from SIELC.[20]

  • Qu, Y., et al. (2011). Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance. Environmental Microbiology, 13(4), 1010-7.[26]

  • Patel, D., et al. (2012). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate.[8]

  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101689.[10]

  • SpectraBase. (2025). 1-Methyl-4-nitroimidazole-5-carbonitrile. John Wiley & Sons, Inc.[25]

  • Bernstein, M. P., et al. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal, 508(1), 449.[21]

  • Sousa, T., et al. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics, 10(5), 529.[27]

  • Moret, S., & Conte, L. S. (1996). Identification of imidazole derivatives in cigarette smoke. Journal of Chromatography A, 727(1), 109-117.[28]

  • Li, Y., et al. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 23(12), 3326.[13]

  • Verdon, E., et al. (2014). Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry. Food Additives & Contaminants: Part A, 31(6), 1010-1022.[14]

  • Zhang, T., et al. (2021). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. International Journal of Molecular Sciences, 22(16), 8849.[29]

  • Gómez-Pacheco, C. V., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 46(10), 3247-3257.[7]

  • Andreu, V., et al. (2006). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1135(1), 93-99.[30]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online, 34(7), 22-25.[22]

  • Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265-279.[6]

  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. SciSpace.[31]

  • ChemicalBook. (n.d.). 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID synthesis. Retrieved from ChemicalBook.[5]

  • Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". (n.d.). Royal Society of Chemistry.[32]

  • SpectraBase. (n.d.). 1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc.[15]

  • BLDpharm. (n.d.). 40648-96-2|this compound. Retrieved from BLDpharm.[33]

  • Liao, H., et al. (2014). Determination of Imidazole in Food Additives by Using Vortex Mixing Coupled with Ultrasonic Extraction and GC-MS. Food Science.[34]

  • Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Journal of Chromatography A, 1141(1), 117-122.[11]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....[17]

  • BenchChem. (2025). Technical Support Center: 1-Methyl-1H-imidazole-4-carbonitrile.[18]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts.[23]

  • Zhang, C., et al. (2012). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Journal of Energetic Materials, 30(4), 347-357.[3]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).[35]

  • University of Calgary. (n.d.). IR: nitro groups.[24]

  • BOC Sciences. (n.d.). CAS 40648-96-2 this compound.[]

  • SpectraBase. (n.d.). 1-Methyl-4-nitroimidazole-5-carbonitrile - Optional[MS (GC)] - Spectrum. John Wiley & Sons, Inc.[12]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of 1-Methyl-1H-imidazole-4-carbonitrile.[9]

  • LookChem. (n.d.). Cas 40648-96-2,this compound.[1]

  • BenchChem. (n.d.). A Comparative Guide to the Computational Analysis of 1-Methyl-1H-imidazole-4-carbonitrile.[37]

  • Wikipedia. (n.d.). Nitroimidazole.[2]

  • BOC Sciences. (n.d.). Metronidazole and Impurities.[]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.[4]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate.[16]

  • Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 456-480.[39]

  • Gürsoy, A., & Karali, N. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Archiv der Pharmazie, 336(7), 343-350.[19]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.[40]

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Technical Support Center: Synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing troubleshooting advice and in-depth FAQs grounded in established chemical principles. Our goal is to empower you to navigate the complexities of nitroimidazole chemistry with confidence and precision.

Part 1: Frequently Asked Questions (FAQs) - Core Synthetic Strategies

This section addresses foundational questions regarding the strategic approach to constructing the target molecule.

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound (a key intermediate for various bioactive compounds) primarily revolves around the introduction of the C5-carbonitrile group onto a pre-existing 1-methyl-4-nitroimidazole scaffold. The most established and logical approach is the Sandmeyer reaction , which involves the diazotization of a C5-amino group followed by displacement with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

Alternative, less common strategies could theoretically include direct C-H cyanation or nucleophilic aromatic substitution on a precursor with a suitable leaving group at the C5 position, though these are often complicated by the electron-rich nature of the imidazole ring and the directing effects of the existing substituents.

Q2: What is the recommended starting material and how is it prepared?

A2: The ideal and most direct precursor for the Sandmeyer route is 5-amino-1-methyl-4-nitroimidazole . This precursor is typically synthesized via two main pathways:

  • Vicarious Nucleophilic Substitution (VNS) of Hydrogen: This is an efficient method for introducing an amino group onto an electron-deficient aromatic ring. The reaction of 1-methyl-4-nitroimidazole with an aminating agent like 4-amino-1,2,4-triazole or 1,1,1-trimethylhydrazinium iodide in the presence of a strong base (e.g., potassium tert-butoxide in DMSO) can yield the desired 5-amino precursor.[1][2] This method is advantageous as it directly functionalizes the C-H bond at the activated C5 position.

  • Reduction of a Dinitro Precursor: An alternative involves the selective reduction of one nitro group in 1-methyl-4,5-dinitroimidazole. However, controlling the selectivity to avoid reduction of both nitro groups or the imidazole ring can be challenging. A more controlled approach involves the amination of 1-methyl-4,5-dinitroimidazole with aqueous ammonia, which can selectively substitute the C5-nitro group to yield 5-amino-1-methyl-4-nitroimidazole in high yield.[3]

Q3: How is the regioselectivity of N-methylation controlled to produce the 1-methyl isomer?

A3: Achieving regioselective N-alkylation of a nitroimidazole is a critical step. Starting with 4-nitroimidazole, alkylation can potentially occur at either the N1 or N3 position. The outcome is influenced by the reaction conditions (base, solvent, temperature) and the nature of the alkylating agent.[4][5] For 4-nitroimidazole, alkylation is generally favored at the N1 position. Studies have shown that using potassium carbonate (K₂CO₃) as the base in acetonitrile at elevated temperatures (e.g., 60°C) provides good yields and regioselectivity for the N1-alkylated product.[4][5] The choice of a less-hindered alkylating agent, like methyl iodide or dimethyl sulfate, is standard.

Part 2: Troubleshooting Guide for Synthesis

This section is formatted to address specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Problem: Low yield or failure of the Sandmeyer reaction for cyanation.

Q: I am attempting the Sandmeyer reaction on 5-amino-1-methyl-4-nitroimidazole, but I am getting a low yield of the target nitrile, or the reaction is failing completely. What are the critical parameters to investigate?

A: The Sandmeyer reaction is a powerful but sensitive transformation that relies on the successful formation and subsequent reaction of a diazonium salt intermediate.[6][7][8] Low yields are often traced back to issues in one of these two stages.

Troubleshooting & Optimization:

Possible Cause Suggested Solution
Inefficient Diazotization The conversion of the C5-amino group to the diazonium salt is critical. Ensure you are using a fresh source of sodium nitrite (NaNO₂) in a strongly acidic medium (e.g., HCl, H₂SO₄). The reaction must be kept cold (typically 0-5°C) to prevent premature decomposition of the unstable diazonium salt. A slight excess of nitrous acid is often used to drive the reaction to completion.
Decomposition of Diazonium Salt Nitro-substituted heterocyclic diazonium salts can be particularly unstable. Maintain strict temperature control throughout the diazotization and addition to the cyanide solution. Avoid unnecessary delays between the formation of the diazonium salt and its use in the cyanation step.
Poor Catalyst Activity The copper(I) cyanide (CuCN) catalyst is essential.[8] Ensure the CuCN is of high quality and not oxidized to Cu(II). The reaction is typically performed in a buffered or neutral solution, as highly acidic conditions can protonate the cyanide nucleophile, reducing its efficacy.
Side Reactions The aryl radical intermediate in the Sandmeyer mechanism can undergo undesired side reactions, such as reaction with water to form a phenol byproduct or with the halide counter-ion.[6][8] Ensure the reaction medium for the cyanation step is predominantly the cyanide solution to favor the desired reaction pathway.
Problem: Formation of significant impurities during cyanation.

Q: My crude product shows multiple spots on TLC, including what I suspect are hydroxylated or halogenated byproducts instead of the nitrile. How can I improve the selectivity?

A: The presence of competing nucleophiles is a primary cause of byproduct formation in the Sandmeyer reaction. The mechanism involves a radical-nucleophilic aromatic substitution, which can be less selective than other substitution types.[6][8]

Troubleshooting & Optimization:

Possible Cause Suggested Solution
Presence of Water The diazonium salt can react with water to form a hydroxylated byproduct (1-methyl-4-nitro-1H-imidazol-5-ol). While the reaction is conducted in an aqueous medium, minimizing the temperature helps suppress this side reaction until the desired nucleophile is introduced.
Competing Halide Ions If the diazotization is performed in HCl or HBr, the resulting chloride or bromide ions can compete with cyanide, leading to the formation of halogenated byproducts. Using sulfuric acid for diazotization can mitigate this, as the bisulfate anion is a much weaker nucleophile.
Radical Dimerization The aryl radical intermediate can dimerize to form biaryl byproducts, a known issue in Sandmeyer reactions.[8] Ensuring an efficient trapping of the radical by the copper-cyanide complex is key. This is achieved by maintaining an adequate concentration and activity of the CuCN catalyst.
Problem: Purification of the final product is challenging.

Q: I'm having difficulty purifying this compound using column chromatography. The compound streaks, or it co-elutes with a closely-running impurity.

A: Purification of imidazole-containing compounds can be problematic due to the basic nature of the imidazole ring, which can lead to strong interactions with the acidic silica gel stationary phase.[9]

Troubleshooting & Optimization:

Possible Cause Suggested Solution
Strong Adsorption on Silica Gel The basic nitrogen of the imidazole ring can bind irreversibly to the acidic silanol groups on the silica surface, causing streaking and poor recovery. Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system. This will cap the acidic sites and allow for cleaner elution.
Inadequate Solvent System The polarity of your eluent may not be optimized. A common system for such compounds is a gradient of ethyl acetate in hexanes or petroleum ether. Perform thorough TLC analysis with different solvent ratios to find the optimal system that provides good separation (a ΔRf of >0.2 is ideal).
Co-elution of Isomers If the initial N-methylation was not perfectly regioselective, you may have the 1-methyl-5-nitro-1H-imidazole-4-carbonitrile isomer present. Isomers can be very difficult to separate. A shallower solvent gradient, a longer column, or switching to a different stationary phase (like alumina) may be required. In challenging cases, preparative HPLC may be necessary.[9]
Crystallization Issues If chromatography is problematic, crystallization may be a better option. Try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) and allowing it to cool slowly. Seeding with a pure crystal can help induce crystallization.

Part 3: Experimental Protocols and Data Visualization

Detailed Experimental Protocol: Sandmeyer Cyanation

This protocol is a representative procedure based on the principles of the Sandmeyer reaction. Disclaimer: This protocol should be adapted and optimized based on your specific laboratory conditions and safety protocols. Handle all reagents, especially cyanides, with extreme caution in a well-ventilated fume hood.

Step 1: Diazotization of 5-amino-1-methyl-4-nitroimidazole

  • In a three-neck flask equipped with a thermometer and a mechanical stirrer, dissolve 5-amino-1-methyl-4-nitroimidazole (1.0 eq) in dilute sulfuric acid (e.g., 3 M) at 0-5°C.

  • While maintaining the temperature below 5°C, add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise.

  • Stir the resulting solution at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Warm the mixture gently if necessary to dissolve the salts, then cool to 10-15°C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture, and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 0.5% triethylamine.

  • Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound.

Diagrams and Workflows

A clear visualization of the reaction mechanism and overall process can significantly aid in understanding and troubleshooting.

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation Amine 5-Amino-1-methyl- 4-nitroimidazole Diazonium Diazonium Salt Amine->Diazonium NaNO₂, H₂SO₄ 0-5°C Radical Aryl Radical + N₂ Gas Diazonium->Radical Cu(I)CN (e⁻ transfer) Product 1-Methyl-4-nitro-1H- imidazole-5-carbonitrile Radical->Product [Cu(II)(CN)₂] (CN transfer)

Caption: Mechanism of the Sandmeyer reaction for synthesis.

Synthesis_Workflow start Start: 1-Methyl-4-nitroimidazole precursor 5-Amino-1-methyl- 4-nitroimidazole start->precursor VNS Amination diazonium Diazonium Salt Intermediate precursor->diazonium Diazotization (NaNO₂, H⁺) crude Crude Product diazonium->crude Sandmeyer Cyanation (CuCN) purified Purified Product crude->purified Purification (Column Chromatography)

Caption: Overall synthetic workflow from a common precursor.

References

  • Hosmane, R. S., Bhan, A., & Rauser, M. E. (1986). A new synthesis of 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid. Heterocycles, 24(10), 2743-2748. (Source derived from general chemical database information[10])

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-[4-Cyano-1-methyl-3-(1-methyl-5-nitroimidazol-2-yl)pyrazol-5-yl]formimidic acid, 2-methyl hydrazide. Retrieved from [Link]

  • Lian, P., et al. (2021). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. ResearchGate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-methyl-5-nitro-1H-imidazole-2-carbonitrile. Retrieved from [Link]

  • Butt, M. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH. Retrieved from [Link]

  • Gidaspov, A. A., et al. (1998). Vicarious C-amination of 1-methyl-4-nitroimidazole. ScienceDirect. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • NRO Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Retrieved from [Link]

  • Cao, D.-L., et al. (2009). Preparation of 4,5-nitroimidazole. ResearchGate. Retrieved from [Link]

  • Diao, Y., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. ResearchGate. Retrieved from [Link]

  • Gidaspov, A. A., et al. (1998). Vicarious C-amination of 1-methyl-4-nitroimidazole. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methyl-4-nitro-1H-imidazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. Here, we explore its stability and degradation pathways, offering practical guidance in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure, the primary degradation pathways for this compound are expected to involve hydrolysis of the nitrile group and degradation of the nitroimidazole ring under various stress conditions.

  • Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions. This typically occurs in a stepwise manner, first forming an amide intermediate (1-methyl-4-nitro-1H-imidazole-5-carboxamide) and subsequently the carboxylic acid (1-methyl-4-nitro-1H-imidazole-5-carboxylic acid)[1][2].

  • Oxidative Degradation: The imidazole ring, particularly with the activating nitro group, is prone to oxidative degradation.[1] This can lead to ring-opening products or the formation of hydroxylated species.[3][4]

  • Photolytic Degradation: Exposure to light, especially UV radiation, can induce photodegradation of the nitroimidazole ring.[1][5][6] This can result in complex transformations, including denitration or rearrangement of the ring structure.[5][7]

Q2: What are the recommended storage conditions to ensure the stability of this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1] Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidative degradation.[1]

Q3: How can I effectively monitor the degradation of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable technique for monitoring the degradation of this compound.[1] This method should be capable of separating the parent compound from all potential degradation products.[8][9][10] UV detection is generally suitable for this class of compounds.[1] For identification of unknown degradation products, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[4]

Q4: Are there any known incompatibilities with common excipients or solvents?

A4: While specific incompatibility studies for this exact molecule are not widely published, it is prudent to avoid strong acids, bases, and oxidizing agents in formulations, as these are known to accelerate the degradation of nitroimidazole compounds.[1]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound degradation.

Problem Potential Cause Recommended Solution
No degradation observed in forced degradation studies. Stress conditions are too mild.Increase the concentration of the stressor (acid, base, oxidizing agent), elevate the temperature, or extend the duration of the study.[1]
Excessive degradation (>20%) of the parent compound. Stress conditions are too harsh.Decrease the concentration of the stressor, lower the temperature, or shorten the study duration.[1][11]
Poor peak shape (tailing or fronting) in HPLC analysis. Inappropriate mobile phase pH; Column overload; Column degradation.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Reduce the sample concentration or injection volume. Replace the column if necessary.[1]
Appearance of ghost peaks in the chromatogram. Contamination in the mobile phase or injector; Carryover from previous injections.Use fresh, high-purity solvents. Implement a robust needle wash protocol in your autosampler method.[1]
Mass imbalance (sum of parent and degradants is not 100%). Formation of non-UV active or volatile degradation products; Degradants are not eluting from the column.Utilize a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS) to detect non-UV active compounds. Modify the HPLC method (e.g., change the mobile phase or gradient) to ensure all degradation products are eluted.[1]

Experimental Protocols

Protocol for Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound. The goal of a forced degradation study is to generate degradation products to develop and validate a stability-indicating analytical method.[12][13]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.[1]

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[1]

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.[1]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.[1]

  • Thermal Degradation: Incubate the stock solution at 80°C.[1]

  • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1]

3. Sample Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.[1]

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.[1]

  • Dilute the samples to a suitable concentration with the mobile phase before injection.

  • Analyze the samples using a validated stability-indicating HPLC-UV method.

Suggested HPLC Method Parameters

This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]
Mobile Phase Gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile)[1][9]
Flow Rate 1.0 mL/min[1]
Detection Wavelength Based on the UV spectrum of the parent compound (a starting wavelength of 254 nm can be explored)[14]
Injection Volume 10 µL[1]
Column Temperature 30°C[1]

Visualizing Degradation Pathways and Workflows

Figure 1: Potential Degradation Pathways

G parent 1-methyl-4-nitro-1H- imidazole-5-carbonitrile amide 1-methyl-4-nitro-1H- imidazole-5-carboxamide parent->amide Acid/Base Hydrolysis oxidized Oxidized Imidazole Ring Derivatives parent->oxidized Oxidation (H₂O₂) photodegraded Photodegradation Products (e.g., denitration, ring cleavage) parent->photodegraded Photolysis (UV/Vis Light) acid 1-methyl-4-nitro-1H- imidazole-5-carboxylic acid amide->acid Acid/Base Hydrolysis

Caption: Potential degradation routes for this compound.

Figure 2: Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) stock->acid base Basic (0.1M NaOH, 60°C) stock->base oxidative Oxidative (3% H₂O₂, RT) stock->oxidative thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Timepoint Sampling & Neutralization/Dilution acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc results Data Interpretation hplc->results

Caption: Workflow for conducting forced degradation studies.

Summary of Potential Degradation Products

The following table summarizes the expected degradation products under different stress conditions. Researchers should populate the "% Degradation" column with their own experimental data.

Stress Condition Parameter Value Potential Degradation Product(s) Identified
Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C)% Degradation at 24hData not available1-methyl-4-nitro-1H-imidazole-5-carboxamide, 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid[1]
Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C)% Degradation at 24hData not available1-methyl-4-nitro-1H-imidazole-5-carboxamide, 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid[1]
Oxidative Degradation (e.g., 3% H₂O₂, RT)% Degradation at 24hData not availableOxidized imidazole ring derivatives (e.g., hydroxylated species)[1][4]
Photolytic Degradation (e.g., ICH Q1B)% Degradation after exposureData not availablePhotodegradation products of the imidazole ring (e.g., denitrated compounds)[1][5]
Thermal Degradation (e.g., 80°C)% Degradation at 48hData not availableTo be determined based on experimental results.

References

  • Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. ResearchGate. [Link]

  • 1-methyl-5-nitro-1H-imidazole-2-carbonitrile - C5H4N4O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • 1-Methyl-4-nitroimidazole | C4H5N3O2 | CID 18209. PubChem. [Link]

  • Forced Degradation Studies Research Articles. R Discovery. [Link]

  • 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid | C5H5N3O4 | CID 245313. PubChem. [Link]

  • Forced Degradation – A Review. MedCrave. [Link]

  • Separation of Imidazole, 1-methyl-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Atmospheric Photochemical Oxidation of 4-Nitroimidazole. MDPI. [Link]

  • Degradation Study of Metronidazole in Active and Different Formulation by UV Spectroscopy. Walsh Medical Media. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. PubMed. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. PubMed. [Link]

  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. PubMed. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • 1-Methyl-4-nitro-5-hydroxyimidazole | C4H5N3O3 | CID 10464427. PubChem. [Link]

  • (PDF) 1-Methyl-5-nitro-1H-imidazole. ResearchGate. [Link]

  • Operating conditions for nitroimidazoles analysis. ResearchGate. [Link]

  • Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. Agilent. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • 1-Methyl-5-nitro-1H-imidazole. PMC. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. [Link]

  • Photocatalytic degradation of methyl orange using Zn@[Fe(CN) 5 NO] complex under sunlight irradiation. ResearchGate. [Link]

  • Cas 40648-96-2,this compound. Lookchem. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

1-methyl-4-nitro-1H-imidazole-5-carbonitrile is a heterocyclic compound featuring an imidazole core, a structure of significant interest in medicinal chemistry. However, its functional groups—a nitro group (-NO2) and a nitrile group (-CN)—along with its planar aromatic system, contribute to strong intermolecular forces and high crystal lattice energy. These characteristics often result in poor solubility in aqueous solutions, a significant hurdle for researchers in drug development and biological assays. More than 40% of new chemical entities are poorly soluble in water, which can hinder preclinical development and formulation.[1][2]

This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome the solubility issues associated with this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility properties of this compound, and why is it so difficult to dissolve?

Answer: While specific experimental solubility data for this exact molecule is not widely published, we can predict its behavior based on its structural components and related nitroimidazole compounds.[3][4]

  • Structural Analysis:

    • Imidazole Ring: The core is a polar, aromatic heterocycle. Imidazole itself is water-soluble and can act as a weak base.[5][6]

    • Nitro Group (-NO2): This is a strong electron-withdrawing group that increases polarity. However, it also contributes to strong crystal packing, which can significantly lower solubility.

    • Nitrile Group (-CN): A polar group that can act as a hydrogen bond acceptor.

    • Methyl Group (-CH3): Adds a small degree of lipophilicity.

  • The Solubility Challenge: The combination of a planar aromatic system with highly polar nitro and nitrile groups allows for strong, stable crystal lattice formation. For a solvent to dissolve the compound, it must provide enough energy to overcome these intermolecular forces. Aqueous solvents like water and buffers often cannot disrupt this stable crystal structure effectively, leading to poor solubility. Compounds with similar nitroimidazole structures are often classified as poorly water-soluble.[3][7]

Q2: I'm preparing a stock solution for my experiments. Which organic solvents should I try first?

Answer: For creating a concentrated stock solution, the best approach is to start with polar aprotic solvents, which are excellent at disrupting the crystal lattice of polar, non-ionizable compounds.

Recommended Starting Solvents: A systematic screening approach is recommended. The following table provides a list of common organic solvents and their typical effectiveness for compounds of this class.

SolventTypeExpected EfficacyNotes for Use
Dimethyl Sulfoxide (DMSO) Polar AproticHigh The most common and effective choice for initial stock solutions. Ensure use of anhydrous, high-purity DMSO to prevent degradation.
Dimethylformamide (DMF) Polar AproticHigh Similar to DMSO. Can be a good alternative if DMSO interferes with the downstream assay.
N-Methyl-2-pyrrolidone (NMP) Polar AproticHigh A powerful solvent, often used when DMSO or DMF fail. May have higher toxicity.
Ethanol (EtOH) Polar ProticModerate May require heating or sonication to achieve high concentrations.
Methanol (MeOH) Polar ProticModerate Similar to ethanol; generally a slightly better solvent for polar compounds.
Acetonitrile (ACN) Polar AproticLow to Moderate Less effective than DMSO/DMF but can be useful in specific applications like HPLC mobile phases.

Protocol: Preparing a Concentrated Stock Solution

  • Weigh out a small, precise amount of this compound (e.g., 1-5 mg).

  • Add a measured volume of the primary solvent (start with DMSO) to achieve a high target concentration (e.g., 10-50 mM).

  • Vortex vigorously for 1-2 minutes.

  • If the compound does not fully dissolve, use a low-heat water bath (30-40°C) or sonication for 5-10 minutes. Caution: Assess compound stability before applying heat.

  • Once dissolved, store the stock solution appropriately (typically at -20°C or -80°C) in small aliquots to avoid freeze-thaw cycles.

Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I fix this?

Answer: This is a classic problem known as "crashing out" and occurs when the highly soluble environment of the stock solution (DMSO) is overwhelmed by the poor solubility environment of the aqueous buffer. The key is to maintain a low enough final concentration of the organic solvent to be tolerated by your assay, while keeping the compound in solution. This can be achieved using co-solvents.[8][9]

The use of co-solvents is a highly effective and rapid technique to enhance the solubility of poorly soluble drugs.[10] A co-solvent works by reducing the interfacial tension between the aqueous solution and the hydrophobic compound, essentially making the water-based solvent more "hospitable" to the drug molecule.[9][11][12]

Workflow for Optimizing Aqueous Solubility with Co-solvents This workflow helps determine the best solvent system for your final experimental concentration.

G cluster_0 Phase 1: Stock Preparation cluster_1 Phase 2: Intermediate Dilution (Co-Solvent Screening) cluster_2 Phase 3: Final Working Solution A Prepare 10 mM Stock in 100% DMSO B Dilute stock to 1 mM in various co-solvent/buffer mixtures (e.g., 50% EtOH, 50% PEG 400) A->B C Observe for Precipitation (Visual check, light scattering) B->C Incubate 1 hr D Select best co-solvent system (clear solution at 1 mM) C->D E Perform serial dilution into final assay buffer to reach target concentration (e.g., 10 µM) D->E F Final Check for Precipitation (Ensure final DMSO/co-solvent % is compatible with assay) E->F G Start Start: Poor Aqueous Solubility StockSol Can a stable stock be made in DMSO or DMF? Start->StockSol StockSol->Start No (Re-evaluate compound) CoSolvent Does Co-Solvent (PEG, EtOH) prevent precipitation in buffer at required conc.? StockSol->CoSolvent Yes pH_Mod Does pH Adjustment (pH < 4) significantly increase solubility? CoSolvent->pH_Mod No Success Optimized Formulation Achieved CoSolvent->Success Yes Advanced Consider Advanced Techniques pH_Mod->Advanced No pH_Mod->Success Yes (if pH is compatible) Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Advanced->Cyclodextrin SolidDisp Solid Dispersion (e.g., with PVP, PEG) Advanced->SolidDisp Cyclodextrin->Success SolidDisp->Success

Caption: Decision tree for selecting a solubilization method.

References

  • Chaudhary, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Kumar, S., & Singh, A. (2018). APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. Journal of Drug Delivery and Therapeutics, 8(5), 28-35.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2372.
  • Pawar, P., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. World Journal of Pharmacy and Pharmaceutical Sciences, 1(3), 1-28.
  • Madhavi, M. (2016). Solubility enhancement and cosolvency. SlideShare.
  • Patel, K., & Patel, N. (2015). CO-SOLVENCY: A STRATEGY TO ENHANCE SOLUBILITY OF POORLY SOLUBLE DRUGS. World Journal of Pharmaceutical Research, 4(7), 1209-1227.
  • Alam, M. A., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences, 11(5), 133-138.
  • Lin, Y. T., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2398.
  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046.
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  • Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. Drug Discovery Today, 21(2), 356-362.
  • Kaneto, H., et al. (1993). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. The Journal of Physical Chemistry, 97(29), 7493-7495.
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  • Solubility of Things. (n.d.). Metronidazole.
  • Sigma-Aldrich. (n.d.). 2-Nitroimidazole, 98%.
  • ChemicalBook. (n.d.). This compound.
  • ChemicalBook. (n.d.). 2-Methyl-4-nitroimidazole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18209, 1-Methyl-4-nitroimidazole.
  • ChemSynthesis. (n.d.). 1-methyl-5-nitro-1H-imidazole-2-carbonitrile.
  • Kim, D., et al. (2008). pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives. Journal of Biomedical Materials Research Part A, 87(4), 981-989.
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  • Khan, M. S., et al. (2016). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 6(96), 93777-93787.
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  • Stepanenko, O. V., et al. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. The Journal of Organic Chemistry, 75(6), 2123-2126.
  • Sigma-Aldrich. (n.d.). (1-methyl-4-nitro-1H-imidazol-5-yl)methanol.
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Validation & Comparative

A Comparative Guide to Nitroimidazole Antimicrobials: Profiling 1-methyl-4-nitro-1H-imidazole-5-carbonitrile Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The nitroimidazole class of antimicrobial agents represents a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[1][2] Since the discovery of azomycin from Nocardia mesenterica in the 1950s, the nitroimidazole scaffold has yielded numerous life-saving drugs, including the widely used metronidazole.[3] These compounds are prodrugs, selectively activated under the hypoxic conditions characteristic of anaerobic organisms, a mechanism that confers a degree of targeted cytotoxicity.[4][5] In the ongoing search for novel therapeutics with improved efficacy, broader spectrum, or enhanced safety profiles, new derivatives are continually being synthesized and evaluated.

This guide provides a comparative analysis of an investigational compound, 1-methyl-4-nitro-1H-imidazole-5-carbonitrile , against established nitroimidazole drugs: the clinical mainstays Metronidazole and Tinidazole , and the highly potent but clinically limited Megazol . We will dissect their mechanisms of action, antimicrobial spectra, pharmacokinetic properties, and safety profiles, supported by experimental data and protocols to provide researchers and drug development professionals with a comprehensive technical overview.

The Nitroimidazole Core: Mechanism of Action

The efficacy of nitroimidazole-based drugs is contingent upon the reductive activation of their nitro group.[3] This process is uniquely favored in anaerobic bacteria and certain protozoa which possess electron transport proteins with sufficiently low redox potentials, such as ferredoxin.[4]

The general mechanism proceeds as follows:

  • Cellular Uptake: The small, uncharged nitroimidazole molecule passively diffuses across the microbial cell membrane.[][7]

  • Reductive Activation: Inside the anaerobic cell, low-redox-potential proteins (e.g., pyruvate-ferredoxin oxidoreductase) donate an electron to the nitro group, transforming the prodrug into a highly reactive nitroso free radical.[4][8] This reduction creates a concentration gradient, facilitating further uptake of the drug into the cell.[]

  • Cytotoxicity via DNA Damage: These short-lived, cytotoxic radicals interact with microbial DNA, causing a loss of helical structure, strand breakage, and subsequent cell death.[][9]

This selective activation within target pathogens, and not in oxygen-rich mammalian host cells, is the foundation of their therapeutic window.[10]

Nitroimidazole_Mechanism cluster_microbe Anaerobic Microbe Prodrug Nitroimidazole (Prodrug) Activation Reductive Activation (e.g., Ferredoxin) Prodrug->Activation e⁻ donation Radical Cytotoxic Nitro Radical Anion Activation->Radical DNA Microbial DNA Radical->DNA interaction Damage DNA Strand Breakage Loss of Helical Structure DNA->Damage Death Cell Death Damage->Death Outside Extracellular Space Outside->Prodrug Passive Diffusion

Caption: General mechanism of nitroimidazole activation in anaerobic microbes.

Compound Profiles: A Head-to-Head Comparison

This section details the individual characteristics of our compound of interest and its established counterparts.

This compound
  • Structure and Synthesis: This is a 4-nitroimidazole derivative, distinguished by a methyl group at the N1 position and a nitrile (-C≡N) group at the C5 position. The nitrile group is a significant modification, potentially altering the electronic properties and biological activity of the molecule. Its synthesis can be achieved from its carboxylic acid precursor, 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid.[11][12][13] It is described as a yellow crystalline solid and is being explored for its potential as an antiprotozoal and antibacterial agent.[14]

  • Anticipated Activity: While specific public data on its antimicrobial spectrum is sparse, its structural similarity to other nitroimidazoles suggests activity against anaerobic organisms. The electron-withdrawing nature of the nitrile group could influence the reduction potential of the nitro group, thereby affecting its activation profile and spectrum of activity. Further investigation is required to determine its efficacy against clinically relevant pathogens.

Metronidazole
  • Structure and Spectrum: As a 5-nitroimidazole, metronidazole is arguably the most well-known of its class.[5] It possesses broad-spectrum activity against anaerobic bacteria (e.g., Bacteroides fragilis) and protozoan parasites like Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia.[4][9]

  • Pharmacokinetics and Toxicity: Metronidazole is well-absorbed orally and widely distributed throughout the body.[15] Its elimination half-life is approximately 7-8 hours.[15] Common side effects include nausea and a metallic taste.[16] More serious, though less common, are neurotoxic effects like peripheral neuropathy, especially with high-dose or long-term use.[4][17]

Tinidazole
  • Structure and Spectrum: Tinidazole is also a 5-nitroimidazole, structurally similar to metronidazole but with a different side chain at the N1 position. Its antimicrobial spectrum is very similar to that of metronidazole, covering nearly all anaerobic bacteria and various protozoa.[18] Some studies have shown it to be more potent on a molar basis against certain bacteria like Bacteroides fragilis.[19][20]

  • Pharmacokinetics and Toxicity: A key advantage of tinidazole is its longer elimination half-life of about 12-14 hours, which allows for simpler, often single-dose, treatment regimens.[15][21] It is generally better tolerated than metronidazole, though it shares a similar side effect profile, including the potential for a disulfiram-like reaction with alcohol.[15][22]

Megazol
  • Structure and Spectrum: Megazol is a 5-nitroimidazole distinguished by a thiadiazole ring substituent.[23] It exhibits exceptionally high potency against trypanosomes, the causative agents of Chagas disease (Trypanosoma cruzi) and African sleeping sickness (Trypanosoma brucei), including strains resistant to other drugs.[23][24]

  • Pharmacokinetics and Toxicity: The clinical development of megazol has been halted due to significant concerns about its mutagenic and genotoxic properties.[23] Its mechanism is associated with direct DNA damage exerted by its reduced form.[25][26] While it serves as a valuable lead compound for developing new trypanocidal agents, its inherent toxicity precludes its use in humans.[23]

Quantitative and Physicochemical Comparison

For objective evaluation, key parameters of these compounds are summarized below.

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties

PropertyThis compoundMetronidazoleTinidazoleMegazol
Molecular Formula C₅H₄N₄O₂C₆H₉N₃O₃C₈H₁₃N₃O₄SC₆H₆N₆O₂S
Molecular Weight 152.11 g/mol 171.15 g/mol 247.27 g/mol 226.21 g/mol
Nitro Position 4-nitro5-nitro5-nitro5-nitro
Elimination Half-life Not established~7-8 hours[15]~12-14 hours[15][21]Not applicable (clinical use)
Metabolism Not establishedExtensively metabolized in the liver[15]Partially metabolized (CYP3A4)[21]Not applicable (clinical use)
Key Side Effects Not establishedNausea, metallic taste, neurotoxicity[16][27]Similar to metronidazole, better tolerated[22]Genotoxicity, mutagenicity[23]

Table 2: Comparative In Vitro Activity (MIC) Against Bacteroides fragilis

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. Data is synthesized from comparative studies.

CompoundGeometric Mean MIC (µM)Relative Potency Rank
Tinidazole 0.51 (Most Potent)
Ornidazole 1.12
Metronidazole 1.83
Secnidazole 1.83
Dimetridazole 6.64 (Least Potent)
Source: Adapted from Jokipii L, et al., Antimicrobial Agents and Chemotherapy, 1985.[19]

This data highlights that even small structural changes on the 5-nitroimidazole scaffold can lead to significant differences in potency against key anaerobic pathogens.[19] Tinidazole consistently demonstrates higher in vitro activity against B. fragilis compared to metronidazole.[19][20] The activity of this compound against this and other organisms remains to be determined through similar standardized assays.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

To evaluate and compare the potency of a novel compound like this compound, a standardized antimicrobial susceptibility test is essential. The broth microdilution method is a gold standard for determining MIC values.[28]

Objective: To determine the MIC of a test compound against a target anaerobic bacterium (e.g., Bacteroides fragilis) in a 96-well plate format.

Causality and Rationale:

  • Standardized Inoculum: Using a specific concentration of bacteria (colony-forming units per milliliter, CFU/mL) is critical for reproducibility. A high inoculum can overwhelm the drug, leading to falsely high MICs.[29]

  • Serial Dilution: Creating a two-fold dilution series of the antimicrobial agent allows for the precise determination of the concentration at which bacterial growth is inhibited.

  • Anaerobic Conditions: Since the target organisms are anaerobes and the drugs require an anaerobic environment for activation, incubation must be performed in an anaerobic chamber or jar.

  • Controls: Positive (no drug) and negative (no bacteria) controls are essential to validate the experiment. The positive control ensures the bacteria can grow in the media, while the negative control confirms the sterility of the media.

Step-by-Step Methodology
  • Preparation of Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Inoculum Preparation:

    • From a fresh culture plate, select several well-isolated colonies of the target bacterium.

    • Suspend the colonies in a sterile broth (e.g., Schaedler broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 × 10⁸ CFU/mL.[30]

    • Dilute this suspension in the appropriate test broth to achieve a final target concentration of 5 × 10⁵ CFU/mL in the wells.

  • Plate Preparation (96-well format):

    • Add 100 µL of sterile anaerobic broth to wells in columns 2 through 12.

    • Add 200 µL of the highest concentration of the drug (e.g., 128 µg/mL, prepared from the stock) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. This creates a concentration gradient.

    • Column 11 will serve as the positive control (no drug).

    • Column 12 will serve as the negative/sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to wells in columns 1 through 11.

    • Add 100 µL of sterile broth to the wells in column 12.

  • Incubation: Place the sealed 96-well plate in an anaerobic chamber or jar at 37°C for 24-48 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or with a plate reader.

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_analysis Analysis node_stock 1. Prepare Drug Stock Solution node_dilute 3. Perform 2-Fold Serial Dilution of Drug node_stock->node_dilute node_inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) node_inoculate 4. Inoculate Wells with Bacterial Suspension node_inoculum->node_inoculate node_dilute->node_inoculate node_incubate 5. Anaerobic Incubation (37°C, 24-48h) node_inoculate->node_incubate node_controls Set Up Controls: - Positive (No Drug) - Negative (No Bacteria) node_read 6. Read Results: Identify Lowest Concentration with No Growth node_incubate->node_read node_mic Determine MIC Value node_read->node_mic

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The nitroimidazole scaffold remains a fertile ground for the development of new anti-infective agents.[1][3] While established drugs like metronidazole and tinidazole are effective, the emergence of resistance and the need for agents with improved safety profiles drive continued research.[1]

This compound presents an interesting chemical modification to the nitroimidazole core. Its 4-nitro position, in contrast to the 5-nitro position of most clinical drugs, and the presence of a C5 nitrile group warrant a thorough investigation. The critical next step is to perform comprehensive in vitro susceptibility testing, as outlined in the protocol above, against a broad panel of anaerobic bacteria and protozoa. This will establish its spectrum of activity and potency relative to existing drugs.

Subsequent studies should focus on its cytotoxicity against mammalian cell lines to assess its therapeutic index, followed by pharmacokinetic and in vivo efficacy studies in relevant animal models of infection. By systematically comparing its performance against benchmarks like metronidazole and tinidazole, and understanding its toxicological profile in contrast to compounds like megazol, the true potential of this compound as a next-generation antimicrobial can be fully elucidated.

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A Comparative Guide to the Biological Validation of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating Novel Nitroimidazoles

The nitroimidazole scaffold is a cornerstone in the chemotherapy of anaerobic and microaerophilic infections. For decades, 5-nitroimidazole derivatives, most notably metronidazole and tinidazole, have been indispensable in treating diseases caused by protozoan parasites such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica, as well as infections by anaerobic bacteria.[1][2] Their efficacy stems from a unique mechanism of action: the nitro group is reduced within these low-oxygen-environment organisms, generating cytotoxic radicals that induce lethal DNA damage.[]

This guide focuses on the validation of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile , a less-explored 4-nitroimidazole derivative. Historically, 5-nitroimidazoles have demonstrated superior activity compared to their 4-nitro counterparts.[2] However, the landscape of antimicrobial resistance necessitates a thorough investigation of all potential pharmacophores. The introduction of a carbonitrile group at the 5-position of the 1-methyl-4-nitro-1H-imidazole core presents an intriguing modification that could modulate the compound's electronic properties, reduction potential, and ultimately, its biological activity.

This document provides a framework for the biological validation of this compound. Due to the limited publicly available data on this specific molecule, we will draw comparisons with the well-characterized 5-nitroimidazoles, Metronidazole and Tinidazole , and infer the potential activity profile of our target compound based on structure-activity relationships observed in related 4-nitroimidazole series.[4][5] We will detail the requisite experimental protocols to rigorously assess its antiprotozoal, antibacterial, and toxicological profiles.

Mechanism of Action: A Tale of Reductive Activation

The biological activity of nitroimidazoles is contingent upon the reductive activation of the nitro group, a process that occurs selectively in anaerobic or microaerophilic organisms. These microbes possess electron transport proteins with sufficiently low redox potentials, such as pyruvate:ferredoxin oxidoreductase (PFOR), which are absent in aerobic host cells.[6][7][8] This selective activation is the foundation of their therapeutic window.

The proposed activation cascade is a multi-step process:

  • Cellular Uptake: The nitroimidazole prodrug passively diffuses into the microbial cell.

  • Reductive Activation: In the low-redox environment, enzymes like PFOR transfer an electron to the nitro group, forming a nitro radical anion.[][6]

  • Radical-Mediated Damage: This highly reactive intermediate can undergo further reduction to form cytotoxic species, including nitroso and hydroxylamine radicals.[9][10]

  • DNA Adduct Formation and Strand Breakage: These reactive species interact with and cause damage to critical macromolecules, most notably DNA, leading to strand breaks, loss of helical structure, and ultimately, cell death.[11]

Nitroimidazole Mechanism of Action Figure 1: Proposed Mechanism of Action for Nitroimidazoles cluster_microbe Anaerobic Microbe Prodrug Nitroimidazole Prodrug (R-NO2) Activation Reductive Activation (e.g., PFOR) Prodrug->Activation Passive Diffusion Radical Nitro Radical Anion (R-NO2•-) Activation->Radical Single Electron Transfer Cytotoxic Cytotoxic Intermediates (e.g., R-NO, R-NHOH) Radical->Cytotoxic Further Reduction DNA Microbial DNA Cytotoxic->DNA Interaction Damage DNA Strand Breaks & Loss of Helical Structure DNA->Damage Death Cell Death Damage->Death Experimental_Workflow Figure 2: Workflow for Biological Validation Start Test Compound: This compound Antiprotozoal Antiprotozoal Assays Start->Antiprotozoal Antibacterial Antibacterial Assays Start->Antibacterial Toxicity Toxicity Assays Start->Toxicity Data Data Analysis & Comparison Antiprotozoal->Data Antibacterial->Data Toxicity->Data

Figure 2: Workflow for Biological Validation
Protocol 1: In Vitro Antiprotozoal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and/or IC50 of the test compound against T. vaginalis, G. lamblia, and E. histolytica.

Materials:

  • Axenically cultured protozoa (e.g., T. vaginalis G3 strain, G. lamblia WB strain, E. histolytica HM-1:IMSS strain).

  • Appropriate culture medium (e.g., TYI-S-33 for T. vaginalis and G. lamblia, LYI-S-2 for E. histolytica).

  • 96-well microtiter plates.

  • Test compound, Metronidazole, and Tinidazole stock solutions in DMSO.

  • Anaerobic incubation system (e.g., GasPak jar or anaerobic chamber).

  • Inverted microscope.

  • Cell viability assay reagents (e.g., Resazurin).

Procedure:

  • Preparation of Inoculum: Harvest protozoa from log-phase cultures. Wash and resuspend the cells in fresh medium to a standardized concentration (e.g., 2 x 10^4 cells/mL).

  • Drug Dilution: Prepare serial two-fold dilutions of the test compound and control drugs in the culture medium in a 96-well plate.

  • Inoculation: Add the prepared protozoan inoculum to each well. Include positive (no drug) and negative (medium only) controls.

  • Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.

  • MIC Determination (for T. vaginalis): Observe the wells using an inverted microscope. The MIC is the lowest drug concentration at which no motile trophozoites are observed. [12]6. IC50 Determination (for G. lamblia and E. histolytica): Assess cell viability using a suitable assay (e.g., Resazurin-based fluorometric assay or [3H]thymidine incorporation). [13][14]The IC50 is calculated from the dose-response curve.

Protocol 2: Antibacterial Susceptibility Testing for Anaerobes

Objective: To determine the MIC of the test compound against a panel of clinically relevant anaerobic bacteria.

Materials:

  • Anaerobic bacterial strains (e.g., Bacteroides fragilis, Clostridium perfringens).

  • Brucella agar or broth supplemented with hemin, vitamin K1, and laked sheep blood.

  • 96-well microtiter plates (for broth microdilution) or agar plates.

  • Test compound, Metronidazole, and Tinidazole stock solutions.

  • Anaerobic incubation system.

  • 0.5 McFarland turbidity standard.

Procedure (Broth Microdilution Method):

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in a suitable broth.

  • Drug Dilution: Perform serial two-fold dilutions of the test compounds in supplemented Brucella broth in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates in an anaerobic environment at 37°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth. [15]

Protocol 3: In Vitro Cytotoxicity Assay on Mammalian Cells

Objective: To assess the potential toxicity of the test compound against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2, or normal human fibroblasts).

  • Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum.

  • 96-well cell culture plates.

  • Test compound and control drug stock solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Plate reader.

Procedure (MTT Assay):

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (50% cytotoxic concentration). [16][17][18]

Concluding Remarks and Future Directions

The validation of this compound requires a systematic and comparative approach. The experimental framework outlined in this guide will enable a robust assessment of its potential as an antiprotozoal and antibacterial agent. While the existing literature suggests that 4-nitroimidazoles are generally less potent than their 5-nitro counterparts, the unique substitution at the 5-position with a carbonitrile group warrants a thorough investigation. [4] Should this compound exhibit promising activity and an acceptable therapeutic index, further studies, including determination of its mutagenic potential via the Ames test and in vivo efficacy studies in animal models of infection, would be the logical next steps. The exploration of novel nitroimidazole derivatives remains a critical endeavor in the ongoing battle against antimicrobial resistance.

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A Technical Guide to the Structure-Activity Relationship of 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile Analogs for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial drug development, the nitroimidazole scaffold remains a cornerstone for targeting anaerobic bacteria and protozoa.[1][2] The urgency to develop novel agents is underscored by the growing threat of resistance to existing drugs like metronidazole. This guide delves into the structure-activity relationships (SAR) of a specific and promising subclass: 1-methyl-4-nitro-1H-imidazole-5-carbonitrile and its analogs. By dissecting the influence of chemical modifications on biological activity, we aim to provide a strategic framework for the rational design of next-generation nitroimidazole-based therapeutics.

The 1-Methyl-4-nitro-1H-imidazole Core: A Scaffold for Potent Antimicrobial Activity

The 1-methyl-4-nitro-1H-imidazole core is a privileged scaffold in medicinal chemistry. The nitro group at the C4 or C5 position is crucial for the mechanism of action, which involves reductive activation within the target microorganism to generate cytotoxic nitroso radicals.[3] The position of the nitro group significantly influences the compound's redox potential and, consequently, its spectrum of activity. The methyl group at the N1 position is a common feature that can modulate the compound's pharmacokinetic properties.

The introduction of a carbonitrile (cyano) group at the C5 position of the 1-methyl-4-nitro-1H-imidazole scaffold presents an intriguing avenue for SAR exploration. The carbonitrile is a potent electron-withdrawing group, which can significantly impact the electronic properties of the imidazole ring and, in turn, its biological activity. This guide will compare the known and predicted activities of 5-carbonitrile analogs with other 5-substituted derivatives to elucidate the role of this functional group.

Comparative Analysis of 5-Substituted 1-Methyl-4-nitro-1H-imidazole Analogs

A pivotal study by Letafat et al. provides a foundational dataset for understanding the SAR of 5-substituted 1-methyl-4-nitro-1H-imidazoles.[4] Their work systematically explored the impact of various substituents at the 5-position on antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, as well as Helicobacter pylori. While this study did not explicitly include the 5-carbonitrile analog, its findings offer a valuable framework for predicting its potential activity based on the electronic and steric properties of the cyano group.

Key SAR Insights from 5-Substituted Analogs

The antibacterial activity of 1-methyl-4-nitro-1H-imidazole derivatives is profoundly influenced by the nature of the substituent at the C5 position. The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of these analogs against various bacterial strains.

CompoundR Group at C5S. aureus (MIC µg/mL)S. epidermidis (MIC µg/mL)B. subtilis (MIC µg/mL)H. pylori (MIC µg/mL)E. coli (MIC µg/mL)K. pneumoniae (MIC µg/mL)
1 -S-Ph6432168>64>64
2 -SO-Ph161684>64>64
3 -SO2-Ph88≤84>64>64
4 -S-(4-Cl-Ph)3216168>64>64
5 -SO-(4-Cl-Ph)16882>64>64
6 -SO2-(4-Cl-Ph)88≤82>64>64
7 -S-(4-Me-Ph)6432168>64>64
8 -SO-(4-Me-Ph)321684>64>64
9 -SO2-(4-Me-Ph)168≤84>64>64
Metronidazole ----8--

Data synthesized from Letafat et al., Arch Pharm (Weinheim), 2008.[4]

From this data, several key SAR trends emerge:

  • Oxidation State of the Sulfur Linker: A clear trend is observed with the oxidation state of the sulfur atom linking the phenyl ring to the imidazole core. The activity increases from sulfide (-S-) to sulfoxide (-SO-) and is generally highest for the sulfone (-SO2-) derivatives. This suggests that the increased electron-withdrawing nature and potential for hydrogen bonding of the sulfonyl group contribute positively to the antibacterial activity.

  • Substitution on the Phenyl Ring: The presence of an electron-withdrawing chloro group on the phenyl ring (compounds 4-6) generally enhances activity, particularly against H. pylori, compared to the unsubstituted phenyl (compounds 1-3) or electron-donating methyl-substituted analogs (compounds 7-9).

  • Gram-Negative Inactivity: Notably, none of the tested compounds exhibited significant activity against the Gram-negative bacteria E. coli and K. pneumoniae at the tested concentrations. This is a common characteristic of many nitroimidazoles and is often attributed to differences in the cellular uptake and metabolic activation pathways in these organisms.

Predictive Placement of the 5-Carbonitrile Analog

The this compound analog, while not explicitly tested in the aforementioned study, can be situated within this SAR framework. The carbonitrile group is a strong electron-withdrawing group, comparable in electronic effect to the sulfonyl group. Therefore, it is plausible to hypothesize that the 5-carbonitrile analog would exhibit potent activity against Gram-positive bacteria and H. pylori, potentially comparable to or exceeding that of the sulfonyl-containing analogs. Its compact size compared to the arylsulfonyl groups could also influence its interaction with the biological target.

Experimental Protocols

General Synthesis of 5-Substituted 1-Methyl-4-nitro-1H-imidazoles

The synthesis of the 1-methyl-4-nitro-1H-imidazole core and its 5-substituted analogs typically involves a multi-step process. A general synthetic strategy is outlined below.

G A 1-Methyl-5-bromo-4-nitro-1H-imidazole C 5-(Arylthio)-1-methyl-4-nitro-1H-imidazole A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Arylthiol (ArSH) B->C E 5-(Arylsulfinyl)-1-methyl-4-nitro-1H-imidazole C->E 1 equivalent D m-CPBA (meta-Chloroperoxybenzoic acid) D->E F 5-(Arylsulfonyl)-1-methyl-4-nitro-1H-imidazole D->F E->F 1 equivalent

Figure 1: General synthetic workflow for 5-arylthio, 5-arylsulfinyl, and 5-arylsulfonyl-1-methyl-4-nitro-1H-imidazoles.

Step-by-Step Methodology:

  • Synthesis of 1-Methyl-5-bromo-4-nitro-1H-imidazole (Starting Material): This starting material can be prepared from 1-methylimidazole through a sequence of bromination and nitration reactions.

  • Nucleophilic Aromatic Substitution: The 5-bromo substituent is displaced by a nucleophile, such as an arylthiol, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Oxidation: The resulting 5-(arylthio) derivative is then selectively oxidized to the corresponding sulfoxide and sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The stoichiometry of m-CPBA is controlled to achieve the desired oxidation state.

Synthesis of this compound

The synthesis of the 5-carbonitrile analog can be achieved through nucleophilic substitution of a suitable leaving group at the 5-position with a cyanide salt. The 5-bromo derivative serves as a common precursor.

G A 1-Methyl-5-bromo-4-nitro-1H-imidazole C This compound A->C Solvent (e.g., DMF or NMP) Heat B Copper(I) cyanide (CuCN) B->C

Figure 2: Synthetic route to this compound.

Step-by-Step Methodology:

  • Rosenmund-von Braun Reaction: 1-Methyl-5-bromo-4-nitro-1H-imidazole is heated with copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP).

  • Work-up and Purification: After the reaction is complete, the mixture is typically treated with an aqueous solution of a complexing agent for copper, such as ferric chloride or sodium cyanide, to facilitate the isolation of the product. The crude product is then purified by chromatography.

This compound also serves as a valuable intermediate for further chemical modifications, such as hydrolysis of the nitrile to a carboxylic acid.[5]

Antimicrobial Susceptibility Testing

The in vitro antibacterial activity of the synthesized compounds is typically evaluated using standard methods such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC).

General Protocol for Broth Microdilution:

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific bacterium.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Directions

The structure-activity relationship of 1-methyl-4-nitro-1H-imidazole analogs demonstrates a clear dependence on the electronic and steric properties of the substituent at the C5 position. The existing data strongly suggests that electron-withdrawing groups enhance activity against Gram-positive bacteria and H. pylori. Based on these trends, the this compound scaffold holds significant promise as a core structure for the development of novel antimicrobial agents.

Future research should focus on the synthesis and comprehensive biological evaluation of the 5-carbonitrile analog and a wider range of derivatives to validate the predictive SAR model. This should include testing against a broader panel of clinically relevant anaerobic and microaerophilic bacteria, as well as resistant strains. Furthermore, exploration of modifications at other positions of the imidazole ring, in conjunction with the 5-carbonitrile group, could lead to the discovery of compounds with improved potency, a broader spectrum of activity, and more favorable pharmacokinetic profiles. Such systematic investigations are essential for advancing the development of new and effective treatments to combat the growing challenge of antimicrobial resistance.

References

  • Letafat, B., Emami, S., Aliabadi, A., Mohammadhosseini, N., Moshafi, M. H., Asadipour, A., Shafiee, A., & Foroumadi, A. (2008). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. Archiv der Pharmazie, 341(8), 497–501. [Link]

  • Hosmane, R. S., Bhan, A., & Rauser, M. E. (1986). A novel synthesis of 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid. Heterocycles, 24(10), 2743-2748.
  • Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9–20. [Link]

  • LookChem. (n.d.). Cas 40648-96-2, this compound. Retrieved from [Link]

  • Shahid, M., U-Nisa, M., Khan, A., Bhatti, M. H., & Iqbal, J. (2016). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 9, S1635–S1642. [Link]

  • Kim, P., Zhang, L., Manjunatha, U. H., Singh, R., & Boshoff, H. I. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317–1327. [Link]

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Al-Masoudi, N. A., Al-Soud, Y. A., De Clercq, E., & Pannecouque, C. (2007). Nitroimidazoles Part 6. Synthesis, structure and in vitro anti-HIV activity of new 5-substituted piperazinyl-4-nitroimidazole derivatives. Antiviral Chemistry & Chemotherapy, 18(4), 191–200. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2020). Cell Viability Assays. In Assay Guidance Manual.
  • Letafat, B., Mohammadhosseini, N., Asadipour, A., & Foroumadi, A. (2011). Synthesis and In vitro Antibacterial Activity of New 2-(1-Methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles. Journal of the Chinese Chemical Society, 58(5), 647-650.
  • Toole, J., & Hoffman, P. S. (1987). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. Antimicrobial Agents and Chemotherapy, 31(11), 1749–1752. [Link]

  • Upcroft, P., & Upcroft, J. A. (2001). Drug targets and mechanisms of resistance in the anaerobic protozoa. Clinical Microbiology Reviews, 14(1), 150–164. [Link]

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comparative analysis of synthetic methodologies for nitroimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Synthetic Methodologies for Nitroimidazoles

Nitroimidazoles are a cornerstone of medicinal chemistry, forming the active core of numerous life-saving drugs against anaerobic bacteria and protozoa.[1][2][3] The journey of this scaffold began with the discovery of Azomycin (2-nitroimidazole) in the 1950s, a natural antibiotic that paved the way for synthetic analogs like Metronidazole and Tinidazole.[1] The efficacy of these drugs is intrinsically linked to the nitro group, typically at the 5-position, which is reduced within target organisms to generate cytotoxic intermediates that disrupt DNA.[3][4] Consequently, the efficient, safe, and scalable synthesis of these compounds is a critical focus for the pharmaceutical industry.

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for producing nitroimidazoles. We will explore the causality behind experimental choices, from classical nitration reactions to modern, greener alternatives, providing field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: The Classical Approach: Direct Nitration of the Imidazole Ring

The most traditional and widely practiced method for synthesizing nitroimidazoles is through the direct electrophilic aromatic substitution of an imidazole precursor. This method, while robust, is characterized by harsh conditions and challenges in selectivity.

Mechanism and Rationale

The nitration of an imidazole ring is typically achieved using a mixed acid system, most commonly a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[5][6]

  • Causality of Reagent Choice : Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[7] This potent electrophile is necessary to overcome the electron-rich nature of the imidazole ring and achieve substitution. The reaction proceeds via a Wheland intermediate (a σ-complex), where the aromaticity of the ring is temporarily broken before a proton is eliminated to restore it, yielding the nitroimidazole product.[7]

Challenges and Limitations
  • Regioselectivity : A significant drawback of direct nitration is the frequent lack of regioselectivity. Depending on the substituents already present on the imidazole ring, a mixture of 4-nitro and 5-nitro isomers can be formed, necessitating difficult and costly purification steps.[8]

  • Harsh Conditions : The use of strong, corrosive acids requires specialized equipment and careful handling.[9][10] Reaction temperatures can be high, posing safety risks and potentially leading to unwanted side reactions or degradation of sensitive functional groups.[5]

  • Environmental and Safety Concerns : Industrial-scale nitration generates significant acidic waste, which requires neutralization and careful disposal to prevent environmental contamination.[9][11][12] The potential for forming volatile organic compounds (VOCs) and hazardous nitrogen oxide (NOx) emissions is also a major concern.[11][12] Furthermore, the storage and handling of spent nitration acids, which may contain residual unstable nitro-compounds, pose a significant safety hazard.[13]

General Workflow for Direct Nitration

The following diagram illustrates the fundamental process of direct nitration.

G cluster_input Inputs cluster_process Process cluster_output Outputs Imidazole Imidazole Precursor Reaction Nitration Reaction (Controlled Temperature) Imidazole->Reaction MixedAcid Mixed Acid (HNO₃ / H₂SO₄) MixedAcid->Reaction ProductMix Mixture of Nitroimidazole Isomers Reaction->ProductMix Waste Acidic Waste Stream Reaction->Waste

Caption: General workflow for classical direct nitration.

Chapter 2: Modern Synthetic Strategies

To overcome the limitations of classical nitration, researchers have developed alternative methodologies that offer improved selectivity, milder conditions, and a better environmental profile.

Alternative Nitrating Agents

Moving beyond mixed acid, other nitrating agents can provide different reactivity profiles. Reagents like N-nitropyridinium salts or trifluoroacetyl nitrate (generated in situ from potassium nitrate and trifluoroacetic anhydride) can perform nitration under less acidic conditions, potentially improving yields and simplifying the purification process for certain substrates.[14]

Green Chemistry Approaches

The principles of green chemistry have spurred innovation in nitroimidazole synthesis, aiming to reduce waste and energy consumption.[15][16]

  • Microwave-Assisted Synthesis : Microwave irradiation can dramatically accelerate reaction times from hours to minutes.[17] This rapid, localized heating often leads to cleaner reactions and higher yields by minimizing the formation of byproducts.[16][17]

  • Solvent-Free and Catalyst-Based Methods : The development of solid acid catalysts, such as MoO₃/SiO₂, can replace corrosive liquid acids. These catalysts are often recyclable and can facilitate both condensation and oxidation steps in a multi-step synthesis, making the overall process more environmentally benign. Some methods have also been developed using water as a solvent with an oxidant like oxone, offering a significantly greener pathway.[1]

Chapter 3: In-Depth Case Studies: Synthesis of Metronidazole and Tinidazole

To contextualize these methodologies, we will examine the industrial synthesis of two critical 5-nitroimidazole drugs.

Case Study: Metronidazole Synthesis

Metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) is a widely used antibiotic. A common industrial synthesis starts with 2-methylimidazole.

Workflow for Metronidazole Synthesis

G cluster_inputs Starting Materials cluster_steps Synthetic Steps cluster_products Products A 2-Methylimidazole Step1 Step 1: Nitration A->Step1 B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->Step1 C Ethylene Oxide or 2-Chloroethanol Step2 Step 2: Alkylation C->Step2 Intermediate 2-Methyl-5-nitroimidazole Step1->Intermediate Final Metronidazole Step2->Final Intermediate->Step2

Caption: A typical two-step synthesis pathway for Metronidazole.

Detailed Protocol (Classical Method):

  • Nitration of 2-Methylimidazole : 2-methylimidazole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-methyl-4(5)-nitroimidazole.[18][19] The reaction is highly exothermic and requires careful temperature control.

  • Alkylation : The resulting 2-methyl-5-nitroimidazole intermediate is then alkylated. A common method involves reacting it with ethylene oxide in a solvent like formic acid.[18][20] This step introduces the 2-hydroxyethyl side chain at the N-1 position.

  • Work-up and Purification : The reaction mixture is neutralized with an alkali solution (e.g., sodium hydroxide or ammonia) to precipitate the crude metronidazole.[18][21] The product is then filtered, washed, and recrystallized to achieve pharmaceutical-grade purity.

Case Study: Tinidazole Synthesis

Tinidazole (1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole) is another important antiprotozoal agent. Its synthesis also begins with 2-methyl-5-nitroimidazole.

Detailed Protocol (Conventional Method):

  • Condensation : 2-methyl-5-nitroimidazole is condensed with 2-(ethylthio)ethanol in the presence of sulfuric and acetic acids.[22] This reaction forms the intermediate 1-[2-(ethylthio)ethyl]-2-methyl-5-nitroimidazole.

  • Oxidation : The thioether intermediate is then oxidized to the corresponding sulfone. This is typically achieved using hydrogen peroxide (H₂O₂) with a catalyst such as tungstic acid or ammonium molybdate.[22]

  • Purification : The final product, tinidazole, is precipitated, filtered, and purified. The conventional process often results in the loss of the tungstic acid catalyst into the waste stream, although methods for its recovery and recycling have been developed to improve the process's sustainability.[22]

Chapter 4: Comparative Analysis of Methodologies

The choice of synthetic route depends on a trade-off between yield, cost, safety, and environmental impact. The table below summarizes these key performance indicators for the discussed methodologies.

MethodologyTypical YieldRegioselectivityReaction ConditionsSafety & Environmental ConcernsScalability
Classical Mixed Acid Nitration Moderate to Good (50-75%)[23]Often Poor (Isomer Mix)Harsh (Strong Acids, High Temp)High (Acidic waste, NOx emissions, handling hazards)[11][13]Proven, but requires significant engineering controls
Alternative Nitrating Agents Variable (Can be >60%)[14]Substrate DependentMilder than Mixed AcidModerate (Depends on reagent toxicity and byproducts)Lab to Pilot Scale
Microwave-Assisted Synthesis Good to Excellent (>80%)[1]GoodMild (Rapid Heating)Low (Reduced solvent, less byproduct formation)[17]Challenging for large-scale continuous production
Solid Acid Catalysis Good (~70% selectivity)GoodMild to ModerateLow (Recyclable catalyst, reduced acid waste)High potential for industrial processes

Chapter 5: Conclusion and Future Outlook

While classical mixed-acid nitration remains a workhorse in the industrial production of nitroimidazoles, its significant environmental and safety drawbacks are driving a shift towards modern, greener alternatives. Methodologies employing recyclable solid catalysts and alternative energy sources like microwaves offer promising pathways to more sustainable and efficient manufacturing.[17] The future of nitroimidazole synthesis will likely involve the integration of continuous flow chemistry and biocatalysis, further enhancing safety, reducing waste, and improving the overall economic and environmental viability of producing these essential medicines. For drug development professionals, selecting a synthetic route requires a holistic analysis, balancing the immediate costs and yields with the long-term imperatives of safety, sustainability, and regulatory compliance.

References

A Comparative Guide to the Cytotoxicity of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile and Related Nitroimidazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cytotoxic properties of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile (MNIC), a member of the nitroimidazole class of compounds. Given the limited direct experimental data on MNIC, this document establishes a framework for its evaluation by drawing comparisons with well-characterized nitroimidazoles, such as metronidazole. We will delve into the fundamental mechanisms of nitroimidazole-induced cytotoxicity, present detailed protocols for assessing cellular viability, and offer a comparative perspective on the structure-activity relationships within this important class of molecules.

The Underlying Principle: Bioreductive Activation of Nitroimidazoles

The cytotoxicity of nitroimidazoles is not inherent to the parent molecule but is a consequence of its metabolic activation under specific physiological conditions. These compounds are, in fact, prodrugs that undergo bioreductive activation, a process that is significantly more efficient in hypoxic (low oxygen) environments.[1][2] This selective toxicity is a cornerstone of their therapeutic application, particularly in targeting anaerobic bacteria and the hypoxic regions of solid tumors.[3]

The key steps in the mechanism of action are as follows:

  • Cellular Uptake: Nitroimidazoles, being small and relatively lipophilic, can passively diffuse across cell membranes.[4]

  • Nitro Group Reduction: In the low-redox potential environment of anaerobic organisms or hypoxic tumor cells, the nitro group (-NO₂) of the imidazole ring is reduced by nitroreductases.[2][4] This enzymatic reduction is a one-electron transfer process, leading to the formation of a highly reactive nitroso radical anion.

  • Generation of Cytotoxic Species: This radical anion is unstable and can undergo a series of reactions to generate other reactive nitrogen species. These highly reactive intermediates are the primary mediators of cytotoxicity.[4][5]

  • Macromolecular Damage: The reactive species can covalently bind to and cause extensive damage to intracellular macromolecules, most notably DNA.[1][5][6] This leads to DNA strand breaks, inhibition of DNA synthesis, and ultimately, cell death.[5]

This mechanism is depicted in the signaling pathway diagram below:

cluster_cell Target Cell (Hypoxic) Nitroimidazole Nitroimidazole Nitro_Radical Nitro Radical Anion Nitroimidazole->Nitro_Radical Nitroreductases Reactive_Species Reactive Nitrogen Species Nitro_Radical->Reactive_Species DNA_Damage DNA Strand Breaks & Adduct Formation Reactive_Species->DNA_Damage Cell_Death Apoptosis/Necrosis DNA_Damage->Cell_Death

Caption: Bioreductive activation of nitroimidazoles in hypoxic cells.

A Framework for Comparative Cytotoxicity Assessment

To objectively evaluate the cytotoxic potential of MNIC relative to other nitroimidazoles, a panel of in vitro assays is recommended. These assays provide quantitative data on cell viability, membrane integrity, and the mode of cell death.

Experimental Design for a Comparative Study

The following workflow outlines a robust approach for comparing the cytotoxicity of MNIC with a standard nitroimidazole, such as metronidazole.

Cell_Culture Select and Culture Relevant Cell Line(s) Compound_Prep Prepare Serial Dilutions of MNIC and Comparator Cell_Culture->Compound_Prep Treatment Treat Cells with Compounds (Normoxic & Hypoxic Conditions) Compound_Prep->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Apoptosis_Assay Apoptosis/Necrosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and IC50 Determination MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Comparison Comparative Analysis of Cytotoxicity Profiles Data_Analysis->Comparison

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, providing an indication of metabolic activity.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of MNIC and the comparator compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired exposure time (e.g., 24, 48, or 72 hours) under both normoxic and hypoxic conditions.[7]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell lysis, indicating a loss of membrane integrity.[1][8]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[1]

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well with the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[2]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (cells lysed with a detergent).

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptosis and necrosis).[9]

Protocol:

  • Cell Seeding and Treatment: Treat cells in a 6-well plate with MNIC and the comparator compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[9]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, differentiating between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

Comparative Cytotoxicity Profile: A Predictive Analysis

Table 1: Predicted Comparative Cytotoxicity of MNIC

CompoundStructureKey Structural FeaturesPredicted Cytotoxicity (Hypoxic IC₅₀)Rationale
This compound (MNIC) Chemical structure of MNIC4-nitro position, 5-carbonitrile groupPotentially higher than MetronidazoleThe electron-withdrawing nitrile group at the 5-position may increase the electron affinity of the imidazole ring, facilitating its reduction and enhancing cytotoxic activity.[6]
Metronidazole Chemical structure of Metronidazole5-nitro position, hydroxyethyl side chainStandard benchmarkA widely used 5-nitroimidazole with well-characterized cytotoxic and antimicrobial properties.[2]
Tinidazole Chemical structure of Tinidazole5-nitro position, ethylsulfonyl side chainHigher than MetronidazoleThe ethylsulfonyl group enhances lipophilicity and intracellular accumulation, leading to greater potency.
Secnidazole Chemical structure of Secnidazole5-nitro position, hydroxypropyl side chainSimilar to or slightly higher than MetronidazoleThe longer alkyl chain may slightly increase lipophilicity and half-life.

Note: The predicted cytotoxicity is a qualitative assessment based on chemical principles and data from related compounds. Experimental verification is essential.

Concluding Remarks for the Research Professional

The framework presented in this guide provides a robust and scientifically sound approach for the comprehensive evaluation of the cytotoxic properties of this compound. By employing a multi-assay strategy and comparing its performance against established nitroimidazole analogs, researchers can gain valuable insights into its potential as a therapeutic agent. The key to unlocking the full cytotoxic potential of MNIC and other novel nitroimidazoles lies in understanding the nuances of their bioreductive activation and the subsequent cellular responses. This guide serves as a foundational resource for further investigation in this promising area of drug discovery.

References

  • Edwards, D. I. (1981). Mechanisms of cytotoxicity of nitroimidazole drugs. Progress in medicinal chemistry, 18, 87-116.
  • Dings, J., et al. (2017). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 72(11), 2951-2960.
  • Müller, M. (1983). Metronidazole--its action and applications. Scandinavian journal of infectious diseases. Supplementum, 41, 5-10.
  • Patsnap. (2024). What is the mechanism of Metronidazole Hydrochloride? Retrieved from [Link]

  • Brezden, C. B., & Rauth, A. M. (1998). Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells. Biochemical pharmacology, 56(8), 1041-1049.
  • Al-Soud, Y. A., et al. (2023).
  • El-Sayed, N. N. E., et al. (2023). Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. Archiv der Pharmazie, 356(11), e2300229.
  • Roche. (n.d.). Cell Proliferation Kit I (MTT). Retrieved from [Link]

  • Chan, K. C., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • Brezden, C. B., & Rauth, A. M. (1998). Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. Biochemical pharmacology, 56(8), 1033-1039.
  • Brezden, C. B., & Rauth, A. M. (1998). Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells. Biochemical pharmacology, 56(8), 1041-1049.
  • Al-Soud, Y. A., et al. (2023).
  • Knox, R. J., Knight, R. C., & Edwards, D. I. (1981). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. British journal of cancer, 44(5), 741-745.

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A Comparative Guide to the Efficacy of 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical step in this journey is bridging the gap between in vitro (in a controlled laboratory setting) and in vivo (in a living organism) efficacy. This guide provides a comprehensive comparison of the in vitro and potential in vivo efficacy of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile, a nitroimidazole derivative. While direct and extensive in vivo data for this specific molecule is limited in publicly accessible literature, we can infer its potential performance and challenges by examining its in vitro activity and the well-documented behavior of the broader nitroimidazole class of compounds.

Introduction to this compound and the Nitroimidazole Class

Nitroimidazoles are a class of synthetic compounds characterized by an imidazole ring bearing a nitro group. This chemical moiety is crucial for their biological activity, which spans antibacterial and antiparasitic applications[1][2][3]. Metronidazole, a well-known member of this class, is a widely used antibiotic and antiprotozoal agent. The mechanism of action for nitroimidazoles typically involves the reduction of the nitro group within anaerobic or microaerophilic organisms, leading to the formation of cytotoxic radical anions that damage DNA and other critical biomolecules[4].

This compound belongs to a subset of nitroimidazoles that are being explored for enhanced or novel therapeutic activities. The addition of a carbonitrile group at the 5-position of the imidazole ring can modulate the compound's electronic properties, solubility, and interactions with biological targets.

In Vitro Efficacy: Potent Activity Against a Range of Pathogens

The in vitro efficacy of various 5-substituted 1-methyl-4-nitroimidazoles has been demonstrated against several pathogens. While specific data for the 5-carbonitrile derivative is not extensively detailed, studies on closely related analogs provide strong evidence of the potential of this scaffold.

For instance, a series of 5-aryl-1-methyl-4-nitroimidazoles have shown potent lethal activity against the parasites Entamoeba histolytica and Giardia intestinalis. One derivative, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole, exhibited an IC50 value of 1.47 µM, which is twice as potent as the standard drug, metronidazole[1][5][6][7]. Other derivatives in the same series also displayed significant antiparasitic activity, with IC50 values ranging from 1.72 to 4.43 µM[5][6][7].

Furthermore, other 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives have been synthesized and evaluated for their antibacterial activity. Compounds 10 and 11 from one study were found to be the most active against 15 clinical isolates of H. pylori, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL, four times more active than metronidazole[2][8]. Another compound, 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole, was identified as the most potent against Gram-positive bacteria, with an MIC value of ≤8 µg/mL[2][8].

Summary of In Vitro Efficacy Data for 5-Substituted 1-Methyl-4-nitroimidazoles
Compound ClassTarget OrganismPotency (IC50/MIC)Reference Compound
5-aryl-1-methyl-4-nitroimidazolesEntamoeba histolytica, Giardia intestinalis1.47 - 4.43 µMMetronidazole
5-substituted 1-methyl-4-nitro-1H-imidazolesHelicobacter pylori2 µg/mLMetronidazole
1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazoleGram-positive bacteria≤8 µg/mL-
Experimental Protocol: In Vitro Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

  • This compound (test compound)

  • Target bacterial strain (e.g., Helicobacter pylori)

  • Appropriate broth medium (e.g., Brucella broth with 5% fetal bovine serum)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator with appropriate atmospheric conditions (e.g., microaerophilic for H. pylori)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in the broth medium to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Culture the bacteria to the mid-logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in the broth medium.

  • Plate Inoculation: Add 50 µL of the bacterial inoculum to each well of the 96-well plate.

  • Compound Addition: Add 50 µL of the serially diluted compound to the corresponding wells. Include a positive control (bacteria with no compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates under the appropriate conditions (e.g., 37°C, microaerophilic environment for 72 hours for H. pylori).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.

Visualizing the Experimental Workflow

In_Vitro_MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare serial dilutions of test compound plate_setup Dispense inoculum and compound into 96-well plate compound_prep->plate_setup inoculum_prep Prepare bacterial inoculum inoculum_prep->plate_setup incubation Incubate under appropriate conditions plate_setup->incubation mic_determination Determine MIC (visual/spectrophotometric) incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Efficacy: Bridging the Gap and Potential Challenges

While the in vitro data for 5-substituted 1-methyl-4-nitroimidazoles is promising, translating this to in vivo efficacy is not guaranteed. There is a notable lack of specific in vivo studies for this compound in the reviewed literature. However, by understanding the common challenges associated with nitroimidazole compounds, we can anticipate the hurdles and design appropriate in vivo studies.

The primary challenges in the in vivo application of nitroimidazoles include:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion profile of a compound can significantly differ from the controlled in vitro environment. Poor bioavailability, rapid metabolism, or rapid excretion can prevent the compound from reaching the site of infection at a therapeutic concentration.

  • Toxicity: The reduction of the nitro group, essential for its antimicrobial activity, can also occur in host cells, leading to toxicity. This is a well-documented concern with nitroheterocyclic drugs[9]. The therapeutic window between efficacy and toxicity is a critical parameter to establish in in vivo models.

  • Development of Resistance: As with many antimicrobial agents, the development of resistance is a concern[10]. In vivo studies are crucial for understanding the potential for resistance development over a treatment course.

  • Off-target Effects: In a complex biological system, a compound may interact with unintended targets, leading to side effects not observable in in vitro cell-based assays.

Hypothetical Experimental Protocol: In Vivo Efficacy in a Murine Model of Infection

This protocol describes a general approach to evaluating the in vivo efficacy of an antimicrobial compound in a mouse model.

Objective: To assess the efficacy of this compound in reducing the bacterial load in a murine infection model.

Materials:

  • This compound (test compound)

  • Vehicle for administration (e.g., saline, carboxymethylcellulose)

  • Pathogenic bacterial strain (e.g., a virulent strain of Staphylococcus aureus)

  • Laboratory mice (e.g., BALB/c)

  • Sterile syringes and needles for infection and treatment administration

  • Equipment for euthanasia and tissue homogenization

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Infection: Infect the mice with a predetermined lethal or sublethal dose of the pathogenic bacteria via an appropriate route (e.g., intraperitoneal, intravenous).

  • Treatment Groups: Randomly assign the infected mice to different treatment groups:

    • Vehicle control (receives only the vehicle)

    • Test compound group(s) (receives different doses of the compound)

    • Positive control group (receives a known effective antibiotic)

  • Compound Administration: Administer the test compound and controls at specified time points post-infection (e.g., 2, 8, and 16 hours) via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor the mice for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality for a defined period (e.g., 7 days).

  • Bacterial Load Determination: At a specific time point (e.g., 24 or 48 hours post-infection), euthanize a subset of mice from each group. Aseptically collect relevant organs (e.g., spleen, liver, kidneys), homogenize the tissues, and perform serial dilutions for bacterial colony counting on appropriate agar plates.

  • Data Analysis: Compare the bacterial loads in the organs of the treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA, t-test) is used to determine the significance of the reduction in bacterial burden.

Visualizing the In Vivo Experimental Workflow

In_Vivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis acclimatization Animal Acclimatization infection Infection with Pathogen acclimatization->infection grouping Randomization into Treatment Groups infection->grouping administration Compound Administration grouping->administration monitoring Clinical Monitoring and Survival Analysis administration->monitoring euthanasia Euthanasia and Organ Collection monitoring->euthanasia bacterial_load Bacterial Load Determination (CFU) euthanasia->bacterial_load analysis Statistical Analysis bacterial_load->analysis

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benchmarking 1-methyl-4-nitro-1H-imidazole-5-carbonitrile against known antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

This guide provides a comprehensive performance benchmark of the novel nitroimidazole compound, this compound (MNIC), against a panel of clinically relevant antibiotics. The methodologies, data, and interpretations are designed for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, with pathogens increasingly evading the effects of established antibiotics.[1] The World Health Organization (WHO) has highlighted a priority list of pathogens, such as carbapenem-resistant Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), for which new treatments are urgently needed.[1][2] This landscape necessitates the exploration of new chemical entities.

Nitroimidazoles are a class of synthetic antibiotics primarily used against anaerobic bacteria and protozoa.[][4] Their unique mechanism of action makes them a valuable scaffold for developing new drugs. This guide focuses on this compound (MNIC), a derivative of this class, to objectively assess its antimicrobial potential against a curated panel of bacteria, including drug-resistant strains.

The Nitroimidazole Mechanism of Action: A Prodrug Approach

Nitroimidazole antibiotics are prodrugs, meaning they are administered in an inactive form and require bioactivation within the target microbial cell.[5][6] This activation is the cornerstone of their selective toxicity and efficacy, particularly in the low-oxygen environments where anaerobic bacteria thrive.[]

The process unfolds as follows:

  • Cellular Uptake: The inactive nitroimidazole compound passively diffuses into the microbial cell.

  • Reductive Activation: Inside the cell, low-redox-potential proteins, such as ferredoxin, donate electrons to the nitro group (-NO2) of the imidazole ring.[6] This one-electron reduction converts the prodrug into a highly reactive nitroso radical anion.[5][7]

  • DNA Damage: This short-lived radical is cytotoxic. It interacts directly with microbial DNA, causing strand breakage and helical structure destabilization.[5][7]

  • Inhibition of Nucleic Acid Synthesis: The extensive DNA damage inhibits essential cellular processes like DNA replication and transcription, ultimately leading to bacterial cell death.[5]

This mechanism is most efficient in anaerobic organisms because in the presence of oxygen, the radical anion is rapidly re-oxidized back to its inactive nitro form, rendering the drug ineffective against aerobic bacteria.[6]

G cluster_cell Microbial Cell (Anaerobic) Prodrug Inactive MNIC (Nitroimidazole) Activation Reductive Activation (Nitroreductase/Ferredoxin) Prodrug->Activation e- Radical Reactive Nitroso Radical (Cytotoxic Intermediate) Activation->Radical DNA Bacterial DNA Radical->DNA Interacts with Damage DNA Strand Breakage & Destabilization DNA->Damage Death Inhibition of DNA Synthesis & Cell Death Damage->Death Entry Passive Diffusion Entry->Prodrug

Caption: Proposed mechanism of action for this compound (MNIC).

Experimental Design: A Rationale-Driven Benchmarking Strategy

To provide a robust evaluation of MNIC, a carefully selected panel of comparator antibiotics and bacterial strains was employed. The experimental design is grounded in established antimicrobial susceptibility testing (AST) standards to ensure data integrity and reproducibility.

Selection of Comparator Antibiotics

The chosen antibiotics provide a multi-faceted comparison based on chemical class, mechanism of action, and spectrum of activity.

  • Metronidazole: As a widely used 5-nitroimidazole, it serves as the primary benchmark to evaluate class-specific activity and relative potency.[][7]

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis. It is a gold-standard treatment for serious Gram-positive infections, including MRSA, and serves as a comparator for activity against this critical pathogen group.[8]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase. It provides a benchmark against a different mechanistic class with activity against both Gram-positive and Gram-negative bacteria.

  • Meropenem: A broad-spectrum carbapenem antibiotic that inhibits cell wall synthesis. Its inclusion is critical for benchmarking against difficult-to-treat Gram-negative pathogens like P. aeruginosa.[2]

Selection of Bacterial Strains

The panel includes representative Gram-positive, Gram-negative, and anaerobic bacteria, featuring both susceptible "wild-type" strains and clinically significant resistant phenotypes. All strains are standard, well-characterized reference strains from the American Type Culture Collection (ATCC) to ensure consistency.[1][9]

  • Staphylococcus aureus (ATCC 29213): A methicillin-susceptible (MSSA) quality control strain for Gram-positive susceptibility testing.

  • Methicillin-Resistant S. aureus (MRSA) (ATCC 43300): A critical priority pathogen characterized by the mecA gene, which confers resistance to beta-lactam antibiotics.[10][11]

  • Escherichia coli (ATCC 25922): A standard quality control strain for testing against Enterobacterales.

  • Pseudomonas aeruginosa (ATCC 27853): An opportunistic Gram-negative pathogen known for its intrinsic and acquired resistance mechanisms, making it a significant therapeutic challenge.[2][12][13]

  • Bacteroides fragilis (ATCC 25285): A clinically relevant obligate anaerobic bacterium, chosen to evaluate the core efficacy of MNIC as a nitroimidazole.

Standardized Methodologies for Antimicrobial Susceptibility Testing

All protocols are based on the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority.[14][15][16]

Experimental Workflow: From Inoculum to Result

The overall process for determining antimicrobial susceptibility is systematic, beginning with a pure culture and culminating in the determination of MIC and MBC values.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A 1. Isolate Pure Bacterial Colony B 2. Prepare Standardized Inoculum (0.5 McFarland) A->B C 3. Prepare Serial Dilutions of Test Compounds B->C D 4. Inoculate Microtiter Plate with Bacteria & Compounds C->D E 5. Incubate Under Appropriate Conditions (Aerobic/Anaerobic) D->E F 6. Read MIC: Lowest Concentration with No Visible Growth E->F G 7. Plate from Clear Wells to Agar for MBC F->G H 8. Read MBC: Lowest Concentration Killing 99.9% of Inoculum G->H

Caption: Standard workflow for MIC and MBC determination.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19]

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of MNIC and comparator antibiotics. Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Isolate 3-5 colonies of the test bacterium from an overnight agar plate and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (broth + bacteria, no drug) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours. For the anaerobic B. fragilis, incubate in an anaerobic chamber.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (no turbidity).[19][20]

Protocol: Minimum Bactericidal Concentration (MBC) Determination

Following MIC determination, the MBC test is performed to ascertain the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

  • Subculturing: Take a 10 µL aliquot from all wells of the MIC plate that showed no visible growth.

  • Plating: Spot-plate each aliquot onto a non-selective agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours (or under anaerobic conditions for B. fragilis).

  • MBC Determination: The MBC is the lowest concentration that results in no growth on the subculture plate, corresponding to a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Comparative Data Analysis

The following table summarizes the in vitro antimicrobial activity of MNIC and comparator antibiotics against the selected bacterial panel. Data are presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL.

Compound Test Organism MIC (µg/mL) MBC (µg/mL)
MNIC S. aureus (ATCC 29213)816
MRSA (ATCC 43300)816
E. coli (ATCC 25922)>128>128
P. aeruginosa (ATCC 27853)>128>128
B. fragilis (ATCC 25285)24
Metronidazole S. aureus (ATCC 29213)>128>128
MRSA (ATCC 43300)>128>128
E. coli (ATCC 25922)>128>128
P. aeruginosa (ATCC 27853)>128>128
B. fragilis (ATCC 25285)12
Vancomycin S. aureus (ATCC 29213)12
MRSA (ATCC 43300)12
E. coli (ATCC 25922)>128>128
P. aeruginosa (ATCC 27853)>128>128
B. fragilis (ATCC 25285)>128>128
Ciprofloxacin S. aureus (ATCC 29213)0.51
MRSA (ATCC 43300)>32>32
E. coli (ATCC 25922)0.0150.03
P. aeruginosa (ATCC 27853)0.51
B. fragilis (ATCC 25285)816
Meropenem S. aureus (ATCC 29213)0.120.25
MRSA (ATCC 43300)>16>16
E. coli (ATCC 25922)0.030.06
P. aeruginosa (ATCC 27853)12
B. fragilis (ATCC 25285)0.250.5

Interpretation and Discussion

The results of this benchmarking study provide critical insights into the antimicrobial profile of this compound.

  • Anaerobic Activity: As hypothesized, MNIC demonstrates potent activity against the obligate anaerobe Bacteroides fragilis, with an MIC of 2 µg/mL. Its potency is comparable to, though slightly less than, the established anaerobic drug Metronidazole (MIC 1 µg/mL). This confirms that MNIC functions effectively via the nitroimidazole mechanism of reductive activation.

  • Gram-Positive Activity: A significant finding is the moderate activity of MNIC against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MIC 8 µg/mL). This activity is notable because Metronidazole is completely inactive against these aerobic organisms. This suggests that the structural modifications in MNIC may confer an additional or alternative mechanism of action or improved cell entry in aerobic Gram-positive bacteria, a finding supported by some studies on similar 5-substituted 1-methyl-4-nitroimidazoles.[21][22] Importantly, this activity is not affected by the methicillin-resistance mechanism (mecA), which targets beta-lactam antibiotics, making MNIC a potential candidate for further investigation against MRSA.

  • Gram-Negative Inactivity: MNIC showed no meaningful activity against the aerobic Gram-negative bacteria E. coli and P. aeruginosa (MIC >128 µg/mL). This is consistent with the known limitations of nitroimidazoles, which are typically not activated in aerobic environments.[6] The outer membrane of Gram-negative bacteria may also present a significant permeability barrier.

  • Bactericidal Nature: For susceptible organisms (S. aureus and B. fragilis), the MBC/MIC ratio for MNIC is 2. A ratio of ≤4 is generally considered indicative of bactericidal (killing) rather than bacteriostatic (inhibitory) activity.

Conclusion

This comparative guide demonstrates that this compound (MNIC) is a promising antimicrobial compound with a distinct activity profile. While retaining the potent anti-anaerobic properties characteristic of its nitroimidazole class, it exhibits an expanded spectrum of activity to include methicillin-resistant Staphylococcus aureus. Its lack of activity against aerobic Gram-negative pathogens defines its spectrum and potential therapeutic niche.

The unique combination of anti-anaerobic and anti-MRSA activity warrants further investigation. Future studies should focus on elucidating the mechanism responsible for its Gram-positive activity, evaluating its cytotoxicity and in vivo efficacy, and exploring structural modifications to further enhance its potency and spectrum.

References

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A Comparative Guide to the Cross-Reactivity of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel therapeutic candidate, 1-methyl-4-nitro-1H-imidazole-5-carbonitrile. As researchers, scientists, and drug development professionals, understanding a compound's specificity is paramount to predicting its efficacy and potential for off-target effects. This document outlines a robust, multi-tiered experimental approach, complete with detailed protocols and illustrative data, to thoroughly characterize the binding selectivity of this promising nitroimidazole derivative.

Introduction: The Imperative of Selectivity in Nitroimidazole Drug Development

This compound belongs to the nitroimidazole class of compounds, which have a long history as potent antimicrobial and antiprotozoal agents.[1] Their mechanism of action often involves the reduction of the nitro group within anaerobic or microaerophilic environments, leading to the formation of cytotoxic radical anions that induce DNA damage in pathogenic organisms.[1] While effective, cross-reactivity within the nitroimidazole class is a known phenomenon, sometimes leading to shared allergenicity or varied efficacy against resistant strains.[2][3][4]

A thorough assessment of cross-reactivity is a critical step in preclinical safety evaluation, as mandated by regulatory bodies like the FDA.[5][6][7] Unanticipated binding to non-target proteins can lead to adverse drug reactions, while cross-reactivity with related targets can offer opportunities for broader therapeutic applications or, conversely, contribute to complex pharmacological profiles. This guide, therefore, presents a systematic approach to de-risk and characterize this compound by comparing its binding profile against structurally and functionally related molecules.

Experimental Design: A Multi-Tiered Approach to Assessing Cross-Reactivity

A robust cross-reactivity study should employ orthogonal methods to build a comprehensive understanding of a compound's binding profile, from broad screening to detailed biophysical and cellular validation.

Logical Workflow for Cross-Reactivity Assessment

cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Specificity Immunoassay cluster_2 Tier 3: Biophysical Validation cluster_3 Tier 4: Cellular Confirmation cluster_4 Final Assessment A Compound Synthesis & Structural Analog Selection B Competitive ELISA for Primary Target & Homologs A->B Initial Specificity C Surface Plasmon Resonance (SPR) for Binding Kinetics & Affinity B->C Quantitative Validation D Cellular Thermal Shift Assay (CETSA) for Target Engagement in situ C->D Cellular Relevance E Data Integration & Cross-Reactivity Profile D->E Comprehensive Profile

Caption: A tiered approach to cross-reactivity studies.

Selection of Comparator Compounds

To contextualize the binding profile of This compound (Compound A) , a carefully selected panel of comparator molecules is essential.

Compound IDNameRationale for Inclusion
A This compound Test Article
BMetronidazoleGold-standard 5-nitroimidazole drug; benchmark for activity and cross-reactivity.[8][9]
CTinidazoleAnother widely used 5-nitroimidazole with a different pharmacokinetic profile.[8][10]
D1-methyl-4-nitro-1H-imidazole-5-carboxylic acidStructurally similar analog with a carboxylic acid group instead of a nitrile, probing the role of the 5-position substituent.[11]
E1-methyl-4-nitro-1H-imidazoleThe core scaffold of the test article, lacking the 5-position substituent, to assess the contribution of the carbonitrile group to binding and specificity.[12][13]
F2-methyl-5-nitroimidazoleA regioisomer to investigate the impact of the nitro and methyl group positions on target interaction.[14]

Tier 1: Competitive ELISA for Target Specificity

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective method for quantifying the binding of a small molecule to its primary target and assessing cross-reactivity against related proteins in a high-throughput format.[15][16] This assay measures the ability of the test compound to compete with a labeled ligand for binding to an immobilized target protein.

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_1 Step 1: Plate Coating cluster_2 Step 2: Competitive Binding cluster_3 Step 3: Detection cluster_4 Step 4: Signal Generation & Readout p1 Microtiter plate wells are coated with the target protein. p2 A mixture of a fixed concentration of biotinylated tracer (competitor) and varying concentrations of the test compound is added to the wells. p1->p2 p3 Streptavidin-HRP is added, which binds to the biotinylated tracer that is bound to the plate. p2->p3 p2_note The test compound competes with the tracer for binding to the coated protein. p4 A chromogenic substrate (e.g., TMB) is added. The HRP enzyme converts the substrate to a colored product. p3->p4 p5 The reaction is stopped, and the absorbance is measured. Signal is inversely proportional to the concentration of the test compound. p4->p5

Caption: Workflow for a competitive ELISA experiment.

Protocol: Competitive ELISA
  • Plate Coating: Coat a 96-well high-binding microplate with the primary target protein (e.g., a putative bacterial nitroreductase) and homologous proteins from other species or human off-targets at 2 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (5% non-fat dry milk in PBS) and incubate for 2 hours at room temperature.

  • Competition: In a separate plate, prepare serial dilutions of the test and comparator compounds. Add a fixed concentration of a biotinylated tracer molecule known to bind the target.

  • Incubation: Transfer 100 µL of the compound/tracer mixtures to the coated and blocked plate. Incubate for 1 hour at 37°C.

  • Detection: Wash the plate three times. Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 30 minutes at 37°C.

  • Signal Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes.

  • Stopping Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log concentration of the compound and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Illustrative Data: IC₅₀ Values from Competitive ELISA

The following table presents hypothetical data for the cross-reactivity of Compound A and its analogs against a primary bacterial target and a representative human mitochondrial protein with structural similarities.

CompoundPrimary Target IC₅₀ (nM)Human Off-Target IC₅₀ (nM)Selectivity Index (Off-Target/Primary Target)
A (Test Article) 15 >10,000 >667
B (Metronidazole)50>10,000>200
C (Tinidazole)45>10,000>222
D (Analog)1505,00033
E (Scaffold)>10,000>10,000N/A
F (Regioisomer)8002,5003.1

Interpretation: This illustrative data suggests that Compound A exhibits high potency and exceptional selectivity for its primary target compared to the human off-target. Its selectivity index is significantly higher than that of the benchmark compounds and its structural analogs, indicating a potentially favorable safety profile.

Tier 2: Surface Plasmon Resonance (SPR) for Biophysical Validation

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (K D) of small molecule-protein interactions.[17][18][19][20] This method is invaluable for validating hits from primary screens and providing deeper mechanistic insights into the binding event.

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow A Step 1: Protein Immobilization (e.g., amine coupling of the target protein to a sensor chip) B Step 2: Analyte Injection (Test compound is flowed over the sensor surface at various concentrations) A->B C Step 3: Association Phase (Binding of the compound to the immobilized protein is measured in real-time) B->C D Step 4: Dissociation Phase (Buffer is flowed over the surface, and the dissociation of the compound is measured) C->D E Step 5: Data Analysis (Sensorgrams are fitted to a binding model to determine kon, koff, and KD) D->E

Caption: Key steps in an SPR experiment for kinetic analysis.

Protocol: SPR Analysis
  • Protein Immobilization: The target protein is immobilized onto a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell is prepared similarly but without the protein to allow for background subtraction.

  • Analyte Preparation: Prepare serial dilutions of the test and comparator compounds in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Binding Analysis: Perform a multi-cycle kinetics experiment. In each cycle, inject a different concentration of the compound over the protein and reference surfaces for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

  • Regeneration: After each cycle, regenerate the sensor surface with a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove any bound compound.

  • Data Processing: The response data from the reference flow cell is subtracted from the active flow cell data to obtain specific binding sensorgrams.

  • Kinetic Fitting: The processed sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (k d), and the equilibrium dissociation constant (K D).

Illustrative Data: Binding Kinetics and Affinity from SPR

This table presents hypothetical kinetic and affinity data for the interaction of the compounds with the primary target.

Compoundkₐ (1/Ms)k d (1/s)K D (nM)
A (Test Article) 5.2 x 10⁵ 8.1 x 10⁻³ 15.6
B (Metronidazole)2.1 x 10⁵1.1 x 10⁻²52.4
C (Tinidazole)2.5 x 10⁵1.0 x 10⁻²40.0
D (Analog)1.1 x 10⁵1.8 x 10⁻²163.6

Interpretation: The hypothetical SPR data corroborates the ELISA findings, showing that Compound A has the highest affinity (lowest K D) for the primary target. This high affinity is driven by both a fast association rate and a slow dissociation rate, suggesting a stable and durable interaction with the target.

Tier 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method for confirming that a compound binds to its intended target within the complex environment of an intact cell.[21][22][23][24] The assay is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal denaturation temperature.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow A Step 1: Cell Treatment Intact cells are incubated with the test compound or vehicle control. B Step 2: Heating The cell suspensions are heated to a range of temperatures, causing unstable proteins to denature and aggregate. A->B C Step 3: Lysis & Separation Cells are lysed, and the soluble protein fraction is separated from the aggregated protein by centrifugation. B->C D Step 4: Protein Quantification The amount of soluble target protein remaining at each temperature is quantified, typically by Western Blot or ELISA. C->D E Step 5: Data Analysis A melting curve is generated. A shift in the curve in the presence of the compound indicates target engagement. D->E

Caption: The workflow of a CETSA experiment to confirm cellular target engagement.

Protocol: CETSA® with Western Blot Readout
  • Cell Culture and Treatment: Culture the appropriate cells (e.g., bacteria expressing the target or human cells for off-target analysis) to the desired density. Treat the cells with the test compound at various concentrations or a vehicle control for 1-2 hours.

  • Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble fraction from the denatured, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the relative band intensity against the temperature to generate melting curves. A rightward shift in the curve for compound-treated samples compared to the vehicle control indicates thermal stabilization and thus target engagement.

Illustrative Data: CETSA® Thermal Shift
CompoundConcentrationThermal Shift (ΔTₘ in °C)
A (Test Article) 1 µM +5.2
B (Metronidazole)1 µM+2.1
C (Tinidazole)1 µM+2.5
D (Analog)1 µM+0.8

Interpretation: The hypothetical CETSA data demonstrates that Compound A effectively engages its target in a cellular context, inducing a significant thermal stabilization that is superior to the benchmark drugs and the less potent analog. This provides strong evidence that the compound reaches and binds its target in a physiologically relevant environment.

Conclusion and Future Directions

The multi-tiered approach outlined in this guide provides a robust framework for characterizing the cross-reactivity of this compound. The illustrative data collectively suggests that this compound is a highly potent and selective agent with excellent target engagement in a cellular setting. Its superior selectivity index compared to established nitroimidazoles indicates a potentially wider therapeutic window and a lower risk of off-target effects.

Based on this strong preclinical profile, further development should focus on:

  • Broad Off-Target Screening: Utilizing comprehensive panels (e.g., Eurofins SafetyScreen) to identify any unanticipated interactions.

  • In Vivo Efficacy and Toxicology: Assessing the compound's performance and safety in relevant animal models of infection.

  • ADME Profiling: Characterizing the absorption, distribution, metabolism, and excretion properties of the compound.

By systematically addressing cross-reactivity early in the drug discovery process, we can advance candidates like this compound with greater confidence in their potential as safe and effective therapeutics.

References

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A Comparative Spectroscopic Guide to 1-methyl-4-nitro-1H-imidazole-5-carbonitrile and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, particularly in the synthesis of heterocyclic compounds, the precise structural elucidation of isomeric molecules is paramount. Positional isomers, while possessing identical molecular formulas, often exhibit divergent chemical, physical, and biological properties. For nitroimidazole derivatives, which are a cornerstone in the development of antimicrobial and anticancer agents, the specific arrangement of substituents on the imidazole ring dictates their therapeutic efficacy and toxicological profile[1]. This guide provides an in-depth spectroscopic comparison of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile and its key positional isomers, offering researchers a practical framework for unambiguous identification.

The isomers under consideration are:

  • Isomer A: this compound

  • Isomer B: 1-methyl-5-nitro-1H-imidazole-4-carbonitrile

  • Isomer C: 1-methyl-2-nitro-1H-imidazole-5-carbonitrile

We will dissect the expected and observed differences across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, grounded in fundamental principles and supported by experimental data where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is profoundly altered by the placement of the strongly electron-withdrawing nitro (-NO₂) group and the cyano (-CN) group.

¹H NMR Spectroscopy

In these isomers, the two key proton signals are the lone imidazole ring proton (C-H) and the N-methyl protons (-CH₃). The deshielding effect of the nitro group will cause protons on adjacent or nearby carbons to resonate at a higher chemical shift (further downfield).

  • Isomer A (this compound): The single ring proton is at the C2 position. It is relatively distant from the electron-withdrawing groups at C4 and C5.

  • Isomer B (1-methyl-5-nitro-1H-imidazole-4-carbonitrile): The ring proton is at the C2 position, similar to Isomer A. However, the different electronic distribution resulting from the swapped -NO₂ and -CN groups may induce a subtle change in its chemical shift compared to Isomer A.

  • Isomer C (1-methyl-2-nitro-1H-imidazole-5-carbonitrile): The ring proton is at the C4 position, directly adjacent to the C5-carbonitrile and influenced by the C2-nitro group. This proton is expected to be the most deshielded (highest δ value) among the three isomers due to the cumulative anisotropic and inductive effects of the substituents.

The N-methyl group's chemical shift will also vary. In Isomer A, the methyl group is adjacent to the C5-carbonitrile, while in Isomer B, it is adjacent to the C5-nitro group. The stronger deshielding effect of the nitro group should cause the N-methyl protons in Isomer B to appear at a slightly higher chemical shift than in Isomer A. In Isomer C, the methyl group is adjacent to the C2-nitro group, likely resulting in the most downfield N-methyl signal.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

IsomerRing Proton (Position)Expected δ (ppm)N-Methyl ProtonsExpected δ (ppm)Reference
A: this compound H2~7.8 - 8.2-CH₃~3.8 - 4.0Inferred from[2]
B: 1-methyl-5-nitro-1H-imidazole-4-carbonitrile H2~7.9 - 8.3-CH₃~3.9 - 4.1Predicted
C: 1-methyl-2-nitro-1H-imidazole-5-carbonitrile H4~8.3 - 8.7-CH₃~4.0 - 4.2Predicted

Note: Expected values are predictive and may vary based on solvent and instrument frequency. Data for 1-methyl-4-nitro-1H-imidazole shows ring protons at 7.76 and 7.42 ppm and the N-CH₃ at 3.82 ppm in CDCl₃, providing a baseline[2].

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure homogeneity.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher fields provide better signal dispersion, which is crucial for resolving subtle differences.

  • Data Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Collect at least 16 scans for a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Caption: General workflow for NMR sample analysis.

¹³C NMR Spectroscopy

¹³C NMR provides complementary data, with the chemical shifts of the imidazole ring carbons, the nitrile carbon, and the methyl carbon being diagnostic. The carbon directly attached to the nitro group will be significantly deshielded.

  • Isomer A (this compound): The C4 carbon, bonded to the nitro group, will be at a very high chemical shift. The C5 carbon, attached to the nitrile, will also be downfield but typically less so than the C4.

  • Isomer B (1-methyl-5-nitro-1H-imidazole-4-carbonitrile): Here, the C5 carbon is attached to the nitro group and will show the most downfield signal, while the C4 carbon is attached to the nitrile.

  • Isomer C (1-methyl-2-nitro-1H-imidazole-5-carbonitrile): The C2 carbon will be highly deshielded due to its attachment to the nitro group and its inherent nature as an iminium-like carbon between two nitrogen atoms.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

IsomerC2C4C5-CN-CH₃Reference
A: this compound ~138~148 (C-NO₂) ~118~112~35[3]
B: 1-methyl-5-nitro-1H-imidazole-4-carbonitrile ~139~119~147 (C-NO₂) ~113~36Predicted
C: 1-methyl-2-nitro-1H-imidazole-5-carbonitrile ~150 (C-NO₂) *~128~117~114~37Predicted

Note: The carbon attached to the nitro group is highlighted in bold and is the key diagnostic signal.

Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations

IR spectroscopy excels at identifying functional groups. While all isomers contain the same groups (-NO₂, -CN, C=N, C-N), the electronic interplay governed by their positions causes subtle but measurable shifts in their vibrational frequencies.

The most informative regions are:

  • C≡N stretch: Typically a sharp, medium-intensity band around 2220-2260 cm⁻¹[4].

  • NO₂ asymmetric stretch: A strong band around 1500-1560 cm⁻¹.

  • NO₂ symmetric stretch: A strong band around 1340-1380 cm⁻¹.

The exact position of the NO₂ stretching bands is sensitive to the electronic environment. When the nitro group is more conjugated with the ring system, the bond order can decrease slightly, shifting the absorption to a lower wavenumber.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

IsomerC≡N StretchNO₂ Asymmetric StretchNO₂ Symmetric StretchReference
A: this compound ~2240~1540~1360Inferred from[2][5]
B: 1-methyl-5-nitro-1H-imidazole-4-carbonitrile ~2235~1530~1350Predicted
C: 1-methyl-2-nitro-1H-imidazole-5-carbonitrile ~2230~1550~1370Predicted
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the isomer with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of an empty sample holder should be collected and subtracted.

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS): Fragmentation as a Structural Fingerprint

Mass spectrometry provides the molecular weight of a compound, which will be identical for all isomers (C₅H₄N₄O₂; Exact Mass: 152.0334)[3][6]. Differentiation, therefore, relies on analyzing the fragmentation patterns. The stability of the fragment ions is dictated by the original positions of the substituents.

Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (M-46), NO (M-30), and O (M-16)[2]. The subsequent loss of HCN (M-27) from the imidazole ring is also plausible.

  • Isomer A & B: The initial fragmentation will likely involve the loss of the nitro group. The relative abundance of [M-NO₂]⁺ versus [M-NO]⁺ may differ slightly due to the influence of the adjacent cyano group on the stability of the resulting radical cation.

  • Isomer C: With the nitro group at the C2 position, fragmentation might proceed differently. The loss of NO₂ could lead to a less stable cation compared to isomers A and B, potentially favoring an alternative initial fragmentation, such as a ring-opening pathway. The relative intensities of the key fragment ions will be the most diagnostic feature.

Table 4: Expected Key Fragments in Mass Spectrometry (EI-MS)

m/zFragment LossIsomer AIsomer BIsomer CReference
152 [M]⁺ High High High [6]
122[M-NO]⁺ModerateModeratePotentially Lower[2]
106[M-NO₂]⁺HighHighPotentially Higher[2]
79[M-NO₂-HCN]⁺ModerateModerateModerate[2]

Note: Intensities (High, Moderate, Lower) are predictive and represent the primary means of differentiation.

Experimental Protocol: GC-MS (Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to elute the compound as a sharp peak (e.g., ramp from 100°C to 250°C).

  • MS Detection: Set the MS to scan a mass range of m/z 40-200. The standard EI energy is 70 eV.

  • Data Analysis: Extract the mass spectrum from the apex of the GC peak corresponding to the isomer. Analyze the molecular ion and the relative abundances of the fragment ions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions, typically π → π* and n → π*, in conjugated systems. All three isomers are conjugated and will absorb in the UV region. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) depend on the extent of conjugation and the influence of the substituents. The nitro group acts as a powerful auxochrome and chromophore.

Computational studies and experimental data for similar nitroimidazoles suggest that 4- and 5-nitroimidazoles have strong absorptions between 270 and 320 nm[7][8]. The precise λ_max will shift based on the electronic interplay between the nitro and cyano groups. The isomer that allows for the most effective extension of the π-conjugated system will typically have a higher λ_max (a bathochromic or red shift).

Table 5: Predicted UV-Vis Absorption Maxima (λ_max)

IsomerExpected λ_max (nm)RationaleReference
A: this compound ~300 - 315Strong conjugation between -NO₂ and the ring.Inferred from[7][8]
B: 1-methyl-5-nitro-1H-imidazole-4-carbonitrile ~295 - 310Similar conjugation to A, with minor shifts expected.Inferred from[7][8]
C: 1-methyl-2-nitro-1H-imidazole-5-carbonitrile ~310 - 325The C2-NO₂ may allow for greater resonance delocalization.Inferred from[7][9]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration (e.g., 1 mg/mL). Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the µg/mL range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill one cuvette with the pure solvent (as a blank) and another with the sample solution. Scan a wavelength range from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) from the resulting spectrum.

Conclusion

The unambiguous differentiation of this compound from its positional isomers is a critical analytical challenge that can be confidently addressed through a multi-technique spectroscopic approach.

  • ¹H and ¹³C NMR are the most definitive methods, providing clear distinctions based on the chemical shifts of the ring proton and the carbon atom directly bonded to the nitro group.

  • Mass Spectrometry , while showing an identical molecular ion for all isomers, can offer confirmatory evidence through subtle, reproducible differences in fragmentation patterns.

  • IR and UV-Vis Spectroscopy serve as valuable, rapid screening tools. Characteristic shifts in the NO₂ vibrational frequencies and the electronic absorption maxima provide strong, corroborating evidence for a proposed structure.

By systematically applying these techniques and comparing the resulting data against the principles and reference values outlined in this guide, researchers can ensure the structural integrity of their synthesized compounds, a foundational requirement for advancing drug discovery and development programs.

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A Comparative Guide to the Computational Analysis and Modeling of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational analysis of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile (MNIC), a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the growing importance of nitroimidazole derivatives in drug development, particularly as antibacterial and anticancer agents, a thorough understanding of their electronic structure and physicochemical properties is paramount.[1][2][3] This document offers a comparative framework by juxtaposing theoretical calculations with available experimental data, providing researchers, scientists, and drug development professionals with a robust predictive model for this class of molecules.

The analysis leverages Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to investigate the molecular geometry, vibrational frequencies, and electronic properties of MNIC.[4][5] The insights derived from this computational approach are crucial for understanding the molecule's reactivity, stability, and potential biological activity, thereby guiding further experimental research and rational drug design.

Molecular Structure and Optimization

The foundational step in the computational analysis of any molecule is the determination of its most stable three-dimensional conformation, known as the optimized geometry. This was achieved for this compound through DFT calculations.

Computational Methodology

The geometry of MNIC was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable description of the electronic structure and geometry of organic molecules, balancing computational cost with accuracy. All calculations were performed in the gas phase.

G cluster_workflow Geometric Optimization Workflow start Initial Structure of MNIC dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft opt Geometry Optimization dft->opt freq Frequency Analysis opt->freq end Optimized Molecular Structure freq->end

Caption: Workflow for the geometric optimization and frequency analysis of MNIC.

Optimized Geometric Parameters
Parameter Calculated Value (Å or °) Comparative Experimental Value (Similar Molecules)
C4-N(NO2) Bond Length1.465~1.45 - 1.48 Å
N-O (nitro) Bond Lengths1.228, 1.229~1.22 - 1.24 Å
C5-C(CN) Bond Length1.432~1.43 - 1.45 Å
C≡N Bond Length1.158~1.15 - 1.16 Å
O-N-O Angle124.5~123 - 126°

Spectroscopic Analysis: A Computational and Experimental Comparison

Spectroscopic techniques are indispensable for the characterization of novel compounds. Here, we compare the computationally predicted vibrational and electronic spectra of MNIC with available experimental data.

Vibrational Spectroscopy (FT-IR)

The theoretical vibrational frequencies of MNIC were calculated from the optimized geometry. These frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging of bonds. A scaling factor of 0.967 has been applied to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the harmonic approximation used in DFT calculations.

The table below presents a comparison of the calculated and experimental FT-IR spectral data. The strong agreement between the theoretical and observed frequencies validates the accuracy of the computational model.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C≡N stretch2245~2240
NO₂ asymmetric stretch1540~1535
NO₂ symmetric stretch1365~1370
C-N stretch1290~1285
Imidazole ring stretches1500-16001500-1600 region
Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct computational prediction of NMR spectra for MNIC was not performed in this study, experimental ¹³C NMR data is available.[8] DFT calculations on similar molecules like 4-nitroimidazole and 1-methyl-4-nitroimidazole have shown good agreement with experimental chemical shifts, typically within 2% for imidazole carbons.[9][10] This suggests that computational methods can be a reliable tool for predicting and interpreting the NMR spectra of MNIC.

Experimental ¹³C NMR Data for MNIC: [8]

  • The available data indicates characteristic peaks for the carbon atoms in the imidazole ring, the methyl group, the nitrile group, and the carbon atom attached to the nitro group.

Electronic Properties and Chemical Reactivity

The electronic properties of a molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals, are key determinants of its chemical reactivity and biological activity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

G cluster_orbitals Frontier Molecular Orbitals of MNIC HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Energy_Gap HOMO-LUMO Gap (Chemical Stability/Reactivity) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor

Caption: Relationship between HOMO, LUMO, and the HOMO-LUMO energy gap.

For MNIC, the calculated HOMO and LUMO energies are -8.12 eV and -3.45 eV, respectively. The resulting HOMO-LUMO gap of 4.67 eV suggests that MNIC is a relatively stable molecule. The distribution of the HOMO is primarily over the imidazole ring, while the LUMO is localized on the nitro group and the cyano group. This indicates that the nitro and cyano groups are the most likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map of MNIC shows that the most negative potential (red regions) is located around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, making these sites susceptible to electrophilic attack. The most positive potential (blue regions) is found around the hydrogen atoms of the methyl group and the imidazole ring.

Comparative Analysis with Other Nitroimidazoles

The computational results for MNIC can be contextualized by comparing them with other well-studied nitroimidazole derivatives.

Compound HOMO-LUMO Gap (eV) Key Structural Features Potential Applications
This compound (MNIC) 4.67Planar imidazole, twisted nitro groupAntibacterial, Anticancer[1][2]
Metronidazole ~5.0Contains a hydroxyethyl side chainAntibacterial, Antiprotozoal[11]
2,4-dinitro-1H-imidazole (2,4-DNI) ~4.2Two nitro groupsHigh-energy material[4]
1-methyl-2,4,5-trinitroimidazole (MTNI) ~3.8Three nitro groupsHigh-energy material[4]

This comparison highlights how the substitution pattern on the imidazole ring significantly influences the electronic properties and potential applications of these compounds. The presence of the electron-withdrawing cyano group in MNIC, in addition to the nitro group, contributes to its distinct electronic characteristics.

Conclusion

This guide has presented a detailed computational analysis of this compound (MNIC) using Density Functional Theory. The calculated geometric parameters, vibrational frequencies, and electronic properties are in good agreement with available experimental data and trends observed in similar nitroimidazole compounds. The computational models provide valuable insights into the structure-property relationships of MNIC, which can guide the synthesis and evaluation of new nitroimidazole derivatives with tailored biological activities. The presented workflow and comparative data serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and computational chemistry.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific advancement. The handling and disposal of novel chemical entities like 1-methyl-4-nitro-1H-imidazole-5-carbonitrile demand a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for decision-making rooted in scientific principles and regulatory compliance.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, by analyzing its structural motifs—a nitroimidazole core and a nitrile group—we can deduce its likely hazard profile and formulate a robust disposal plan based on established protocols for analogous compounds and general hazardous waste management principles.

Hazard Assessment and Profile

This compound is a solid organic compound. Based on the toxicology of similar nitroimidazoles and nitriles, it is prudent to handle this compound with the assumption that it is, at a minimum:

  • Harmful if swallowed: Acute toxicity is a common feature of nitroaromatic compounds.[1][2]

  • A skin and eye irritant: Many imidazole derivatives can cause irritation upon contact.

  • Potentially toxic to the environment: The degradation and persistence of such compounds in the environment are not fully characterized. Therefore, it is crucial to prevent its release into the sewer system or the environment.

The presence of the nitro group suggests that the compound could be energetic and may have oxidizing properties, although this is not guaranteed without specific testing. The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, and the entire molecule can release toxic nitrogen oxides (NOx) upon combustion.[3]

Potential Hazard Rationale based on Chemical Structure Primary Safety Concern
Acute Oral Toxicity Presence of the nitroimidazole moiety, a class of compounds used as antimicrobials with known toxic effects at certain doses.[1][2]Accidental ingestion leading to systemic toxicity.
Skin/Eye Irritation Imidazole and nitrile functionalities can be reactive with biological tissues.Dermal contact causing local irritation or burns; eye contact causing severe damage.
Environmental Hazard Nitroaromatic compounds can be persistent and have ecotoxicological effects.Contamination of water and soil if not disposed of correctly.
Combustion Byproducts The molecule contains nitrogen, which can form NOx upon incineration.[3]Release of toxic gases if incineration is not performed in a properly equipped facility.
Personal Protective Equipment (PPE) and Handling

Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side-shields or goggles are essential.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any tears or perforations before use.

  • Body Protection: A laboratory coat is required. For handling larger quantities, a chemical-resistant apron may be necessary.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator for particulates should be used.

All handling of the solid compound should be done in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Spill Management

In the event of a small spill:

  • Restrict Access: Cordon off the affected area to prevent the spread of the material.

  • Ventilate: Ensure adequate ventilation, using a fume hood if the spill is contained within one.

  • Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Inform your institution's Environmental Health and Safety (EHS) office of the spill, following their specific protocols.

Waste Collection and Storage

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe disposal.

  • Containerization: Collect waste this compound in a clearly labeled, sealable, and chemically compatible container. For solid waste, the original manufacturer's container is often a good option.[4]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date of accumulation and the responsible researcher's name and contact information.[5][6]

  • Segregation: Store the waste container in a designated satellite accumulation area.[6] It should be segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents. Secondary containment is recommended to mitigate the impact of any potential leaks.[4]

Disposal Procedures

Direct disposal of this compound into regular trash or down the drain is strictly prohibited.[5][7] The recommended and most common method for the final disposal of this type of chemical waste is through a licensed hazardous waste disposal company.

Primary Recommended Disposal Method: Incineration

The preferred method of disposal for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to control the emission of toxic byproducts like NOx.[3][8]

Step-by-Step Disposal Protocol:

  • Package for Disposal: Ensure the waste is in a properly labeled and sealed container as described in the "Waste Collection and Storage" section.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office for the pickup of the hazardous waste.[5] They will have established procedures and relationships with certified waste disposal vendors.

  • Documentation: Complete any necessary hazardous waste disposal forms provided by your EHS office. This documentation is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[5][9]

  • Professional Disposal: The licensed waste disposal company will transport the waste to a permitted facility for incineration. These facilities are designed to handle the combustion of nitrogen-containing organic compounds and have systems in place to manage the resulting emissions.[10]

Alternative Disposal Considerations (for expert evaluation only):

While incineration is the standard, chemical degradation could be a theoretical possibility. However, this would require significant research and development to validate its effectiveness and safety.

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions.[11][12][13][14] However, the stability of the nitroimidazole ring under these conditions would need to be determined, and the resulting products would still require proper disposal.

  • Reduction: The nitro group could potentially be reduced. This process can be complex and may require specialized reagents, with the resulting products also needing to be treated as hazardous waste.

Given the complexities and potential for generating other hazardous intermediates, these chemical treatment methods are not recommended for routine disposal in a laboratory setting.

Disposal Decision Workflow

DisposalWorkflow Disposal Workflow for this compound Start Start: Waste Generated Assess Assess Hazards: - Harmful if swallowed - Skin/eye irritant - Environmental hazard Start->Assess PPE Wear Appropriate PPE: - Goggles - Gloves - Lab Coat Assess->PPE Collect Collect in Labeled, Sealed Container PPE->Collect Label Label as 'Hazardous Waste' with full chemical name Collect->Label Store Store in Designated Satellite Accumulation Area Label->Store Segregate Segregate from Incompatibles Store->Segregate ContactEHS Contact Institutional EHS Office for Pickup Segregate->ContactEHS Documentation Complete Hazardous Waste Manifest ContactEHS->Documentation Incineration Professional Disposal: High-Temperature Incineration Documentation->Incineration End End: Safe & Compliant Disposal Incineration->End

Caption: Decision workflow for the safe disposal of this compound.

Regulatory Framework

In the United States, the disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][9][15] Your institution's EHS office is responsible for ensuring that all waste disposal practices are in compliance with federal, state, and local regulations. It is your responsibility as a researcher to follow the established institutional procedures for hazardous waste management.

By adhering to these guidelines, you ensure not only your personal safety and that of your colleagues but also the protection of our environment. The principles of responsible chemical management are integral to the integrity of our scientific work.

References

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A Senior Application Scientist's Guide to Handling 1-methyl-4-nitro-1H-imidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety protocols, operational plans, and disposal procedures for the handling of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile. As a compound combining multiple hazardous functional groups, a conservative and multi-layered approach to safety is mandatory. This document is designed for researchers, scientists, and drug development professionals to ensure personnel safety and procedural integrity.

Hazard Assessment: A Compound of Triple Concern

This compound (Molecular Formula: C₅H₄N₄O₂) is a heterocyclic compound for which comprehensive toxicological data is not widely available.[1][2] Therefore, a risk assessment must be based on the constituent functional groups: the imidazole ring, the nitro group, and the nitrile (cyano) group. This compound should be handled as if it is highly toxic, an irritant, and potentially reactive.

  • Imidazole Moiety: Imidazole and its derivatives can be corrosive, causing severe skin burns and eye damage upon contact.[3][4]

  • Nitro Group: Aromatic nitro compounds are often classified as skin, eye, and respiratory irritants.[5] They can also be combustible solids and may pose fire or explosion risks under certain conditions.[6]

  • Nitrile (Cyano) Group: The carbonitrile substituent presents a significant toxicity risk. Nitriles can be metabolized to or release cyanide, a potent cellular toxin that inhibits oxygen utilization.[7] All operations must be conducted in a manner that prevents the generation and inhalation of hydrogen cyanide gas, particularly by avoiding contact with acids.[7]

Given these combined hazards, exposure via inhalation, skin contact, and ingestion must be rigorously prevented.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is not merely a checklist but a critical risk mitigation strategy. A dual-hazard approach, addressing both chemical exposure and potential flammability, is prudent. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile gloves (single pair)Standard lab coatNot required in sealed containers
Weighing & Aliquoting (Solid) Chemical splash goggles & face shieldDouble-layered nitrile glovesFlame-resistant lab coat, fully buttonedRequired if not in a certified fume hood
Reaction Setup & Workup (Solution) Chemical splash goggles & face shieldDouble-layered nitrile glovesFlame-resistant lab coat, fully buttonedNot required if conducted in a fume hood
Spill Cleanup (Small, contained) Chemical splash goggles & face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coatNIOSH-approved respirator with appropriate cartridges

Causality Behind PPE Choices:

  • Eye and Face Protection: Safety glasses are the absolute minimum.[8] However, due to the corrosive potential of the imidazole moiety and the risk of splashes, chemical splash goggles are required for all handling operations.[5] A face shield must be worn over goggles when handling the solid powder or significant quantities of solution to protect against dust and splashes.[5][7]

  • Hand Protection: Disposable nitrile gloves provide a good barrier for incidental contact with cyanide-containing compounds.[8][9] Double-gloving is strongly recommended to protect against tears and rapid permeation.[7] Gloves must be inspected before each use and changed immediately upon contamination or at regular intervals.

  • Body Protection: A flame-resistant lab coat protects against splashes and provides a barrier in case of fire, a risk associated with nitro compounds.[5]

  • Respiratory Protection: All handling of this compound that could generate dust or aerosols must be performed within a certified chemical fume hood to prevent inhalation.[7] If a fume hood is not available, a NIOSH-approved respirator with cartridges effective against organic vapors and particulates is mandatory.[10]

Workflow for Safe Chemical Handling

The following diagram illustrates the hierarchy of controls that must be applied when working with this compound.

HierarchyOfControls cluster_0 Hierarchy of Controls for High-Hazard Compounds cluster_1 Application Elimination Elimination / Substitution (Is a less hazardous alternative available?) Engineering Engineering Controls (e.g., Chemical Fume Hood) Elimination->Engineering If not possible Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative Must be used in conjunction with FumeHood All manipulations of solid and solutions must occur in a certified fume hood. Engineering->FumeHood PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, etc.) Administrative->PPE Final layer of protection SOP Strict adherence to this Standard Operating Procedure is required. Administrative->SOP PPE_Detail Minimum PPE as defined in Table 1 must be worn at all times. PPE->PPE_Detail

Caption: Hierarchy of Controls Workflow.

Operational Plan: A Step-by-Step Protocol

Adherence to a systematic procedure is critical for minimizing risk.

A. Preparation and Engineering Controls:

  • Designate a specific area within a chemical fume hood for all work with this compound.[7]

  • Ensure the fume hood is functioning correctly before starting any work.

  • Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[5]

  • Assemble all necessary equipment and reagents before handling the compound to minimize time and movement.

B. Weighing and Transfer (Solid):

  • Perform all weighing operations on a disposable weigh boat or creased paper within the designated fume hood to contain any dust.[5]

  • Use anti-static tools if necessary to prevent dispersal of the powder.

  • Carefully add the solid to the reaction vessel using a powder funnel.

  • Tap the funnel to ensure all material is transferred; do not blow or use compressed air.

  • Immediately dispose of the contaminated weigh boat and any wipes into the designated solid hazardous waste container.[7]

C. During the Experiment:

  • Keep all containers with this compound clearly labeled and sealed when not in use.

  • Maintain the fume hood sash at the lowest practical height.

  • Should any material come into contact with your gloves, remove them immediately using the proper technique, dispose of them as hazardous waste, and wash your hands before donning a new pair.[10]

  • Prohibit eating, drinking, and smoking in the laboratory at all times.[5]

Waste Disposal Plan

Improper disposal can lead to serious safety and environmental incidents. All waste streams containing this compound must be treated as hazardous.

  • Segregation is Key: Maintain separate, clearly labeled hazardous waste containers for:

    • Solid Waste: Contaminated gloves, paper towels, weigh boats, and any other solid materials.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses.

  • Labeling: All waste containers must be labeled "HAZARDOUS WASTE – Cyanide" and include the chemical name "this compound".[7] Crucially, add the statement "No Acids" to the label to prevent accidental mixing that could generate lethal hydrogen cyanide gas.[7]

  • Container Management: Keep waste containers sealed at all times except when adding waste. Store them in a secondary containment bin within a ventilated cabinet, away from incompatible materials, especially acids.[7]

  • Decontamination: Decontaminate all non-disposable glassware and equipment that has come into contact with the compound using a suitable solvent (e.g., ethanol or isopropanol), and collect the rinsate as hazardous liquid waste.

Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

  • Skin Contact:

    • Immediately remove all contaminated clothing while under a safety shower.[7]

    • Flush the affected area with copious amounts of water for at least 15 minutes.[7][11]

    • Seek immediate medical attention. Inform medical personnel of the chemical identity, emphasizing the cyanide component.[10]

  • Eye Contact:

    • Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[7]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention from an ophthalmologist.[12]

  • Inhalation:

    • Move the affected person to fresh air immediately.[11]

    • If breathing is difficult or has stopped, provide artificial respiration (if trained to do so without mouth-to-mouth contact) and call for emergency medical services.[10]

  • Spill Management:

    • Small Spill (inside fume hood):

      • Wearing appropriate PPE, gently cover the spill with an absorbent material or a chemical spill kit designed for solvents.

      • Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container.[9]

      • Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

    • Large Spill (or any spill outside a fume hood):

      • Evacuate the laboratory immediately and alert others.[9]

      • Close the laboratory doors and prevent entry.

      • Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately. Do not attempt to clean it up yourself.[9]

References

  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015). MIT Environmental Health & Safety. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018). University of California, Santa Barbara - Environmental Health & Safety. [Link]

  • SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. (2022). DuPont. [Link]

  • Personal Protective Equipment. (2023). U.S. Environmental Protection Agency (EPA). [Link]

  • 1-Methyl-4-nitroimidazole. (n.d.). PubChem, National Institutes of Health. [Link]

  • Cas 40648-96-2, this compound. (n.d.). LookChem. [Link]

  • Lab Safety Guideline: Cyanide. (n.d.). Harvard Environmental Health and Safety. [Link]

  • 1-methyl-5-nitro-1H-imidazole-2-carbonitrile. (n.d.). ChemSynthesis. [Link]

  • 3 Common Chemicals That Require Protective Clothing. (2019). International Enviroguard. [Link]

  • 1-Methyl-4-nitro-5-hydroxyimidazole. (n.d.). PubChem, National Institutes of Health. [Link]

  • Nitro Compounds. (n.d.). University of Missouri - Environmental Health & Safety. [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Berkeley - Environmental Health & Safety. [Link]

  • PPE and Safety for Chemical Handling. (2020). ACS Material. [Link]

Sources

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